molecular formula C6H7ClN6O B030416 5-H-Amiloride CAS No. 1203-87-8

5-H-Amiloride

Cat. No.: B030416
CAS No.: 1203-87-8
M. Wt: 214.61 g/mol
InChI Key: PTIMHPOSZRUADS-UHFFFAOYSA-N
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Description

5-H-Amiloride, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClN6O and its molecular weight is 214.61 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN6O/c7-2-1-11-4(8)3(12-2)5(14)13-6(9)10/h1H,(H2,8,11)(H4,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIMHPOSZRUADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923311
Record name 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid
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Molecular Weight

214.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1203-87-8
Record name 3-Amino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Differentiating 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) and Amiloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of ion channel and transporter pharmacology, the pyrazine-based compounds Amiloride and its analog, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA), are indispensable tools. However, their distinct pharmacological profiles necessitate a nuanced understanding to ensure their appropriate application in research and drug development. This guide provides a comprehensive technical overview of the core differences between these two molecules, delving into their mechanisms of action, structure-activity relationships, and practical applications in experimental settings.

Core Distinction: A Tale of Two Transporters

The fundamental difference between Amiloride and EIPA lies in their primary molecular targets. While both are structurally related, subtle modifications to the amiloride scaffold dramatically shift their inhibitory potency and selectivity.

  • Amiloride: Primarily functions as a blocker of the Epithelial Sodium Channel (ENaC) .[1][2][3][4][5][6][7][8] It is clinically used as a potassium-sparing diuretic, exerting its effect by inhibiting sodium reabsorption in the distal nephron of the kidney.[1][3][4][6][7][8][9] At higher concentrations, Amiloride can also inhibit the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger, but with significantly lower affinity compared to its action on ENaC.[10]

  • 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA): In stark contrast, EIPA is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger (NHE) , particularly the NHE1 isoform.[11][12][13][14][15][16] This enhanced potency and selectivity for NHE is a direct result of the addition of ethyl and isopropyl groups to the 5-amino position of the pyrazine ring.[15][17][18] EIPA is widely used as a research tool to investigate the physiological and pathophysiological roles of NHE, including intracellular pH regulation, cell volume control, and cell proliferation.[13][19][20]

This fundamental divergence in their primary targets dictates their application in experimental biology and their potential therapeutic uses.

Unraveling the Molecular Mechanisms

Amiloride's Blockade of the Epithelial Sodium Channel (ENaC)

Amiloride's mechanism of action on ENaC involves a direct, reversible blockade of the channel pore.[4] It acts on the luminal side of epithelial cells, preventing the influx of sodium ions.[3][4] This inhibition of sodium reabsorption leads to a mild increase in sodium and water excretion, while simultaneously reducing the driving force for potassium secretion, thus "sparing" potassium.[1][2][3]

The interaction is thought to involve the guanidinium group of amiloride plugging the external vestibule of the ENaC pore. The structure-activity relationship studies have shown that modifications to the pyrazine ring and the acylguanidine group can significantly alter the blocking kinetics.[21][22][23]

Signaling Pathway: Amiloride's Effect on Renal Epithelial Cells

Amiloride_ENaC_Pathway cluster_lumen cluster_cell cluster_blood Lumen Tubular Lumen Apical_Membrane Apical Membrane Cell Principal Cell Basolateral_Membrane Basolateral Membrane Blood Blood NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ in ENaC ENaC Amiloride Amiloride Amiloride->ENaC Inhibits Na_ion Na+ Na_ion->ENaC Reabsorption K_ion K+ ROMK ROMK K_ion->ROMK Secretion NaK_ATPase->Blood 3 Na+ out

Caption: Amiloride blocks ENaC on the apical membrane, inhibiting Na+ reabsorption and indirectly reducing K+ secretion.

EIPA's Potent Inhibition of the Sodium-Hydrogen Exchanger (NHE)

EIPA acts as a potent, competitive inhibitor of the Na+/H+ exchanger, primarily by interacting with the external Na+ binding site.[15] The bulky and hydrophobic ethyl and isopropyl groups on the 5-amino position of EIPA are crucial for its high affinity for NHE, particularly the ubiquitously expressed NHE1 isoform.[17][18]

By blocking NHE, EIPA prevents the extrusion of intracellular protons in exchange for extracellular sodium ions. This leads to intracellular acidification and a decrease in cytosolic sodium concentration, impacting a variety of cellular processes, including cell proliferation, migration, and apoptosis.[13][19][20]

Signaling Pathway: EIPA's Inhibition of NHE1 and Downstream Effects

EIPA_NHE_Pathway cluster_extracellular cluster_membrane cluster_cytosol Extracellular Extracellular Space Plasma_Membrane Plasma Membrane Cytosol Cytosol NHE1 NHE1 H_ion_in H+ NHE1->H_ion_in Efflux pH_decrease Intracellular pH Decrease NHE1->pH_decrease Leads to EIPA EIPA EIPA->NHE1 Inhibits Na_ion_out Na+ Na_ion_out->NHE1 Influx Cell_Proliferation Cell Proliferation & Migration pH_decrease->Cell_Proliferation Inhibits

Caption: EIPA potently inhibits NHE1, leading to intracellular acidification and subsequent effects on cellular processes.

Quantitative Comparison: A Head-to-Head Analysis

To facilitate experimental design and data interpretation, the following table summarizes the key quantitative differences between Amiloride and EIPA.

FeatureAmiloride5-(N-ethyl-N-isopropyl)-Amiloride (EIPA)
Primary Target Epithelial Sodium Channel (ENaC)[1][5]Sodium-Hydrogen Exchanger (NHE)[11][12]
Chemical Formula C₆H₈ClN₇O[24]C₁₁H₁₈ClN₇O[11][25]
Molecular Weight 229.6 g/mol (anhydrous)299.8 g/mol [11][25]
Potency (IC₅₀/Kᵢ) ENaC: ~0.1 µM[5]NHE1: Kᵢ = 0.02 µM[11][14]
Selectivity Selective for ENaC over NHE at lower concentrations.Highly selective for NHE over ENaC.
Clinical Use Potassium-sparing diuretic for hypertension and heart failure.[4][6]Primarily a research tool; not for human or veterinary use.[11]
Common Experimental Concentration 1-10 µM (for ENaC inhibition)5-10 µM (for NHE inhibition)[11][14]

Experimental Protocols: Differentiating Amiloride and EIPA Activity

The distinct pharmacological profiles of Amiloride and EIPA allow for their use in specific experimental contexts to dissect the roles of ENaC and NHE.

Protocol: Measuring Intracellular pH to Assess NHE Activity

This protocol outlines a standard method for measuring intracellular pH (pHi) changes in response to an acid load and the subsequent recovery mediated by NHE, which can be inhibited by EIPA.

Materials:

  • Cultured cells of interest grown on glass coverslips

  • BCECF-AM (pH-sensitive fluorescent dye)

  • HEPES-buffered saline (HBS)

  • NH₄Cl solution (for acid loading)

  • EIPA stock solution (in DMSO)

  • Fluorescence microscope with a ratiometric imaging system

Procedure:

  • Cell Loading: Incubate cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.

  • Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBS. Record the baseline fluorescence ratio (e.g., 490nm/440nm excitation, 535nm emission).

  • Acid Loading: Perfuse the cells with a solution containing 20 mM NH₄Cl in HBS for 5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH₄Cl.

  • pHi Recovery: Switch the perfusion back to HBS and monitor the recovery of pHi back to baseline. This recovery is primarily mediated by NHE activity.

  • Inhibition with EIPA: Repeat the acid loading and recovery protocol in the presence of 10 µM EIPA. The rate of pHi recovery should be significantly reduced in the presence of the inhibitor.

  • Data Analysis: Calibrate the fluorescence ratios to pHi values using a standard nigericin/high K+ calibration method. Compare the rates of pHi recovery in the presence and absence of EIPA.

Experimental Workflow: Intracellular pH Measurement

pHi_Measurement_Workflow Start Start: Cultured Cells Load_BCECF Load with BCECF-AM Start->Load_BCECF Baseline Measure Baseline pHi Load_BCECF->Baseline Acid_Load Induce Acid Load (NH4Cl pulse) Baseline->Acid_Load Recovery_Control Monitor pHi Recovery (Control) Acid_Load->Recovery_Control Add_EIPA Add EIPA Acid_Load->Add_EIPA Compare Compare Recovery Rates Recovery_Control->Compare Recovery_EIPA Monitor pHi Recovery (EIPA) Add_EIPA->Recovery_EIPA Recovery_EIPA->Compare End End: NHE Activity Quantified Compare->End

Caption: Workflow for assessing NHE activity using a pH-sensitive dye and EIPA.

Protocol: Short-Circuit Current Measurement to Assess ENaC Activity

This protocol describes the use of an Ussing chamber to measure short-circuit current (Isc) across an epithelial monolayer, which is a direct measure of net ion transport. Amiloride is used to specifically inhibit the ENaC-mediated component of the Isc.

Materials:

  • Epithelial cell monolayer grown on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Ringer's solution

  • Amiloride stock solution (in water or DMSO)

  • Forskolin and IBMX (optional, to stimulate Cl- secretion)

Procedure:

  • Mounting: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Equilibration: Fill both chambers with pre-warmed Ringer's solution and allow the system to equilibrate.

  • Baseline Isc: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc). This represents the net ion transport across the epithelium.

  • Amiloride Inhibition: Add Amiloride to the apical chamber to a final concentration of 10 µM. The amiloride-sensitive Isc is the component of the current that is inhibited by amiloride and represents the activity of ENaC.

  • (Optional) Stimulation and further inhibition: After amiloride addition, you can stimulate other transport processes (e.g., CFTR-mediated Cl- secretion with forskolin and IBMX) to further characterize the epithelial transport properties.

  • Data Analysis: Calculate the amiloride-sensitive Isc by subtracting the Isc after amiloride addition from the baseline Isc.

Conclusion: Choosing the Right Tool for the Job

References

  • Amiloride - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Amiloride Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Wang, B. Y., Shen, H. T., Lee, Y. L., Chien, P. J., & Chang, W. W. (2023). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. American journal of cancer research, 13(10), 4721–4733. Retrieved from [Link]

  • Li, J. H., & Lindemann, B. (1983). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of membrane biology, 76(3), 235–251. Retrieved from [Link]

  • Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56. Retrieved from [Link]

  • Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56. Retrieved from [Link]

  • Mechanism of Action of Amiloride - Pharmacy Freak. (2025, October 10). Retrieved from [Link]

  • David, P., Ifrah, S., & Karlish, S. J. (1995). Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. The Journal of biological chemistry, 270(48), 28647–28654. Retrieved from [Link]

  • Bob-Manuel, T., & Toto, R. D. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 20(1), 113–120. Retrieved from [Link]

  • Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the renin-angiotensin-aldosterone system : JRAAS, 21(4), 1470320320975893. Retrieved from [Link]

  • Amiloride Hydrochloride Tablets, USP - dailymed.nlm.nih.gov. (2004, August 9). Retrieved from [Link]

  • Amiloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Aita, K., Endo, K., Oue, N., Yasui, W., & Fujimoto, M. (2012). An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 30(5), 1241–1253. Retrieved from [Link]

  • Amiloride: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved from [Link]

  • Kleyman, T. R., & Cragoe, E. J., Jr. (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of membrane biology, 105(1), 1–21. Retrieved from [Link]

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  • Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the renin-angiotensin-aldosterone system : JRAAS, 21(4), 1470320320975893. Retrieved from [Link]

  • Stock, C., & Schwab, A. (2011). Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty?. International journal of cancer, 129(9), 2051–2061. Retrieved from [Link]

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  • Bai, L., Wang, F., Zhang, F., Liu, M., Li, Y., & Dong, Z. (2010). Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer letters, 295(2), 198–204. Retrieved from [Link]

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5-H-Amiloride mechanism of inaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 5-(N-ethyl-N-isopropyl)amiloride (EIPA)

Abstract

5-(N-ethyl-N-isopropyl)amiloride, commonly known as EIPA, is a cornerstone pharmacological tool in the study of cellular ion transport and pH regulation. As a potent derivative of the diuretic amiloride, EIPA offers significantly enhanced affinity and selectivity for the Na+/H+ exchanger (NHE) family of proteins, particularly the ubiquitously expressed NHE1 isoform.[1][2] The capacity of EIPA to induce intracellular acidification by blocking proton extrusion has made it an invaluable agent for dissecting the myriad of physiological and pathological processes governed by NHE activity. This guide provides a comprehensive technical overview of EIPA's primary mechanism of action, the downstream cellular consequences of NHE inhibition, its known off-target effects, and detailed protocols for its experimental application. By synthesizing mechanistic insights with practical methodologies, this document serves as an authoritative resource for professionals leveraging EIPA in their research endeavors.

The Genesis of a Potent NHE Inhibitor: From Amiloride to EIPA

The journey to EIPA began with amiloride, a potassium-sparing diuretic that was incidentally found to inhibit the Na+/H+ exchanger.[1][3] However, amiloride's potency against NHE was modest, necessitating a search for more effective analogs.[1] Through systematic structure-activity relationship (SAR) studies, it was discovered that substitutions at the 5-amino group of the amiloride pyrazine ring dramatically increased inhibitory potency.[2] The addition of N-ethyl and N-isopropyl groups yielded EIPA, a compound with orders of magnitude greater affinity for NHE than its parent molecule, cementing its role as a preferred inhibitor in research settings.[2][4]

Primary Mechanism of Action: Potent Inhibition of the Na+/H+ Exchanger (NHE)

The principal molecular target of EIPA is the Na+/H+ exchanger, a family of integral membrane proteins that mediate the electroneutral exchange of one extracellular sodium ion (Na+) for one intracellular proton (H+).[5][6] This transport is vital for maintaining intracellular pH (pHi), regulating cell volume, and controlling cellular sodium homeostasis.[6][7]

EIPA exerts its inhibitory effect by competing with sodium ions for the external ion-binding site on the transporter. By blocking this exchange, EIPA prevents the extrusion of protons from the cell, leading to a progressive decrease in intracellular pH, a phenomenon known as intracellular acidification.[8]

Isoform Selectivity

The NHE family comprises several isoforms with distinct tissue distributions and physiological roles. EIPA exhibits a marked preference for the NHE1 isoform, which is ubiquitously expressed and plays a critical "housekeeping" role in most mammalian cells.[2][6] Its potency against other isoforms varies, a crucial consideration for experimental design.

NHE IsoformInhibition Constant (Kᵢ / IC₅₀)Reference
NHE1 Kᵢ: 0.02 µM[4]
NHE2 Kᵢ: 0.5 µM[4]
NHE3 Kᵢ: 2.4 µM[4]
NHE4 IC₅₀: ≥10 µM[4]
NHE5 Kᵢ: 0.42 µM[4]
NHE7 Effective at µM concentrations[9]

Table 1: Comparative inhibitory potency of EIPA across various human Na+/H+ exchanger isoforms. The low nanomolar Kᵢ for NHE1 underscores its high potency for this ubiquitously expressed isoform.

EIPA_Mechanism cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space (Cytosol) NHE1 NHE1 Transporter Extracellular Side Intracellular Side H_in H+ Na_in Na+ H_accum H+ Accumulation (Intracellular Acidification) NHE1->H_accum Blockade leads to Na_out Na+ Na_out->NHE1:p2 Binds to NHE1 EIPA EIPA EIPA->NHE1:p1 Inhibits H_in->NHE1:p3 Extruded Na_in->NHE1:p2 Influx NHE_Activity_Workflow cluster_control Control Arm cluster_treatment EIPA Treatment Arm A 1. Seed cells on glass-bottom dish B 2. Load cells with BCECF-AM dye A->B C 3. Mount on microscope & record baseline pHi B->C D 4. Induce acid load (NH4Cl prepulse) C->D E 5. Perfuse with Na+ buffer & monitor pHi recovery D->E F 6. Repeat with EIPA pre-incubation to assess inhibition D->F G 7. Calibrate fluorescence to pH & calculate recovery rates E->G F->G

Diagram 2: Workflow for Measuring NHE1 Activity.

Protocol: Transwell Cell Migration (Boyden Chamber) Assay

This assay quantifies the effect of EIPA on the migratory capacity of cells.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the underside of the membrane, where they can be stained and counted. [10] Step-by-Step Methodology:

  • Preparation: Rehydrate Transwell inserts (e.g., 8.0 µm pore size) with serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium with either vehicle (e.g., DMSO) or the desired concentration of EIPA. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migration rate (e.g., 16-24 hours).

  • Fixation and Staining: Remove the non-migrated cells from the top side of the membrane with a cotton swab. Fix the migrated cells on the bottom side of the membrane with methanol and stain with a solution like 0.5% crystal violet.

  • Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.

  • Analysis: Compare the number of migrated cells in the EIPA-treated group to the vehicle control group to determine the extent of migration inhibition.

Conclusion

5-(N-ethyl-N-isopropyl)amiloride is a powerful and selective inhibitor of the Na+/H+ exchanger, primarily isoform NHE1. Its mechanism of action—the blockade of proton extrusion leading to intracellular acidification—has profound consequences on a multitude of cellular functions, from proliferation and migration to metabolism and endocytosis. While its utility in dissecting these processes is undisputed, a rigorous understanding of its dose-dependent off-target effects is critical for the design of clean, interpretable experiments. By employing validated protocols and maintaining a critical perspective on its limitations, researchers can continue to leverage EIPA to uncover fundamental insights into cellular physiology and disease.

References

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  • An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed.

  • EIPA-mediated cytotoxicity involves DNA-damage, ER-stress,... - ResearchGate.

  • Amiloride and 5-(N-ethyl-N-isopropyl) amiloride inhibit medium acidification and glucose metabolism by the fission yeast Schizosaccharomyces pombe - PubMed.

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  • The Effect of Small Molecule Pharmacological Agents on the Triterpenoid Saponin Induced Endolysosomal Escape of Saporin and a Saporin-Based Immunotoxin in Target Human Lymphoma Cells - PMC - NIH.

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5-H-Amiloride: A Functional Analysis of its Interaction with the Epithelial Sodium Channel (ENaC)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of the Epithelial Sodium Channel (ENaC)

The Epithelial Sodium Channel (ENaC) is a cornerstone of sodium homeostasis in the body, playing a pivotal role in regulating extracellular fluid volume and, consequently, blood pressure.[1][2][3][4] This ion channel, located in the apical membrane of epithelial cells in various tissues including the kidneys, lungs, colon, and sweat glands, facilitates the reabsorption of sodium ions.[5][6] ENaC is a heterotrimeric protein composed of α, β, and γ subunits, which assemble to form a highly selective pore for sodium ions.[2][5][6][7] The activity of ENaC is tightly regulated by a variety of factors, including hormones like aldosterone and proteases.[3][8]

Given its central role in sodium balance, ENaC has emerged as a significant therapeutic target. Dysregulation of ENaC activity is implicated in several pathological conditions. Gain-of-function mutations can lead to conditions like Liddle's syndrome, a rare form of hereditary hypertension, while its overactivity can contribute to fluid retention in heart failure.[4][9] Conversely, in conditions like cystic fibrosis, hyperactive ENaC contributes to the dehydration of airway surfaces.[10] Therefore, the development of specific ENaC blockers is of considerable interest in pharmacotherapy.[11]

Amiloride: The Prototypical ENaC Blocker

Amiloride is a potassium-sparing diuretic that functions by directly blocking the ENaC.[9][12][13] It is a well-established pharmacological tool for studying ENaC function and a clinically used medication for managing hypertension and heart failure.[11][13] Amiloride acts by binding to a site within the extracellular pore of the channel, physically occluding the passage of sodium ions.[3] The affinity of amiloride for ENaC is in the submicromolar range, making it a potent inhibitor.[14]

However, amiloride is not entirely specific for ENaC. At higher concentrations, it can inhibit other ion transporters, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger, leading to potential off-target effects.[12][15] This has spurred the development of amiloride analogs with improved specificity and potency for ENaC.

The Structure-Activity Relationship of Amiloride Analogs: The Significance of the 5-Amino Group

The quest for more specific and potent ENaC blockers has led to extensive research into the structure-activity relationship (SAR) of amiloride and its derivatives. These studies have revealed that specific chemical moieties on the amiloride molecule are critical for its interaction with ENaC. One of the most crucial of these is the amino group at the 5-position of the pyrazine ring.

Research has demonstrated that modifications to this 5-amino group significantly impact the binding affinity and blocking efficacy of amiloride analogs. Replacement of the 5-amino group with hydrogen, which results in the compound 5-H-Amiloride (also known as 5-Deaminoamiloride), has been shown to alter both the on-rate and off-rate of the blocker's interaction with the ENaC pore. This suggests a substantial disruption of the binding kinetics and a consequent reduction in blocking activity.

This compound: An Inactive Analog

Based on the established structure-activity relationships of amiloride derivatives, this compound is categorized as an inactive analog concerning ENaC blockade. The removal of the 5-amino group is a critical modification that abrogates its ability to effectively inhibit the channel. Commercially available this compound is often marketed as an "inactive Amiloride analogue," a designation supported by the foundational SAR studies.[16]

Experimental Protocols for Assessing ENaC Function

To experimentally verify the functional activity of a compound like this compound on ENaC, several well-established techniques can be employed. The choice of method depends on the specific research question and the experimental system.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method for heterologously expressing and characterizing ion channels.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject cRNA encoding the α, β, and γ subunits of ENaC into the oocytes.

  • Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard bathing solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Record the baseline whole-cell current.

  • Compound Application: Perfuse the chamber with a solution containing the test compound (e.g., this compound) at various concentrations.

  • Data Analysis: Measure the change in the whole-cell current in the presence of the compound. A functional blocker like amiloride will cause a significant reduction in the inward sodium current. For an inactive compound like this compound, no significant change in current is expected.

Ussing Chamber Electrophysiology with Polarized Epithelial Monolayers

This technique is ideal for studying ion transport across intact epithelial tissues or cultured epithelial cell monolayers.[17][18]

Step-by-Step Methodology:

  • Cell Culture: Culture epithelial cells (e.g., mpkCCD, A549) on permeable supports until a confluent and polarized monolayer is formed.

  • Mounting in Ussing Chamber: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

  • Electrophysiological Measurement:

    • Fill both compartments with appropriate physiological solutions and maintain at 37°C.

    • Use Ag/AgCl electrodes connected to a voltage-clamp amplifier to measure the transepithelial voltage and short-circuit current (Isc).

    • The Isc is a measure of net ion transport across the epithelium.

  • Compound Application: Add the test compound (e.g., this compound) to the apical chamber.

  • Data Analysis: A functional ENaC blocker will cause a rapid decrease in the Isc. An inactive compound will not elicit a significant change in the Isc. Amiloride is typically added at the end of the experiment to determine the total ENaC-mediated current.

Data Presentation

CompoundTargetIC50 (µM)Functional Effect
Amiloride ENaC~0.1 - 1Potent Blocker
This compound ENaCNot ApplicableInactive

Visualizations

ENaC Signaling Pathway and Amiloride Blockade

ENaC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_ion_out Na+ ENaC ENaC (α, β, γ subunits) Na_ion_out->ENaC Influx Na_ion_in Na+ ENaC->Na_ion_in Amiloride Amiloride Amiloride->ENaC Blocks Pore

Caption: Amiloride physically blocks the ENaC pore, preventing sodium influx.

Experimental Workflow for ENaC Blocker Screening

ENaC_Workflow start Start: ENaC-expressing cells (Oocytes or Epithelial Monolayer) setup Experimental Setup (TEVC or Ussing Chamber) start->setup baseline Record Baseline ENaC Current (I_baseline) setup->baseline compound Apply Test Compound (e.g., this compound) baseline->compound record_effect Record Current (I_compound) compound->record_effect analysis Data Analysis: Compare I_compound to I_baseline record_effect->analysis decision Significant Inhibition? analysis->decision active Conclusion: Functional ENaC Blocker decision->active Yes inactive Conclusion: Inactive Compound decision->inactive No

Sources

An In-depth Technical Guide to 5-(N,N-Hexamethylene)amiloride (HMA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(N,N-Hexamethylene)amiloride (HMA), a potent derivative of amiloride, has emerged as a critical tool in biomedical research.[1][2][3] Initially recognized for its powerful inhibitory effects on the Na+/H+ exchanger (NHE), its utility has expanded significantly.[1][2][4][5][] This guide provides a comprehensive technical overview of HMA, detailing its chemical structure, physicochemical properties, and complex pharmacology. We will explore its primary mechanism of action related to intracellular pH (pHi) regulation and its diverse effects on other molecular targets, including viral ion channels and cancer-related enzymes. This document synthesizes field-proven insights and experimental data to serve as an authoritative resource for professionals leveraging HMA in cancer, virology, and cell biology research.

Core Chemical and Physical Identity

5-(N,N-hexamethylene)amiloride, often abbreviated as HMA, is a synthetic pyrazine derivative of amiloride.[3][7] The key structural modification is the replacement of the two amino hydrogens at the N-5 position with a hexamethylene group, which forms a seven-membered azepane ring.[3] This substitution significantly enhances its lipophilicity and potency against specific targets compared to its parent compound, amiloride.[8]

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties of HMA is provided below for easy reference in experimental design and data interpretation.

PropertyDataSource(s)
IUPAC Name 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide[3]
Synonyms HMA, Hexamethylene amiloride, HMA-5[1][3][9]
CAS Number 1428-95-1[1][3][9]
Molecular Formula C₁₂H₁₈ClN₇O[3][9]
Molecular Weight 311.77 g/mol [3][][9]
Purity ≥98% (Typical for commercial sources)[9]
Appearance Crystalline solid[9]
λmax 232, 295, 375 nm[9]
Solubility DMSO: 10 mg/mL; DMF: 3 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL[9]
Storage Store at -20°C for long-term stability (≥ 4 years)[9]

Mechanism of Action: From Ion Exchange to Pleiotropic Effects

HMA's biological activities are diverse, stemming from its ability to interact with multiple protein targets. While it is most renowned as an NHE inhibitor, its effects on other channels and enzymes are critical for a complete understanding of its pharmacological profile.

Primary Target: Na+/H+ Exchanger (NHE) Inhibition

The primary and most potent action of HMA is the inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform, which is central to regulating intracellular pH (pHi).[1][10][11]

  • Causality of Action : NHE1 functions to extrude a single intracellular proton in exchange for one extracellular sodium ion.[12] This process is vital for maintaining pHi within a narrow physiological range, especially in highly proliferative cells like cancer cells, which often exhibit elevated metabolic rates and proton production.

  • Inhibitory Effect : HMA potently blocks this exchange.[1][5] By preventing proton extrusion, HMA administration leads to a rapid and sustained decrease in intracellular pH, effectively inducing intracellular acidification.[1][2][5][] This disruption of pH homeostasis is a key trigger for its downstream cytotoxic effects.

NHE1_Inhibition cluster_membrane Plasma Membrane cluster_out cluster_in NHE1 NHE1 H_out H+ NHE1->H_out Na_in Na+ NHE1->Na_in H_in H+ Na_out Na+ Na_out->NHE1 Influx H_in->NHE1 Efflux Acidification Intracellular Acidification (↓ pHi) H_in->Acidification Accumulation HMA HMA HMA->NHE1 Inhibition Apoptosis Apoptosis / Necrosis Acidification->Apoptosis Triggers

Caption: HMA-mediated inhibition of the NHE1 transporter.

Secondary Molecular Targets

Beyond NHE, HMA interacts with a range of other ion channels and receptors. This pleiotropic activity is crucial to consider when interpreting experimental results.

  • Viral Ion Channels : HMA is a recognized inhibitor of several viral ion channels, known as viroporins. It effectively blocks the cation-selective channels formed by HIV-1 Vpu protein, Hepatitis C virus (HCV) p7 protein, and the E proteins of Mouse Hepatitis Virus (MHV) and Human Coronavirus 229E (HCoV-229E).[1][2][9][13] This activity forms the basis of its antiviral properties.

  • Cardiac Ion Channels : Electrophysiology assays have shown that HMA can inhibit human cardiac ion channels, including hERG, Nav1.5, and Cav1.2, with IC₅₀ values of 3.3 µM, 30 µM, and 8.3 µM, respectively.[1][4]

  • Other Receptors : HMA also functions as an allosteric antagonist of adenosine A₂A receptors (Ki = 3.3 µM) and a positive allosteric modulator for the human GABA-A ρ1 receptor.[9][14]

  • Urokinase Plasminogen Activator (uPA) : Amiloride and its derivatives, including HMA, are known to inhibit uPA, a serine protease implicated in tumor cell invasion and metastasis.[10][15]

Pharmacological Effects and Key Research Applications

The multifaceted mechanism of action translates into a broad range of pharmacological effects, making HMA a valuable compound in several research domains.

Cancer Research

HMA exhibits potent and selective cytotoxicity against cancer cells.

  • Induction of Cell Death : By inducing intracellular acidification, HMA triggers apoptosis in various cancer cell lines, including leukemic and breast cancer cells.[1][2][5] Furthermore, it can engage a novel, non-apoptotic programmed necrotic cell death pathway that is dependent on reactive oxygen species (ROS) and lysosomal disruption.[9][15][16]

  • Tumor Selectivity : A critical feature of HMA is its selective action. Studies have shown it significantly reduces the viability of various breast cancer cell lines (MCF-7, MDA-MB-231, etc.) while having minimal effect on non-transformed epithelial cells and cardiomyocytes.[9][16] This selectivity is likely due to the higher reliance of cancer cells on active pH regulation.

Antiviral Research

HMA's ability to block viroporins underpins its broad-spectrum antiviral potential. It has been shown to inhibit the replication of MHV and HCoV-229E in cell culture with EC₅₀ values of 3.91 µM and 1.34 µM, respectively.[1][2][5] Its activity against the HIV-1 Vpu ion channel also inhibits the budding of virus-like particles.[9]

Cardiovascular and Neuroscience Applications

In models of ischemia-reperfusion injury, HMA protects against post-ischemic contractile dysfunction, suggesting a cardioprotective role.[9] Its modulation of GABA-A receptors provides a tool for neuropharmacological studies.[14]

Pharmacokinetic and In Vitro Efficacy Profile

Understanding the stability, permeability, and in vivo behavior of HMA is essential for designing and interpreting experiments.

ParameterCondition / AssayResultSource(s)
EC₅₀ (Antiviral) HCoV-229E (L929 cells)1.34 µM[1][2]
MHV (L929 cells)3.91 µM[1][2]
IC₅₀ (Ion Channels) hERG (CHO cells)3.3 µM[1][4]
Cav1.2 (EHK293 cells)8.3 µM[1][4]
Nav1.5 (EHK293 cells)30 µM[1][4]
Microsomal Stability Human Liver (1 µM)t₁/₂ = 73 min[4]
Mouse Liver (1 µM)t₁/₂ = 2.4 min[4]
Permeability Caco-2 Cell Assay (20 µM)Displays permeability[1][4]
In Vivo (Mice) Administration (2.5 mg/kg)Intravenous (i.v.)[4]
Key FindingsShort half-life, low oral bioavailability (4.5%)[4]

Experimental Methodologies and Protocols

To ensure scientific integrity, the protocols described herein are designed as self-validating systems.

Protocol: In Vitro Antiviral Plaque Reduction Assay (MHV)

This protocol details a standard method for quantifying the antiviral efficacy of HMA against coronaviruses like Mouse Hepatitis Virus (MHV).[13]

Objective: To determine the half-maximal effective concentration (EC₅₀) of HMA required to inhibit MHV replication in cultured cells.

Materials:

  • L929 fibroblast cells

  • Mouse Hepatitis Virus (MHV) stock

  • HMA stock solution (e.g., 10 mM in DMSO)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Crystal Violet staining solution (0.1% in 20% methanol)

Step-by-Step Methodology:

  • Cell Seeding: Plate L929 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in 5% CO₂.

  • Virus Infection: Aspirate the culture medium. Infect the cells with MHV at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C. This allows the virus to attach to and enter the cells.

  • Compound Addition: Prepare serial dilutions of HMA in culture medium (e.g., 10 µM, 7.5 µM, 5 µM, 2.5 µM, 1.25 µM, and a no-compound control). After the 1-hour infection period, remove the virus inoculum and add the HMA-containing media to the respective wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in 5% CO₂ to allow for viral replication and plaque formation.

  • Staining: After incubation, carefully remove the media. Gently wash the cells with PBS. Add the crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Quantification: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percent reduction in plaques for each HMA concentration relative to the no-compound control. Plot the percent reduction against the HMA concentration and use regression analysis to determine the EC₅₀ value.

Antiviral_Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Day 3: Analysis c1 Seed L929 Cells in 24-well plates c2 Infect cells with MHV (MOI=0.01) for 1 hr c1->c2 c3 Add serial dilutions of HMA c2->c3 c4 Incubate for 24 hrs at 37°C c3->c4 c5 Stain with Crystal Violet c4->c5 c6 Count Plaques c5->c6 c7 Calculate % Reduction and determine EC50 c6->c7

Caption: Workflow for an antiviral plaque reduction assay.

Safety, Handling, and Toxicology

HMA is classified as a toxic compound and must be handled with appropriate care.

  • Hazard Classification : Acute Toxicity, Category 3 (Oral, Dermal, Inhalation).[17]

  • Safety Statements : Toxic if swallowed, in contact with skin, or if inhaled.[17]

  • Personal Protective Equipment (PPE) : Always use protective gloves, clothing, and eye/face protection. Avoid breathing dust by using an appropriate respirator (e.g., type P2 or N95).[17]

Conclusion

5-(N,N-Hexamethylene)amiloride is far more than a simple amiloride derivative. Its potent and specific inhibition of the Na+/H+ exchanger provides an invaluable method for probing the roles of intracellular pH in cell physiology and pathology. Its pleiotropic effects on a wide range of other targets, including critical viral and cancer-related proteins, have established HMA as a versatile and powerful tool for drug development professionals and biomedical researchers. A thorough understanding of its chemical properties, complex mechanisms, and appropriate experimental handling is paramount to leveraging its full scientific potential.

References

  • Amiloride - Wikipedia. [Link]

  • 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator. Channels. [Link]

  • Amiloride - StatPearls - NCBI Bookshelf - NIH. [Link]

  • In Vitro Antimicrobial Activity of Amiloride Analogs Against Pseudomonas - CORE Scholar. [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules. [Link]

  • Hexamethylene amiloride | C12H18ClN7O | CID 1794 - PubChem. [Link]

  • The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies - NIH. [Link]

  • Hexamethylene amiloride blocks E protein ion channels and inhibits coronavirus replication - PMC - PubMed Central. [Link]

  • Structure-Activity Relationship Study Identifies A Novel Lipophilic Amiloride Derivative That Induces Lysosome-Dependent Cell Death in Therapy-Resistant Breast Cancer Cells | bioRxiv. [Link]

  • Amiloride: A review - PMC - PubMed Central. [Link]

  • 5-(N,N-Hexamethylene) Amiloride is an Effective Inhibitor of Na/H Exchange in Human Leucocytes - Portland Press. [Link]

  • Structure of amiloride, cariporide and hexamethylene amiloride (HMA)... - ResearchGate. [Link]

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The Advent of a Potent NHE Inhibitor: A Technical Guide to the Discovery and Synthesis of 5-(N,N-hexamethylene)amiloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(N,N-hexamethylene)amiloride (5-H-Amiloride), a potent and widely utilized inhibitor of the sodium-hydrogen exchanger (NHE). Geared towards researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind its discovery, a detailed methodology for its chemical synthesis, and practical, field-proven protocols for its application in experimental settings.

Introduction: The Quest for Specificity in Ion Transport Inhibition

The regulation of intracellular pH (pHi) is a fundamental process essential for a myriad of cellular functions, from enzyme activity and cell proliferation to apoptosis. A key player in this intricate homeostatic mechanism is the Na+/H+ exchanger (NHE), a family of integral membrane proteins that mediate the electroneutral exchange of extracellular sodium ions for intracellular protons. The ubiquitous NHE1 isoform, in particular, has been implicated in various pathophysiological conditions, including cardiac ischemia-reperfusion injury and cancer progression, making it a compelling target for therapeutic intervention.

Amiloride, a potassium-sparing diuretic, was one of the first compounds identified to inhibit NHE.[1] However, its clinical utility as a specific NHE inhibitor is limited by its modest potency and lack of selectivity, as it also targets the epithelial sodium channel (ENaC) and other ion transporters. This prompted a concerted effort in the 1980s to synthesize and characterize a series of amiloride analogs with improved potency and selectivity for the NHE.

The pioneering work of researchers like Edward J. Cragoe Jr. and Thomas R. Kleyman was instrumental in elucidating the structure-activity relationships (SAR) of amiloride derivatives.[2] Their systematic modifications of the amiloride scaffold revealed that substitutions at the 5-amino position of the pyrazine ring could dramatically enhance inhibitory activity against the Na+/H+ exchanger.[3] Specifically, the addition of hydrophobic groups at this position was found to significantly increase potency.[2][4] This line of investigation directly led to the development of 5-(N,N-hexamethylene)amiloride (this compound or HMA), a compound that proved to be substantially more potent than its parent molecule in blocking NHE activity.[3]

The Molecular Logic of this compound's Enhanced Potency

The enhanced inhibitory effect of this compound on the Na+/H+ exchanger is a direct consequence of the structural modification at the 5-amino position. The addition of the bulky and hydrophobic hexamethylene group creates a more favorable interaction with the amiloride-binding site on the NHE protein.

cluster_Amiloride Amiloride cluster_5H_Amiloride This compound cluster_NHE Na+/H+ Exchanger (NHE) Amiloride_Structure Pyrazine Ring (Core Scaffold) Guanidino_Group Guanidino Group (Essential for Activity) Amiloride_Structure->Guanidino_Group Maintains core interaction Amino_Group 5-Amino Group (Site of Modification) Amiloride_Structure->Amino_Group Hexamethylene_Group Hexamethylene Group (Hydrophobic Moiety) Pyrazine_Ring_HMA Pyrazine Ring Hexamethylene_Group->Pyrazine_Ring_HMA Attached to Hydrophobic_Pocket Hydrophobic Sub-pocket Hexamethylene_Group->Hydrophobic_Pocket Enhanced binding interaction Guanidino_Group_HMA Guanidino Group Pyrazine_Ring_HMA->Guanidino_Group_HMA Binding_Pocket Amiloride Binding Pocket Guanidino_Group_HMA->Binding_Pocket Core interaction Binding_Pocket->Hydrophobic_Pocket

Caption: Enhanced binding of this compound to the NHE.

The hexamethylene moiety is thought to occupy a hydrophobic pocket within the exchanger, leading to a higher affinity and more potent inhibition compared to the unsubstituted amino group of amiloride. The guanidino group remains essential for the core interaction with the transporter.[3] This targeted modification exemplifies a successful application of medicinal chemistry principles to improve the pharmacological profile of a lead compound.

Chemical Synthesis of 5-(N,N-hexamethylene)amiloride

The synthesis of this compound is a multi-step process that builds upon the foundational chemistry of pyrazine derivatives. The following protocol outlines a representative synthetic route, commencing from a commercially available starting material.

Synthesis Workflow

Start Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Step1 Amidation with Guanidine Start->Step1 Step2 Nucleophilic Aromatic Substitution with Hexamethyleneimine Step1->Step2 Product 5-(N,N-hexamethylene)amiloride Step2->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Amidation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

  • To a solution of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in a suitable aprotic solvent such as methanol, add a solution of guanidine (prepared by treating guanidine hydrochloride with a base like sodium methoxide).

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product, 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide (amiloride), by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: Nucleophilic Aromatic Substitution with Hexamethyleneimine

  • Dissolve the amiloride obtained from Step 1 in an appropriate high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of hexamethyleneimine to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the reaction can be monitored by TLC or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

  • Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it under vacuum.

  • Further purify the crude 5-(N,N-hexamethylene)amiloride by recrystallization or column chromatography on silica gel to obtain the final product of high purity.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent choice, temperature, and reaction time, may require optimization for best results.

Biological Activity and Applications

This compound is a versatile pharmacological tool with a range of biological activities, primarily centered around its potent inhibition of the Na+/H+ exchanger.

Quantitative Data on Inhibitory Activity
TargetIC50 / KiCell Line / SystemReference
Na+/H+ Exchanger (NHE)
NHE1Ki: 0.013 - 2.4 µMVarious[3]
Viral Ion Channels
HIV-1 VpuInhibits at 50 µMHeLa cells[5]
Hepatitis C Virus (HCV) p7Blocks channel activity-[5]
Mouse Hepatitis Virus (MHV)EC50: 3.91 µML929 cells[6]
Human Coronavirus 229EEC50: 1.34 µML929 cells[6]
Other Ion Channels
hERGIC50: 3.3 µMCHO cells[6]
Nav1.5IC50: 30 µMHEK293 cells[6]
Cav1.2IC50: 8.3 µMHEK293 cells[6]
ASIC351% inhibition at 20 µM-[3]
Other Receptors
Adenosine A2A ReceptorKi: 3.3 µM (allosteric antagonist)-[5]
Key Research Applications
  • Studying NHE Function: Due to its high potency, this compound is extensively used as a pharmacological probe to investigate the physiological and pathophysiological roles of the Na+/H+ exchanger in various cell types and disease models.

  • Cancer Research: The acidic tumor microenvironment is partly maintained by the hyperactivity of NHE1. This compound has been shown to induce apoptosis in leukemic cells and is being investigated for its potential as an anti-cancer agent.[6]

  • Virology: this compound has demonstrated inhibitory effects on the ion channels of several viruses, including HIV-1 and coronaviruses, suggesting a potential avenue for antiviral drug development.[5][6]

  • Cardiovascular Research: The role of NHE in cardiac ischemia-reperfusion injury is well-established. This compound has been used in experimental models to study the effects of NHE inhibition in this context.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for a key experiment utilizing this compound.

Measurement of Na+/H+ Exchanger (NHE1) Activity using the pH-sensitive fluorescent dye BCECF-AM

This protocol describes a method to measure the activity of the NHE1 transporter by monitoring the recovery of intracellular pH (pHi) after an acid load in cultured cells.

Materials:

  • Cultured mammalian cells expressing NHE1 (e.g., fibroblasts, epithelial cells)

  • 2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

  • Ammonium chloride (NH4Cl)

  • Nigericin

  • High potassium buffer (for calibration)

  • 5-(N,N-hexamethylene)amiloride (this compound)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Protocol Workflow:

Start Cell Seeding Step1 Loading with BCECF-AM Start->Step1 Step2 Inducing Acid Load (NH4Cl prepulse) Step1->Step2 Step3 Monitoring pHi Recovery (with or without this compound) Step2->Step3 Step4 Calibration with Nigericin Step3->Step4 End Data Analysis Step4->End

Caption: Workflow for NHE1 activity assay.

Step-by-Step Procedure:

  • Cell Preparation: Seed cells on a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate for plate reader assays) and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: a. Prepare a stock solution of BCECF-AM in high-quality, anhydrous DMSO. b. Dilute the BCECF-AM stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 2-5 µM. c. Wash the cells once with the buffer and then incubate them with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells three times with the buffer to remove extracellular dye.

  • Acid Loading (Ammonium Chloride Prepulse Technique): a. Incubate the BCECF-AM-loaded cells in a buffer containing 20 mM NH4Cl for 5-10 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl. b. To initiate the acid load, rapidly remove the NH4Cl-containing buffer and replace it with a sodium-free buffer (e.g., substituting sodium with N-methyl-D-glucamine) to prevent immediate recovery.

  • Monitoring pHi Recovery: a. To measure NHE1 activity, replace the sodium-free buffer with a sodium-containing buffer. This will initiate pHi recovery mediated by NHE1. b. Immediately begin recording the fluorescence intensity at two excitation wavelengths (typically around 490 nm and 440 nm) and a single emission wavelength (around 535 nm) over time. c. For inhibitor studies, the sodium-containing buffer should also contain the desired concentration of this compound or other inhibitors. A vehicle control (e.g., DMSO) should be run in parallel.

  • Calibration: a. At the end of each experiment, perform an in situ calibration to convert the fluorescence ratio to pHi values. b. Expose the cells to a series of high-potassium buffers of known pH (e.g., ranging from pH 6.0 to 8.0) in the presence of the protonophore nigericin (5-10 µM). Nigericin equilibrates the intracellular and extracellular pH. c. Record the fluorescence ratios at each known pH to generate a calibration curve.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point. b. Use the calibration curve to convert the fluorescence ratios to pHi values. c. The rate of pHi recovery (dpHi/dt) is a measure of NHE1 activity. Compare the rates of recovery in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

5-(N,N-hexamethylene)amiloride represents a significant advancement in the field of ion transport pharmacology. Its discovery, guided by a systematic exploration of the structure-activity relationships of amiloride, has provided researchers with a potent and relatively specific tool to investigate the multifaceted roles of the Na+/H+ exchanger. The synthetic route to this compound is well-established, and its application in well-defined experimental protocols, such as the one detailed in this guide, continues to contribute to our understanding of cellular physiology and the development of novel therapeutic strategies for a range of diseases. As research into the intricate world of ion transport continues, the legacy of this compound as a key pharmacological probe is secure.

References

  • Vigne, P., Frelin, C., Cragoe, E. J., Jr, & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular pharmacology, 25(1), 131–136. [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]

  • Kleyman, T. R., & Cragoe, E. J., Jr. (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of membrane biology, 105(1), 1–21. [Link]

  • Wikipedia contributors. (2023, December 14). Amiloride. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Matthews, H., Ranson, M., Tyndall, J. D., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760–6766. [Link]

  • Labelle, E. F., Woodard, P. L., & Cragoe, E. J., Jr. (1984). The interaction of amiloride analogues with the Na+/H+ exchanger in kidney medulla microsomes. Biochimica et biophysica acta, 778(1), 129–138. [Link]

  • David, P., Mayan, H., Cragoe, E. J., Jr, & Karlish, S. J. (1993). Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. Biochimica et biophysica acta, 1146(1), 59–64. [Link]

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5-(N,N-Hexamethylene)amiloride (5-HMA): A Technical Guide to its Application as a Selective Na⁺/H⁺ Exchanger Inhibitor and Differential Control Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-(N,N-hexamethylene)amiloride (5-HMA), a critical tool for researchers in cell physiology and drug development. While sometimes miscategorized as a simple "inactive control," the reality of 5-HMA's pharmacology is more nuanced and powerful. This document clarifies that 5-HMA is a potent and selective inhibitor of the Na⁺/H⁺ exchanger (NHE), particularly the NHE1 isoform. Its true value in experimental design lies in its minimal activity against other amiloride-sensitive targets, such as the epithelial sodium channel (ENaC). This selectivity makes 5-HMA an exemplary differential control compound, enabling researchers to precisely dissect and attribute cellular phenomena to NHE1 activity. This guide will detail the structure-activity relationship of amiloride analogs, provide validated experimental protocols for measuring NHE1 function using 5-HMA, and discuss critical off-target considerations to ensure robust and reliable scientific outcomes.

The Principle of Controls: Why "Inactive" Isn't Always the Point

In experimental science, controls are the bedrock of validity, providing benchmarks to ensure results are due to the variable being tested.[1] Negative controls, often a vehicle like DMSO, are expected to produce no effect and establish a baseline.[2][3] Positive controls are treatments with a known effect, confirming the assay is working.[4]

However, when investigating a drug target that belongs to a family of related proteins, a more sophisticated tool is required: the differential control . Amiloride and its analogs target several distinct ion transporters. A key challenge is to determine whether an observed biological effect is due to the inhibition of the Na⁺/H⁺ exchanger (NHE) or the epithelial sodium channel (ENaC).

This is where 5-HMA provides its unique utility. It is not universally "inactive." Instead, it is highly active against NHE1 but largely inactive against ENaC.[5] By comparing the effects of a pan-inhibitor like amiloride with a selective inhibitor like 5-HMA, a researcher can confidently attribute specific outcomes to the inhibition of NHE1.

G cluster_0 Experimental Question cluster_1 Experimental Design cluster_2 Potential Outcomes & Interpretation question Is my observed cellular effect caused by NHE or ENaC inhibition? Amiloride Amiloride (Pan-Inhibitor) question->Amiloride Test compounds HMA 5-HMA (NHE-Selective Inhibitor) question->HMA Test compounds Vehicle Vehicle Control (Baseline) question->Vehicle Test compounds Result1 Effect seen with Amiloride AND 5-HMA Amiloride->Result1 Result2 Effect seen with Amiloride BUT NOT 5-HMA Amiloride->Result2 HMA->Result1 Conclusion1 Conclusion: Effect is mediated by NHE inhibition. Result1->Conclusion1 Conclusion2 Conclusion: Effect is mediated by ENaC inhibition. Result2->Conclusion2

Figure 1. Logical workflow for using 5-HMA as a differential control.

The Amiloride Family: A Tale of Structure and Selectivity

The pharmacological activity of amiloride analogs is dictated by specific chemical modifications to the pyrazine ring core. Understanding this structure-activity relationship (SAR) is fundamental to selecting the correct tool for an experiment.

The parent molecule, amiloride, possesses a guanidino group which is essential for its activity.[6] However, substitutions at the 5-amino position dramatically alter target selectivity and potency.

  • NHE1 Potency: Adding bulky alkyl groups to the 5-amino position, such as the hexamethylene ring in 5-HMA or the ethyl-isopropyl groups in 5-(N-ethyl-N-isopropyl)amiloride (EIPA), can increase the potency against NHE1 by over 100-fold compared to amiloride.

  • ENaC Potency: ENaC inhibition is enhanced by different modifications. For instance, adding a benzyl group to the terminal nitrogen of the guanidino moiety (creating benzamil) significantly increases ENaC blocking activity.[7]

5-HMA's hexamethylene substitution makes it a potent NHE1 inhibitor while conferring minimal activity toward ENaC, establishing its role as a selective compound.[5][8]

G Amiloride_Structure Guanidino Guanidino Group: Crucial for general activity. Modifications here (e.g., Benzamil) increase ENaC affinity. Guanidino->Amiloride_Structure 1 Position5 5-Amino Group: Substitution with bulky alkyl groups (e.g., hexamethylene in 5-HMA) dramatically increases NHE1 affinity. Position5->Amiloride_Structure 2 Position6 Position 6: Halogen substitutions (e.g., Cl) control the duration of ENaC channel block. Position6->Amiloride_Structure 3

Figure 2. Structure-activity relationship of the amiloride core.

Quantitative Pharmacology of 5-HMA

To effectively design experiments, it is crucial to understand the quantitative differences in potency between amiloride analogs. While 5-HMA is often used as a benchmark for potent NHE1 inhibition, its precise IC₅₀ can vary by cell type and assay conditions. However, its selectivity profile relative to other amiloride-sensitive targets is well-established.

CompoundPrimary TargetSecondary Target(s)Typical IC₅₀ (NHE1)Notes
Amiloride ENaC, NHEuPAR, T-type Ca²⁺ channelsLow µM rangeThe parent compound; lacks high selectivity.[8]
EIPA NHE1ENaC (moderate)High nM to low µM rangeA widely used potent NHE1 inhibitor, often more potent than amiloride.[9]
5-HMA NHE1 ENaC (minimal) , uPAHigh nM range Potent and selective for NHE1 over ENaC, making it an excellent differential control.[5][10]
Benzamil ENaCNHE (moderate)Higher µM rangePrimarily used as a potent ENaC blocker.[11]

Experimental Workflow: Validating NHE1 Activity with 5-HMA

A primary function of NHE1 is to mediate recovery from intracellular acidosis by extruding a proton in exchange for an extracellular sodium ion. A common and robust method for measuring this activity is to monitor intracellular pH (pHi) changes using a ratiometric fluorescent dye like BCECF-AM.[12]

This protocol provides a self-validating system by including a vehicle control (baseline), a positive control for NHE1 inhibition (5-HMA), and the test compound.

Detailed Protocol: Intracellular pH Recovery Assay

Objective: To measure NHE1-mediated pHi recovery following an induced acid load and test the effect of an experimental compound.

Materials:

  • Cells expressing NHE1 (e.g., CHO, HEK293, or cell line of interest)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)[13]

  • High-quality, anhydrous DMSO

  • HEPES-buffered saline solution (HHBS) or similar physiological buffer

  • NH₄Cl for acid-loading

  • 5-HMA, EIPA, or other control inhibitors

  • Fluorescence plate reader or microscope capable of ratiometric measurement (Ex: ~490nm / ~440nm, Em: ~535nm)[12]

Procedure:

  • Cell Preparation: Plate cells on a suitable plate (e.g., 96-well black, clear bottom) to achieve 80-90% confluency on the day of the assay.[14]

  • BCECF-AM Dye Loading: a. Prepare a 1-5 mM stock solution of BCECF-AM in DMSO.[14] b. Dilute the stock solution in HHBS to a final working concentration of 3-5 µM.[13] c. Remove growth media from cells, wash once with HHBS, and add the BCECF-AM loading solution. d. Incubate for 30-60 minutes at 37°C, protected from light.[14][15]

  • Wash and Compound Incubation: a. Wash the cells three times with HHBS to remove extracellular dye and allow for complete de-esterification of the intracellular dye.[13][15] b. Add HHBS containing the appropriate compounds:

    • Group 1: Vehicle (e.g., 0.1% DMSO)
    • Group 2: Positive Control (e.g., 10 µM 5-HMA)
    • Group 3: Test Compound (at desired concentration) c. Incubate for 10-20 minutes to allow compounds to take effect.
  • Acid Loading and Measurement: a. Place the plate in the fluorescence reader and begin baseline recording of the 490/440 fluorescence ratio. b. To induce acidosis, perfuse or add a buffer containing NH₄Cl (e.g., 20 mM) for 3-5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon its removal. c. Remove the NH₄Cl buffer and replace it with a Na⁺-containing HHBS (with the respective compounds). This initiates NHE1-mediated pHi recovery. d. Record the fluorescence ratio over time (e.g., every 15-30 seconds for 5-10 minutes) as the cells recover from the acid load.[14]

  • Data Analysis: a. Convert the fluorescence ratio to pHi values using an in-situ calibration curve (typically performed using buffers of known pH in the presence of a H⁺/K⁺ ionophore like nigericin).[13] b. Calculate the initial rate of pHi recovery (dpH/dt) for the first 1-2 minutes after Na⁺ re-addition. c. Compare the recovery rates between the groups. A potent NHE1 inhibitor like 5-HMA should significantly block the pHi recovery compared to the vehicle control.

G P1 1. Plate Cells P2 2. Load with BCECF-AM (30-60 min, 37°C) P1->P2 P3 3. Wash & Add Compounds (Vehicle, 5-HMA, Test Cmpd) P2->P3 P4 4. Induce Acid Load (NH4Cl prepulse) P3->P4 P5 5. Initiate Recovery (Remove NH4Cl, add Na+ buffer) P4->P5 P6 6. Measure Fluorescence Ratio (Ex: 490/440, Em: 535) P5->P6 P7 7. Calculate dpH/dt (Rate of pHi recovery) P6->P7

Figure 3. Experimental workflow for the BCECF-AM pHi recovery assay.

Critical Considerations and Off-Target Activities

No pharmacological tool is perfect. Acknowledging the known off-target activities of 5-HMA is essential for rigorous experimental design and data interpretation.

  • Urokinase-type Plasminogen Activator (uPA): Like its parent compound amiloride, 5-HMA is also an inhibitor of uPA, a serine protease involved in cancer cell invasion and metastasis.[8][16][17] If the biological system under study involves pathways sensitive to uPA, this confounding activity must be considered. Recent studies have developed amiloride analogs that are highly selective for NHE1 over uPA, and vice-versa, providing further tools to dissect these pathways.[10][18][19]

  • GABA-A Receptors: 5-HMA has been shown to act as a positive allosteric modulator of GABA-A ρ1 receptors, an effect not observed with analogs like benzamil where the guanidine group is modified.[11] This is most relevant in neuroscience applications or when studying neuronal cell types.

  • Cardiac Ion Channels: At low micromolar concentrations, 5-HMA can inhibit other ion channels, including hERG (IC₅₀ ~3.3 µM) and Nav1.5 (IC₅₀ ~30 µM).[20] It is therefore critical to use the lowest effective concentration of 5-HMA to maximize its selectivity for NHE1 and to be cautious when interpreting data from electrophysiologically active cells like cardiomyocytes.

Conclusion

5-(N,N-hexamethylene)amiloride is a powerful and indispensable tool for cell biologists and pharmacologists. Its value is derived not from being "inactive," but from its potent and selective inhibition of the Na⁺/H⁺ exchanger, NHE1, relative to the epithelial sodium channel, ENaC. When used correctly as a differential control , 5-HMA allows researchers to perform elegant experiments that can definitively link cellular processes, such as pH regulation, migration, and proliferation, to the specific activity of NHE1. By understanding its structure-activity relationship, applying it in validated protocols, and remaining mindful of its potential off-target effects, scientists can leverage 5-HMA to generate clear, trustworthy, and high-impact data.

References

  • Vigne, P., Frelin, C., Cragoe, E. J., Jr, & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular Pharmacology, 25(1), 131–136. [Link]

  • Gunda, V., & Singh, V. (2009). A rapid method for measuring intracellular pH using BCECF-AM. Biotechnology Letters, 31(9), 1439–1443. [Link]

  • Li, J. H., & Cragoe, E. J., Jr. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. Journal of Membrane Biology, 83(1-2), 45-56. [Link]

  • Li, J. H., Cragoe, E. J., & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. Journal of Membrane Biology, 83(1-2), 45–56. [Link]

  • David, P., Mayan, H., Cragoe, E. J., Jr, & Karlish, S. J. (1989). Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. The Journal of Biological Chemistry, 264(12), 6550–6555. [Link]

  • Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. Journal of Membrane Biology, 95(2), 171–185. [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. MDPI. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA). [Link]

  • OUCI. (n.d.). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. ResearchGate. [Link]

  • Zhang, L., et al. (2012). Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. Nephrology, Dialysis, Transplantation, 27(5), 1746–1755. [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. PubMed. [Link]

  • Yang, Y., et al. (2010). Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer Letters, 295(2), 198–205. [Link]

  • Hall, B. J., et al. (2016). 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator. Channels, 10(4), 323–329. [Link]

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  • Knowledge Booster. (2023, April 4). Positive Control vs Negative Control | Experimental Group. YouTube. [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

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The Inactive Amiloride Analog: A Technical Guide to Understanding 5-H-Amiloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amiloride, a pyrazinoylguanidine derivative, is a well-established potassium-sparing diuretic that exerts its primary pharmacological effect through the blockade of the epithelial sodium channel (ENaC).[1] This channel plays a crucial role in sodium reabsorption in the distal nephron, and its inhibition by amiloride leads to natriuresis and a reduction in potassium excretion. Beyond its diuretic effect, amiloride and its analogs have become invaluable tools in biomedical research for probing the function of various ion channels and transporters. A key aspect of utilizing these pharmacological tools is the availability of inactive analogs, which serve as essential negative controls to validate the specificity of the observed effects. This technical guide provides an in-depth exploration of 5-H-amiloride, an analog of amiloride that is widely considered to be inactive, particularly with respect to its interaction with ENaC. We will delve into the structural basis of its inactivity, present relevant experimental data, and provide detailed protocols for its synthesis and use in research settings.

The Molecular Determinants of Amiloride's Activity: A Structure-Activity Relationship (SAR) Perspective

The pharmacological activity of amiloride is intrinsically linked to its unique chemical structure, which consists of a substituted pyrazine ring with an acylguanidine group. Extensive structure-activity relationship (SAR) studies have elucidated the critical molecular features required for high-affinity binding and blockade of ENaC.

The Pyrazine Ring: The Core of ENaC Interaction

The pyrazine ring of amiloride is not merely a scaffold but an active participant in the interaction with the ENaC pore. The substituents on this ring, particularly at the 5- and 6-positions, are paramount for the molecule's inhibitory potency.

  • The 6-Chloro Substituent: The chloro group at the 6-position of the pyrazine ring is a key contributor to the binding affinity of amiloride to ENaC. Its electronegativity is thought to be crucial for the interaction with the channel's binding site.[2]

  • The 5-Amino Group: The Linchpin of Activity: The amino group at the 5-position of the pyrazine ring is arguably the most critical determinant of amiloride's activity on ENaC. This electron-donating group plays a vital role in stabilizing the binding of the entire molecule within the channel pore. It is believed to increase the electron density on the adjacent 6-chloro substituent, thereby enhancing its interaction with the receptor site.[2][3] Replacement of this 5-amino group with a hydrogen atom, as is the case in this compound, or even a chloro group, has been shown to dramatically affect both the on-rate and off-rate of channel blockade, leading to a significant reduction in inhibitory activity.[2]

This compound: A Structural and Functional Analysis of Inactivity

The defining structural difference between amiloride and this compound is the substitution of the 5-amino group with a hydrogen atom. This seemingly minor modification has profound consequences for the molecule's ability to interact with and block ENaC.

Structural Comparison: Amiloride vs. This compound
FeatureAmilorideThis compound
Chemical Formula C₆H₈ClN₇OC₆H₇ClN₆O
Molecular Weight 229.63 g/mol 214.61 g/mol
Key Functional Groups 5-Amino, 6-Chloro, Acylguanidine5-Hydrogen, 6-Chloro, Acylguanidine

Diagram: Structural Comparison of Amiloride and this compound

G cluster_amiloride Amiloride cluster_5H_amiloride This compound (Hypothetical Structure) amiloride amiloride h_amiloride [Image of this compound structure would be placed here if available. The key difference is the replacement of the NH2 group at position 5 with an H atom.]

A visual comparison of the chemical structures of Amiloride and this compound.

The Mechanistic Basis of Inactivity

The absence of the 5-amino group in this compound leads to its classification as an inactive analog due to two primary reasons:

  • Loss of a Key Binding Interaction: The 5-amino group directly participates in hydrogen bonding or other electrostatic interactions within the ENaC pore, contributing significantly to the overall binding energy. Its removal eliminates this crucial interaction, drastically reducing the affinity of the molecule for the channel.

  • Altered Electronic Properties: The electron-donating nature of the 5-amino group influences the electronic distribution across the pyrazine ring, which in turn affects the reactivity and binding potential of the other substituents, particularly the 6-chloro group.[2] The replacement of the amino group with a hydrogen atom alters this electronic landscape, rendering the molecule less effective at blocking the channel.

Experimental Protocols

For researchers wishing to verify the inactivity of this compound or to use it as a negative control, the following experimental protocols provide a framework for assessing ENaC activity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Objective: To compare the inhibitory effect of amiloride and this compound on ENaC currents in a suitable cell line (e.g., HEK293 cells stably expressing ENaC subunits).

Materials:

  • HEK293 cells stably expressing α, β, and γ subunits of ENaC

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 K-aspartate, 20 KCl, 5 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH)

  • Amiloride hydrochloride stock solution (10 mM in DMSO)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Culture ENaC-expressing HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Record baseline ENaC currents.

  • Perfuse the cell with increasing concentrations of amiloride (e.g., 0.1, 1, 10, 100 μM) and record the inhibition of the inward current.

  • Wash out the amiloride and allow the current to recover.

  • Repeat the concentration-response protocol with this compound.

  • Analyze the data to determine the IC50 values for both compounds.

Diagram: Whole-Cell Patch-Clamp Workflow

G A Cell Culture C Giga-ohm Seal Formation A->C B Pipette Fabrication B->C D Whole-Cell Configuration C->D E Baseline Current Recording D->E F Drug Application (Amiloride / this compound) E->F G Data Acquisition F->G H Data Analysis (IC50) G->H

A simplified workflow for assessing ENaC inhibition using the whole-cell patch-clamp technique.

Protocol 2: Ussing Chamber Assay

This technique is used to measure ion transport across epithelial cell monolayers.

Objective: To assess the effect of amiloride and this compound on the short-circuit current (Isc) in polarized epithelial cells.

Materials:

  • Polarized epithelial cell line (e.g., mpkCCD cells) grown on permeable supports

  • Ussing chamber system

  • Ringer's solution (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 MgCl₂, 1.2 CaCl₂, 10 Glucose (gassed with 95% O₂/5% CO₂)

  • Amiloride hydrochloride stock solution

  • This compound stock solution

Procedure:

  • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed and gassed Ringer's solution.

  • Measure the baseline short-circuit current (Isc).

  • Add amiloride to the apical chamber in a cumulative concentration-dependent manner and record the decrease in Isc.

  • After washing out the amiloride, repeat the procedure with this compound.

  • Calculate the amiloride-sensitive Isc and compare the inhibitory effects of the two compounds.

Synthesis of this compound

Proposed Synthetic Scheme:

The synthesis would likely start from a pyrazine precursor that lacks the 5-amino group. A key intermediate would be methyl 3-amino-6-chloropyrazine-2-carboxylate.

  • Amidation: The methyl ester of 3-amino-6-chloropyrazine-2-carboxylic acid would be reacted with guanidine to form the acylguanidine moiety. This reaction is typically carried out under anhydrous conditions in a suitable solvent like methanol or ethanol.

  • Purification: The resulting this compound would then be purified, likely through recrystallization or conversion to a salt followed by recrystallization.

Diagram: Proposed Synthesis of this compound

G A Methyl 3-amino-6-chloropyrazine-2-carboxylate C This compound A->C Amidation B Guanidine B->C

A simplified representation of the proposed synthetic route to this compound.

Conclusion

This compound serves as a critical tool in pharmacological research, acting as an inactive analog of amiloride for the study of ENaC and other amiloride-sensitive ion transporters. Its inactivity stems from the replacement of the essential 5-amino group with a hydrogen atom, a modification that disrupts key binding interactions and alters the electronic properties of the pyrazine ring. This technical guide has provided a comprehensive overview of the structural and functional basis for the inactivity of this compound, along with detailed experimental protocols for its characterization and use. By understanding the principles outlined herein, researchers can confidently employ this compound as a negative control to ensure the specificity of their findings and to further unravel the complex mechanisms of ion transport.

References

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Harnessing the Na+/H+ Exchanger Inhibitor 5-(N,N-hexamethylene)amiloride: A Guide to In Vitro Target Specificity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, the path to robust, reproducible data begins with a deep understanding of the pharmacological tools we employ. Among the vast arsenal of chemical probes, amiloride and its analogs stand out for their utility in dissecting the roles of various ion transporters. This guide focuses on a key derivative, 5-(N,N-hexamethylene)amiloride (5-H-Amiloride or HMA), a potent inhibitor of the Na+/H+ exchanger (NHE).[1][2]

The Molecular Profile of this compound: A Structural Advantage

This compound is a pyrazinoylguanidine derivative, structurally distinct from its parent compound, amiloride, due to the addition of a bulky hexamethylene group at the 5-amino position of the pyrazine ring.[3] This specific modification is not merely decorative; it is the key to its altered pharmacological profile. Structure-activity relationship studies have consistently shown that adding hydrophobic groups to the 5-amino moiety enhances inhibitory activity against the Na+/H+ exchanger, while diminishing affinity for other targets like the epithelial sodium channel (ENaC).[4] This structural change provides a crucial first layer of enhanced specificity, making this compound a more selective tool for studying NHE function compared to amiloride itself.

Primary Target Engagement: Potent Inhibition of the Na+/H+ Exchanger (NHE1)

The principal pharmacological action of this compound is the potent inhibition of the plasma membrane Na+/H+ exchanger, with a particular preference for the ubiquitously expressed NHE1 isoform.[1][2]

Causality of Action: NHE1 is a secondary active transporter crucial for maintaining cellular homeostasis. It extrudes one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+), playing a pivotal role in the regulation of intracellular pH (pHi), cell volume, and driving cellular processes like proliferation and migration.[5] By blocking this exchanger, this compound prevents the recovery from intracellular acidosis, a powerful method to probe the downstream consequences of NHE1 inhibition.

Data Presentation: Comparative Potency of Amiloride Analogs

To effectively use this compound, it is essential to understand its potency relative to other common inhibitors. The following table summarizes typical inhibitory concentrations (IC50) for NHE1.

CompoundTargetTypical IC50 (µM)Key Reference(s)
This compound (HMA) NHE1 ~0.1 - 5 [2][6]
AmilorideNHE1~3 - 130[6][7]
EIPANHE1~0.015 - 16[7]

Note: IC50 values can vary significantly depending on the cell type, buffer conditions, and assay methodology.

Experimental Workflow: Assessing NHE1 Inhibition

A robust assessment of NHE1 inhibition is foundational. The workflow below outlines the key steps for quantifying the effect of this compound on NHE1 activity.

nhe1_workflow cluster_prep Cell Preparation cluster_assay NHE1 Activity Assay cluster_analysis Data Analysis p1 Seed cells on coverslips p2 Load with pH-sensitive dye (e.g., BCECF-AM) p1->p2 a1 Induce intracellular acidosis via NH4Cl prepulse p2->a1 a2 Measure baseline pHi recovery rate (vehicle control) a1->a2 a3 Incubate with This compound (dose-response) a4 Measure inhibited pHi recovery rate a2->a4 Compare a3->a4 d1 Calculate initial rate of pHi recovery (ΔpH/s) a4->d1 d2 Plot % inhibition vs. [this compound] d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for measuring NHE1 inhibition using fluorescence microscopy.

Protocol: Cell-Based Assay for NHE1 Activity

This protocol provides a self-validating method to determine the IC50 of this compound for NHE1 in a chosen cell line.

Principle: The fluorescent dye BCECF exhibits pH-dependent excitation. By monitoring its fluorescence ratio, we can track changes in intracellular pH (pHi). An ammonium chloride (NH4Cl) prepulse is used to induce a rapid and reproducible acid load. In the absence of bicarbonate, pHi recovery from this acid load is almost entirely mediated by NHE1 activity.[5][8]

Materials:

  • Cells expressing NHE1 (e.g., MDA-MB-231, PS120 fibroblasts).

  • Glass-bottom dishes or coverslips.

  • BCECF-AM (pH-sensitive dye).

  • HEPES-buffered saline (Na+-containing buffer): 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.5 mM glucose, 10 mM HEPES, pH 7.4.

  • NH4Cl prepulse buffer: Same as above, but with 50 mM NaCl replaced by 50 mM NH4Cl.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Seed cells onto glass coverslips and grow to ~80-90% confluency.

  • Dye Loading: Incubate cells with 2-5 µM BCECF-AM in Na+-containing buffer for 20-30 minutes at 37°C.

  • Baseline Measurement: Wash cells and mount the coverslip on a fluorescence microscope stage equipped with a perfusion system. Excite BCECF at ~490 nm and ~440 nm, and record emission at ~535 nm. Establish a stable baseline pHi reading in Na+-containing buffer.

  • Acidification: Perfuse the cells with the NH4Cl prepulse buffer for 3-5 minutes. This allows NH3 to enter and alkalinize the cell, followed by NH4+ entry.

  • Induce Acid Load: Rapidly switch back to the Na+-containing buffer. The intracellular NH4+ dissociates to NH3, which diffuses out, leaving behind H+ and causing a sharp drop in pHi.

  • Measure pHi Recovery (Control): In the continued presence of Na+-containing buffer (with vehicle, e.g., 0.1% DMSO), monitor the fluorescence ratio as the cells recover from the acid load. This recovery rate is your baseline NHE1 activity.

  • Measure Inhibited Recovery: Repeat steps 3-6, but after the NH4Cl prepulse, switch to a Na+-containing buffer that includes the desired concentration of this compound.

  • Dose-Response: Repeat the experiment with a range of this compound concentrations (e.g., 1 nM to 100 µM) to generate a full dose-response curve.

  • Calibration: At the end of each experiment, perfuse with high K+ buffers containing the ionophore nigericin at known pH values (e.g., 6.5, 7.0, 7.5) to generate a calibration curve, allowing conversion of fluorescence ratios to absolute pHi values.

Data Analysis:

  • Calculate the initial rate of pHi recovery (dpHi/dt) during the first 20-60 seconds after acidification.

  • Normalize the rates observed with this compound to the vehicle control rate.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50.

Navigating the Off-Target Landscape

A rigorous investigation demands awareness of a compound's full interaction profile. While this compound is a superior NHE1 inhibitor, it is not perfectly specific and can interact with other proteins, particularly at higher concentrations.[7]

Key Secondary and Off-Targets
  • Acid-Sensing Ion Channels (ASICs): Amiloride and its analogs are well-known non-specific blockers of ASICs, a family of proton-gated cation channels involved in pain sensation and neuronal signaling.[9] Studies comparing various analogs have shown that this compound (HMA) is a relatively weak inhibitor of ASIC1a, significantly less potent than amiloride or benzamil.[10][11] This provides a good selectivity window.

  • Epithelial Sodium Channel (ENaC): The parent compound, amiloride, is a potent ENaC blocker used clinically as a diuretic.[12][13] However, the 5-amino substitution in this compound dramatically reduces its affinity for ENaC, a critical feature that contributes to its utility as a selective NHE probe.[14]

  • Viral and Other Ion Channels: this compound has been reported to inhibit a variety of other channels, including the HIV-1 Vpu and HCV p7 viral ion channels[1][15], certain cardiac channels (hERG, Nav1.5, Cav1.2)[2], and TRPP3 channels.[16] These interactions typically occur at higher micromolar concentrations.

  • Other Proteins: Off-target interactions have also been noted with G-protein coupled receptors, such as the adenosine A2A receptor, and enzymes like urokinase-type plasminogen activator (uPA).[15]

Data Presentation: Target Selectivity Profile of this compound

The following table provides a broader view of this compound's activity across multiple targets, underscoring the importance of concentration selection.

TargetClassPotency (IC50 or Ki)Key Reference(s)
NHE1 Primary Target ~0.1 - 5 µM [2][6]
ASIC1aIon Channel~30 - 100 µM[10][11]
hERGIon Channel~3.3 µM[2]
Nav1.5Ion Channel~30 µM[2]
Cav1.2Ion Channel~8.3 µM[2]
Adenosine A2A ReceptorGPCRKi = 3.3 µM[15]
GABA-A ρ1 ReceptorIon ChannelPotentiator (30-1000 µM)[3]

A Framework for Validating On-Target Effects

To confidently attribute a biological observation to NHE1 inhibition by this compound, a multi-pronged validation strategy is essential. This framework transforms a standard protocol into a self-validating system.

Logical Framework for Concentration Selection

concentration_logic start Start: Define Biological Question step1 Determine IC50 of this compound for NHE1 in your specific cell system (See Protocol 2.4) start->step1 step2 Consult literature for IC50 values of known off-targets (See Table 3.2) step1->step2 decision1 Is there a concentration window (e.g., >10-fold) between NHE1 IC50 and off-target IC50s? step2->decision1 step3_yes Select working concentration at or slightly above NHE1 IC50, but well below off-target IC50s. decision1->step3_yes Yes step3_no High risk of off-target effects. Data interpretation will be confounded. Consider alternative strategies. decision1->step3_no No step4 Validate with Orthogonal Approaches: - Use another NHE1 inhibitor (e.g., EIPA) - Use NHE1 genetic knockdown (siRNA/CRISPR) step3_yes->step4 end_point Proceed with Confidence step4->end_point

Caption: A decision-making workflow for selecting a specific working concentration.

Protocol: Validating Off-Target Effects with Patch-Clamp Electrophysiology

This protocol allows for the direct functional assessment of this compound's effect on a potential off-target ion channel, such as ASIC1a.

Principle: Whole-cell patch-clamp electrophysiology measures the flow of ions across the cell membrane, providing a direct readout of ion channel activity. By applying a specific stimulus to open a channel (e.g., low pH for ASICs) and then perfusing with this compound, we can directly quantify any inhibitory effect.[10]

Materials:

  • Cells expressing the channel of interest (e.g., CHO cells transfected with ASIC1a).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette pulling.

  • Extracellular solution (pH 7.4).

  • Activating extracellular solution (e.g., pH 6.0 for ASIC1a).

  • Intracellular pipette solution.

Procedure:

  • Preparation: Plate cells at a low density suitable for patch-clamping. Place the dish on the microscope stage and perfuse with standard extracellular solution (pH 7.4).

  • Obtain Whole-Cell Configuration: Pull a glass micropipette and fill it with intracellular solution. Approach a single cell and form a high-resistance (>1 GΩ) seal. Rupture the membrane patch to achieve the whole-cell configuration.

  • Record Baseline Currents: Clamp the cell at a holding potential (e.g., -60 mV). Briefly apply the activating solution (e.g., pH 6.0 buffer) to elicit a baseline ionic current. Wash and allow the channel to recover. Repeat several times to ensure a stable response.

  • Apply Inhibitor: Perfuse the cell with the standard extracellular solution containing this compound for 1-2 minutes.

  • Test for Inhibition: While still in the presence of this compound, apply the activating solution again and record the current.

  • Washout: Perfuse with the standard extracellular solution to wash out the compound and check for recovery of the current.

  • Analysis: Compare the peak amplitude of the current before, during, and after the application of this compound to quantify the percentage of inhibition. Test multiple concentrations to determine an IC50.

Summary and Best Practices for Rigorous In Vitro Research

This compound is a powerful and selective tool for investigating the function of the Na+/H+ exchanger NHE1. Its key advantage lies in its enhanced potency for NHE1 and reduced activity against ENaC when compared to the parent molecule, amiloride.[4][14]

However, its utility is entirely dependent on meticulous experimental design. As this guide has detailed, this compound is not absolutely specific and can engage other targets, especially at concentrations exceeding its IC50 for NHE1.[2][7][10] Adherence to the following best practices is paramount for generating unambiguous, high-quality data.

  • Empirically Determine Potency: Always perform a full dose-response analysis to determine the IC50 of this compound for its intended target in your specific cell and assay system. Do not rely solely on literature values.

  • Use the Minimum Effective Concentration: Select a working concentration that is sufficient to inhibit the target but remains well below the known IC50 values for significant off-targets.

  • Employ Orthogonal Validation: The gold standard for confirming on-target activity is to reproduce the inhibitor's effect using a non-pharmacological approach. Use siRNA or CRISPR to knock down NHE1 and demonstrate that the biological effect of this compound is ablated.

  • Use Pharmacological Controls: Include other amiloride analogs with different selectivity profiles (e.g., EIPA, which also potently inhibits NHE1, or benzamil, a more potent ASIC/ENaC inhibitor) to confirm the pharmacological signature of the observed effect.[7][10]

By integrating these principles and protocols into your research, you can leverage the power of this compound with confidence, ensuring your findings are both accurate and robust.

References

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  • Sun, T., & Sever, P. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4).
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  • Xiong, Z. G., et al. (2008). Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases. Current Opinion in Pharmacology, 8(1), 25–32.
  • Li, W. G., et al. (2016). Amiloride Analogs as ASIC1a Inhibitors. CNS Neuroscience & Therapeutics, 22(7), 543–551.
  • Li, W. G., et al. (2016). Amiloride Analogs as ASIC1a Inhibitors. CNS Neuroscience & Therapeutics, 22(7), 543–551.
  • Mitsuoka, K., et al. (1998). Non-selective effects of amiloride and its analogues on ion transport systems and their cytotoxicities in cardiac myocytes. British Journal of Pharmacology, 125(6), 1145–1152.
  • Li, H., et al. (2011). Amiloride Docking to Acid-sensing Ion Channel-1. Journal of Biological Chemistry, 286(47), 40457–40467.
  • Petersen, E. P., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(6), 1622.
  • Petersen, E. P., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(6), 1622.
  • Dai, L., et al. (2014). Inhibition of TRPP3 Channel by Amiloride and Analogs. Molecular Pharmacology, 85(3), 484–494. [Link]

  • Milosavljevic, N., et al. (2014). Functional Characterization of Na+/H+ Exchangers of Intracellular Compartments Using Proton-killing Selection to Express Them at the Plasma Membrane. Journal of Visualized Experiments, (89), e52453. [Link]

  • Grinstein, S., & Rothstein, A. (1986). The plasma membrane sodium-hydrogen exchanger and its role in physiological and pathophysiological processes. Journal of Membrane Biology, 90(1), 1–12.
  • Gifford Bioscience. Radioligand Binding Assay. Giffordbio.com.
  • Jin, Y., et al. (2019). Functional characterization of the sodium/hydrogen exchanger 8 and its role in proliferation of colonic epithelial cells. American Journal of Physiology-Cell Physiology, 317(3), C537–C551.
  • Fuster, D. G., et al. (2008). Characterization of the Sodium/Hydrogen Exchanger NHA2. Journal of Biological Chemistry, 283(44), 30065–30074.
  • Baker, E. J., et al. (2012). Hyperactive ENaC identifies hypertensive individuals amenable to amiloride therapy.
  • Jandeleit-Dahm, K. A., et al. (2005). Amiloride, a diuretic with in vitro antimicrobial activity. Journal of Antimicrobial Chemotherapy, 56(5), 879–884.

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The Pharmacological Profile of 5-(N,N-Hexamethylene)amiloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Diuretic Derivative

5-(N,N-Hexamethylene)amiloride (5-H-Amiloride or HMA) is a potent derivative of the potassium-sparing diuretic amiloride.[1][2] While its parent compound is known for its effects on epithelial sodium channels (ENaC), this compound has emerged as a powerful investigational tool due to its significantly more potent and selective inhibition of the Na+/H+ exchanger (NHE) family of proteins, particularly the ubiquitously expressed NHE1 isoform.[3][4] This guide provides an in-depth technical overview of the pharmacological profile of this compound, designed for researchers and drug development professionals. We will explore its mechanism of action, isoform selectivity, off-target activities, and its application in cellular and in vivo models, with a focus on its implications for cancer and cardiovascular research.

Core Mechanism of Action: Inhibition of the Na+/H+ Exchanger (NHE)

The primary and most well-characterized pharmacological action of this compound is the inhibition of the Na+/H+ exchanger (NHE).[1][2] NHEs are integral membrane proteins that regulate intracellular pH (pHi) by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[3] Of the various NHE isoforms, NHE1 is ubiquitously expressed and plays a critical role in maintaining cellular pH homeostasis, cell volume regulation, and cell proliferation.[3]

Dysregulation of NHE1 activity is a hallmark of several pathological conditions, including cancer and cardiac ischemia-reperfusion injury.[3] In cancer cells, upregulated NHE1 activity leads to an alkaline intracellular environment, which promotes proliferation and survival, and an acidic extracellular microenvironment that facilitates invasion and metastasis.[5]

This compound, by inhibiting NHE1, disrupts this crucial pH regulation, leading to intracellular acidification.[1][2] This disruption of pH homeostasis is the foundational mechanism for many of its observed cellular effects.

Signaling Consequences of NHE1 Inhibition by this compound

The inhibition of NHE1 by this compound triggers a cascade of downstream signaling events, primarily stemming from the resulting intracellular acidification.

HMA This compound (HMA) NHE1 NHE1 Inhibition HMA->NHE1 ERC ER Ca2+ Depletion HMA->ERC NHE1-independent? pHi Intracellular Acidification (↓ pHi) NHE1->pHi Akt Akt Dephosphorylation (Inactivation) pHi->Akt Caspase8 Caspase-8 Activation pHi->Caspase8 Akt->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis ER_Stress ER Stress Response ERC->ER_Stress ER_Stress->Apoptosis

Caption: Downstream signaling effects of this compound.

Quantitative Profile: Potency and Selectivity

A critical aspect of any pharmacological tool is its potency and selectivity. This compound is a more potent NHE inhibitor than its parent compound, amiloride.[4]

TargetIC50/KiSpecies/Cell LineCommentsReference(s)
Primary Target
NHE1IC50 ≈ 0.025 µM - 0.1 µMVariousPotent inhibitor[6]
Off-Targets
Urokinase Plasminogen Activator (uPA)IC50 ≈ 5.7 µMHumanSignificantly less potent than for NHE1[6]
hERG (K+ channel)IC50 = 3.3 µMCHO cellsPotential for cardiac liability[2][7]
Nav1.5 (Na+ channel)IC50 = 30 µMEHK293 cellsModerate potency[2][7]
Cav1.2 (Ca2+ channel)IC50 = 8.3 µMEHK293 cellsModerate potency[2][7]
Adenosine A2A ReceptorKi = 3.3 µM-Allosteric antagonist[8]

Applications in Cancer Research: Exploiting the pH Dysregulation

The inherent reliance of cancer cells on a dysregulated pH gradient makes NHE1 an attractive therapeutic target. This compound has demonstrated significant anti-cancer activity in various preclinical models.

Induction of Apoptosis and Necroptosis

By inducing intracellular acidification, this compound can trigger programmed cell death in cancer cells. The precise mechanism appears to be cell-type dependent and can involve:

  • Caspase-dependent Apoptosis: Intracellular acidification can lead to the dephosphorylation and inactivation of the pro-survival kinase Akt.[9] This, in turn, can promote the activation of caspase-8 and the subsequent apoptotic cascade.[9]

  • ER Stress-Mediated Apoptosis: Some studies suggest that amiloride derivatives, including HMA, can induce apoptosis by depleting endoplasmic reticulum (ER) calcium stores, leading to the unfolded protein response and ER stress.[10] This effect may be independent of NHE1 inhibition.[10]

  • Caspase-Independent Necroptosis: In some cancer cell lines, this compound has been shown to induce a form of programmed necrosis mediated by the apoptosis-inducing factor (AIF).[11]

cluster_0 This compound Treatment cluster_1 Cellular Consequences HMA This compound NHE1 NHE1 Inhibition HMA->NHE1 pHi Intracellular Acidification NHE1->pHi Akt Akt Inactivation pHi->Akt AIF AIF Translocation pHi->AIF Caspases Caspase Activation Akt->Caspases Apoptosis Apoptosis Caspases->Apoptosis Necroptosis Necroptosis AIF->Necroptosis

Caption: Dual cell death pathways induced by this compound.

Pharmacokinetics and In Vivo Considerations

While in vitro studies provide valuable mechanistic insights, understanding the in vivo behavior of this compound is crucial for its application in animal models and potential therapeutic development.

  • Pharmacokinetics: In vivo studies in mice have shown that intravenously administered this compound has a short half-life and low oral bioavailability (around 4.5%).[7] This suggests that for sustained in vivo effects, continuous infusion or frequent administration may be necessary.

  • Blood-Brain Barrier Penetration: There is evidence to suggest that amiloride derivatives can cross the blood-brain barrier, which opens up possibilities for investigating its effects on neurological disorders and brain tumors.[12]

Further detailed pharmacokinetic and pharmacodynamic studies are needed to fully characterize the in vivo profile of this compound, including its tissue distribution, metabolism, and excretion in different animal models.

Experimental Protocols: A Guide to Measuring NHE1 Inhibition

A key application of this compound is as a tool to study NHE1 function. The following is a generalized protocol for measuring NHE1 activity by monitoring intracellular pH changes using the fluorescent indicator BCECF-AM.

Workflow for Measuring Intracellular pH (pHi) Changes

A 1. Cell Seeding Plate cells on coverslips and allow to adhere. B 2. BCECF-AM Loading Incubate cells with BCECF-AM (e.g., 3-5 µM) for 30-60 min at 37°C. A->B C 3. Dye De-esterification Wash cells to remove extracellular dye and allow intracellular de-esterification. B->C D 4. Baseline pHi Measurement Mount coverslip on microscope and measure baseline fluorescence ratio (e.g., 490/440 nm). C->D E 5. NHE1 Activation (Acid Load) Induce intracellular acidification (e.g., NH4Cl prepulse). D->E F 6. pHi Recovery Monitoring Monitor the recovery of pHi towards baseline as a measure of NHE1 activity. E->F G 7. Inhibition with this compound Pre-incubate cells with this compound and repeat steps 5 and 6 to quantify inhibition of pHi recovery. F->G

Caption: Experimental workflow for assessing NHE1 activity.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells (e.g., MDA-MB-231) onto glass coverslips in a 35 mm dish and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a 5 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.

    • Dilute the stock solution to a final working concentration of 3-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS).

    • Remove the growth medium from the cells and wash once with HHBS.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • After incubation, wash the cells three times with HHBS to remove extracellular dye.

    • Incubate the cells in fresh HHBS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Fluorescence Measurement and NHE1 Activity Assay:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a Na+-containing buffer and record the baseline fluorescence ratio at excitation wavelengths of approximately 490 nm and 440 nm, with emission at 535 nm.

    • To induce an acid load, perfuse the cells with a buffer containing NH4Cl (e.g., 20 mM) for a few minutes, followed by a switch to a Na+-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine). This will cause a rapid intracellular acidification.

    • Reintroduce the Na+-containing buffer to initiate pHi recovery, which is mediated by NHE1. Monitor the rate of pHi recovery by recording the change in the fluorescence ratio over time.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor before the acid load and maintain its presence throughout the experiment. Compare the rate of pHi recovery in the presence and absence of the inhibitor.

  • Calibration:

    • At the end of each experiment, perform an in situ calibration by perfusing the cells with high-K+ buffers of known pH containing the K+/H+ ionophore nigericin (e.g., 10 µM). This will equilibrate the intracellular and extracellular pH, allowing for the generation of a calibration curve of fluorescence ratio versus pH.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the study of Na+/H+ exchanger function and its role in pathophysiology. Its potency and improved selectivity over amiloride make it a preferred inhibitor for in vitro and in vivo investigations. The ability of this compound to induce cell death in cancer cells through multiple mechanisms highlights its potential as a lead compound for the development of novel anti-cancer therapeutics.

However, several areas warrant further investigation. A comprehensive profiling of its activity against all NHE isoforms is needed to fully understand its selectivity. More extensive in vivo pharmacokinetic and pharmacodynamic studies will be crucial for optimizing dosing regimens in animal models and for any potential translational applications. Finally, a deeper understanding of its off-target effects is essential for a complete assessment of its pharmacological profile and potential liabilities.

References

  • Cho, Y. L., Lee, K. S., Lee, S. J., Namkoong, S., Kim, Y. M., Lee, H., ... & Kim, Y. M. (2005). Amiloride potentiates TRAIL-induced tumor cell apoptosis by intracellular acidification-dependent Akt inactivation. Biochemical and biophysical research communications, 326(4), 758-765. [Link]

  • Avkiran, M., & Cook, S. J. (2010). Amiloride derivatives induce apoptosis by depleting ER Ca2+ stores in vascular endothelial cells. British journal of pharmacology, 161(4), 765–778. [Link]

  • Buckley, B. J., Li, X., Ira, P., Fliegel, L., & Overall, C. M. (2021). Screening of 5-and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]

  • Karmazyn, M., Sadananda, G., & Fliegel, L. (2022). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. Reviews in Cardiovascular Medicine, 23(8), 273. [Link]

  • Giansanti, V., Santamaria, G., Torriglia, A., Aredia, F., Scovassi, A. I., Bottiroli, G., & Croce, A. C. (2012). Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N, N-hexamethylene) amiloride) are modulated by intracellular pH. European journal of histochemistry, 56(2), e21. [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Monash University. [Link]

  • Reshkin, S. J., Cardone, R. A., & Alfarouk, K. O. (2013). The acidic tumor microenvironment: a driver of cancer progression and therapy resistance. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1836(2), 318-327. [Link]

  • Giansanti, V., et al. (2012). Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. European Journal of Histochemistry. [Link]

  • Wilson, L., Gage, P., & Ewart, G. (2006). Hexamethylene amiloride blocks E protein ion channels and inhibits coronavirus replication. Virology, 353(2), 294-306. [Link]

  • Lee, J., Lee, M. Y., & Koh, J. Y. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 21(12), 4232. [Link]

  • Singh, S., et al. (2022). In Silico Evaluation of Hexamethylene Amiloride Derivatives as Potential Luminal Inhibitors of SARS-CoV-2 E Protein. International Journal of Molecular Sciences. [Link]

  • Phillis, J. W., & O'Regan, M. H. (1995). Methyl isobutyl amiloride delays normalization of brain intracellular pH after cardiac arrest in rats. Critical care medicine, 23(6), 1107-1113. [Link]

  • Leon, L. J., Pasupuleti, N., Gorin, F., & Carraway, K. L. (2013). A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells. PloS one, 8(4), e63038. [Link]

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Methodological & Application

Application Notes & Protocols: Utilizing 5-(N,N-hexamethylene)amiloride (5-HMA) in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-(N,N-hexamethylene)amiloride (5-HMA)

5-(N,N-hexamethylene)amiloride (5-HMA or HMA) is a potent derivative of the diuretic amiloride.[1][2] While amiloride itself is known for its activity as a potassium-sparing diuretic that blocks the epithelial sodium channel (ENaC), its derivatives have been developed as valuable pharmacological tools to probe a variety of ion transport systems.[2][3] 5-HMA is distinguished by its potent inhibitory effects on the Na+/H+ exchanger (NHE), making it a cornerstone tool for studying intracellular pH regulation, cell volume, and apoptosis.[4][5]

Beyond its primary target, 5-HMA exhibits a broader pharmacological profile, interacting with other channels, including ENaC and Acid-Sensing Ion Channels (ASICs).[6][7] This polypharmacology necessitates careful experimental design and interpretation. Patch clamp electrophysiology is the gold-standard technique for investigating such drug-channel interactions, offering unparalleled resolution of ion channel function in real-time.[8][9] These application notes provide a comprehensive guide for researchers employing 5-HMA in patch clamp studies, emphasizing rigorous protocol design, self-validation, and data interpretation.

Mechanism of Action

The primary mechanism of 5-HMA is the inhibition of the Na+/H+ exchanger, which disrupts the exchange of extracellular Na+ for intracellular H+, leading to intracellular acidification.[4][10] In the context of patch clamp studies, which directly measure ion flux across the cell membrane, 5-HMA is used to block the currents conducted by its channel targets. For channels like ENaC and ASICs, 5-HMA typically acts as a direct pore blocker, binding to a site on the extracellular side of the channel to physically occlude the flow of ions.

Pharmacological Profile of 5-HMA

A critical aspect of using any pharmacological tool is understanding its potency and selectivity. The table below summarizes the known activity of 5-HMA across various targets. This data is essential for selecting appropriate working concentrations and anticipating potential off-target effects.

TargetSpecies/Cell LineAssay TypePotency (IC₅₀/EC₅₀)Reference
Primary Targets
Na+/H+ Exchanger (NHE)VariouspH SpectrofluorometryPotent Inhibitor[4][5]
Acid-Sensing Ion Channel 1 (hASIC1)tsA-201 cellsAutomated Patch Clamp~1.7 µM (Amiloride baseline)[7]
Off-Targets
hERG (K+ Channel)CHO cellsElectrophysiology3.3 µM[4]
Nav1.5 (Na+ Channel)HEK293 cellsElectrophysiology30 µM[4]
Cav1.2 (Ca2+ Channel)HEK293 cellsElectrophysiology8.3 µM[4]
GABA-A ρ1 ReceptorOocytesElectrophysiologyPositive Modulator (at 1 mM)[6]

Note: The potency of amiloride analogs can vary significantly between channel subtypes and splice variants. Researchers should perform concentration-response curves for their specific system.

Core Protocol: Patch Clamp Analysis of 5-HMA

This section details the step-by-step methodology for investigating the effects of 5-HMA on a target ion channel using the whole-cell patch clamp configuration. The whole-cell configuration is ideal for studying extracellularly applied compounds as it allows for stable recording of the total ionic current across the entire cell membrane.[11]

Materials and Reagents

Equipment:

  • Patch Clamp Amplifier and Digitizer (e.g., Axon Instruments, HEKA)[8][12]

  • Inverted Microscope with high-magnification optics

  • Micromanipulator

  • Vibration Isolation Table

  • Cell Culture Incubator

  • Pipette Puller and Microforge

  • Perfusion system for drug application

Solutions:

  • Extracellular (Bath) Solution (Example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.[13]

  • Intracellular (Pipette) Solution (Example for Cation Channels): 130 mM K-Gluconate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[11][13]

  • 5-HMA Stock Solution: 10-100 mM 5-HMA in 100% Dimethyl Sulfoxide (DMSO). Store desiccated at -20°C.

  • Cell Culture Medium: Appropriate for the cell line being used.

Protocol Part 1: Solution Preparation

Causality: Proper solution preparation is paramount. The stock solution of 5-HMA is prepared in DMSO due to its poor aqueous solubility. Subsequent dilutions into the external recording solution must be done carefully to achieve the desired final concentration while minimizing the final DMSO concentration, which can independently affect membrane properties and channel function.

  • Prepare Stock Solution: Dissolve 5-HMA powder in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the DMSO stock into the extracellular (bath) solution to achieve the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM, 100 µM).

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of 5-HMA used (typically ≤0.1%). This is a critical control to ensure that any observed effects are not due to the solvent.[14]

Protocol Part 2: Whole-Cell Patch Clamp Workflow

The following workflow outlines the process from cell preparation to data acquisition.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Sequence cluster_analysis Analysis prep_cells 1. Prepare Cells & Solutions pull_pipette 2. Pull & Fire-Polish Pipette (3-7 MΩ) prep_cells->pull_pipette fill_pipette 3. Fill Pipette & Mount pull_pipette->fill_pipette approach 4. Approach Cell with Positive Pressure fill_pipette->approach gigaseal 5. Form Gigaseal (>1 GΩ) approach->gigaseal whole_cell 6. Rupture Membrane (Whole-Cell Mode) gigaseal->whole_cell baseline 7. Record Stable Baseline Current whole_cell->baseline apply_drug 8. Perfuse 5-HMA baseline->apply_drug washout 9. Perfuse Control Solution (Washout) apply_drug->washout washout->baseline Repeat for multiple concentrations analyze 10. Analyze Data (Inhibition %, IC₅₀) washout->analyze

Caption: High-level workflow for a whole-cell patch clamp experiment using 5-HMA.

Detailed Steps:

  • Cell Preparation: Plate cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment. Ensure cells are healthy and sub-confluent.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The ideal resistance when filled with intracellular solution is typically 3-7 MΩ.[15] Fire-polish the tip to facilitate a high-resistance seal.

  • Establish Recording: Place the coverslip in the recording chamber and perfuse with the extracellular solution. Lower the pipette, apply slight positive pressure, and approach a target cell.[16]

  • Gigaseal Formation: Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a gigaohm seal (resistance > 1 GΩ). This electrically isolates the patch of membrane under the pipette.[17]

  • Achieve Whole-Cell Configuration: Apply a brief pulse of additional suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[9]

  • Record Baseline Activity: In voltage-clamp mode, apply a voltage protocol (e.g., a step from a holding potential of -80 mV to -100 mV to measure inward current) to elicit currents through the target channel. Record a stable baseline for 2-3 minutes.

  • Apply 5-HMA: Switch the perfusion system to the extracellular solution containing the desired concentration of 5-HMA. Record until the inhibitory effect reaches a steady state.

  • Washout: Switch the perfusion back to the control extracellular solution to wash out the compound. A successful washout, indicated by the recovery of current to baseline levels, demonstrates the reversibility of the drug's effect.

  • Concentration-Response: Repeat steps 7 and 8 with increasing concentrations of 5-HMA to build a concentration-response curve.

Data Analysis and Interpretation

  • Measure Current Amplitude: For each concentration, measure the steady-state current amplitude during the voltage step.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (I_HMA / I_Baseline)) * 100 Where I_HMA is the current in the presence of 5-HMA and I_Baseline is the current before drug application.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the 5-HMA concentration. Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), which represents the drug's potency.

Caption: Conceptual diagram of 5-HMA blocking an ion channel pore.

Self-Validating System: Essential Controls

To ensure the trustworthiness of the results, the following controls are mandatory:

  • Vehicle Control: As described above, applying the highest concentration of DMSO used in the experiment must show no significant effect on the recorded current.

  • Time-Matched Control: Record from a cell for the entire duration of an experiment without applying 5-HMA. This controls for "rundown" or "run-up," where channel activity changes over time, independent of any drug.

  • Positive Control: If available, use a known, highly specific blocker for the target channel to confirm that the recorded currents are indeed from that channel. For ENaC, amiloride is an appropriate positive control.[18]

  • Reversibility/Washout: Demonstrating that the current returns to baseline levels after removing 5-HMA is crucial for confirming a specific drug-target interaction rather than non-specific cell death or irreversible inhibition.

Off-Target Considerations & Troubleshooting

Awareness of Off-Targets: 5-HMA is known to inhibit cardiac ion channels like hERG, Nav1.5, and Cav1.2 in the low micromolar range.[4] If the cell system under study endogenously expresses these channels, the observed effects of 5-HMA may be convoluted.

  • Mitigation Strategy: Use voltage protocols that isolate the target channel's activity. For example, use specific holding potentials or ion substitutions (e.g., replacing Na+ with NMDG+) to eliminate currents from contaminating channels. If possible, use a cell line with minimal expression of known off-target channels.

Common Troubleshooting:

  • Problem: No effect of 5-HMA observed.

    • Possible Causes: Incorrect concentration; degradation of the compound; target channel is not sensitive; poor perfusion.

    • Solutions: Verify calculations and prepare fresh solutions. Confirm channel expression and activity with a positive control. Check the perfusion system for proper flow rates.

  • Problem: Irreversible inhibition (no washout).

    • Possible Causes: Compound is "sticky" or truly irreversible; high concentrations causing cell death; perfusion is too slow.

    • Solutions: Increase washout time. Use lower concentrations. Monitor cell health and seal resistance throughout the experiment.

References

  • Title: Patch Clamp Electrophysiology, Action Potential, Voltage Clamp Source: Molecular Devices URL: [Link]

  • Title: 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator Source: ScienceDirect URL: [Link]

  • Title: PATCH CLAMP TECHNIQUES FOR STUDYING IONIC CHANNELS IN EXCITABLE MEMBRANES Source: Annual Reviews URL: [Link]

  • Title: Electrophysiological Approaches for the Study of Ion Channel Function Source: NCBI PMC URL: [Link]

  • Title: An overview of inhibitors of Na(+)/H(+) exchanger Source: PubMed URL: [Link]

  • Title: Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor Source: bioRxiv URL: [Link]

  • Title: Patch clamp techniques for single channel and whole-cell recording Source: The University of Texas at Dallas URL: [Link]

  • Title: Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology Source: The Scientist URL: [Link]

  • Title: Amiloride: A review Source: NCBI PMC URL: [Link]

  • Title: Amiloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amiloride - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: Na+/H+ exchanger inhibition modifies dopamine neurotransmission during normal and metabolic stress conditions Source: NCBI PMC URL: [Link]

  • Title: What are Sodium-hydrogen exchangers inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Whole-cell patch clamp Source: The MacDonald Lab, University of Alberta URL: [Link]

  • Title: Patch clamp recordings of whole-cell currents and inhibition by... Source: ResearchGate URL: [Link]

  • Title: Whole Cell Patch Clamp Protocol Source: protocols.io URL: [Link]

  • Title: Off-target and on-target-based toxicologic effects Source: PubMed URL: [Link]

  • Title: Off-target effects Source: Genomics Education Programme URL: [Link]

  • Title: Whole-Cell Voltage Clamp Recording Source: Current Protocols in Neuroscience URL: [Link]

  • Title: Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) Source: NCBI PMC URL: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Use of 5-(N,N-Hexamethylene)-amiloride (HMA)

Introduction: Understanding 5-(N,N-Hexamethylene)-amiloride

5-(N,N-Hexamethylene)-amiloride (HMA) is a potent analog of the diuretic drug amiloride.[1] While amiloride itself is known primarily for its activity on epithelial sodium channels (ENaC), its derivatives, including HMA, have been developed as more specific and potent inhibitors of the Na+/H+ exchanger (NHE) family of ion transporters.[2][3] HMA is a critical tool for researchers investigating cellular pH regulation, cell volume control, proliferation, and metastasis, particularly in the context of cancer and ischemia.[2][3][4]

This guide provides an in-depth overview of HMA, focusing on its mechanism of action, recommended concentrations for various molecular targets, and detailed protocols for its application in common in vitro assays.

Mechanism of Action: Inhibition of the Na+/H+ Exchanger

The primary and most well-characterized target of HMA is the Na+/H+ exchanger, particularly the ubiquitous NHE1 isoform.[3][5] NHEs are integral membrane proteins that regulate intracellular pH (pHi) by extruding one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+).[5] This process is crucial for maintaining cellular homeostasis, especially in highly metabolic cells like cancer cells, which often exhibit a reversed pH gradient (alkaline inside, acidic outside).

HMA exerts its inhibitory effect by binding to a site on the extracellular face of the NHE protein, competing with sodium ions and blocking the transport cycle.[5][6] This inhibition leads to intracellular acidification, which can trigger downstream effects such as the induction of apoptosis.[2][7]

cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) Na_out Na+ NHE1 Na+/H+ Exchanger (NHE1) Na_out->NHE1 2. Na+ Binding & Proton Extrusion HMA 5-H-Amiloride (HMA) HMA->NHE1 Inhibition Na_in Na+ NHE1->Na_in 3. Na+ Release H_in H+ H_in->NHE1 1. Proton Binding

Caption: Mechanism of this compound (HMA) inhibiting the Na+/H+ Exchanger (NHE1).

Recommended Concentrations for In Vitro Targets

The effective concentration of HMA varies significantly depending on the molecular target and the experimental system. While it is a potent NHE inhibitor, it exhibits activity against other ion channels at different concentration ranges. Understanding this profile is essential for designing specific experiments and interpreting results correctly.

Target Protein FamilySpecific TargetEffective Concentration (IC₅₀/EC₅₀/Kᵢ)Assay System / Cell TypeReference(s)
Na+/H+ Exchanger NHE1Potent inhibitor (IC₅₀ values typically in the low micromolar to sub-micromolar range)Various cell lines[2][3]
Acid-Sensing Ion Channels ASIC1Kᵢ = 4.0 ± 1.9 µMtsA-201 cells[8]
ASIC (endogenous)Inhibition observed at 25 µMCHO-K1 cells[9]
Viral Ion Channels HIV-1 VpuInhibition at 10-50 µMHeLa cells[1]
Human Coronavirus 229EEC₅₀ = 1.34 µML929 cells[2][7]
Mouse Hepatitis VirusEC₅₀ = 3.91 µML929 cells[2][7]
Cardiac Ion Channels hERG (KCNH2)IC₅₀ = 3.3 µMCHO cells[2][7]
Nav1.5 (SCN5A)IC₅₀ = 30 µMHEK293 cells[2][7]
Cav1.2 (CACNA1C)IC₅₀ = 8.3 µMHEK293 cells[2][7]
Ligand-Gated Ion Channels GABA-A ρ1 ReceptorEC₅₀ = 16.55 µM (Positive Allosteric Modulator)Mutant hGABA-A ρ1 receptors[10]
Other Receptors Adenosine A₂A ReceptorKᵢ = 3.3 µM (Allosteric Antagonist)N/A[1]

Note: IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), and Kᵢ (inhibitor constant) values are context-dependent and can vary between different assay conditions and cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Design & Considerations

Solubility and Stock Solution Preparation

Accurate preparation of HMA stock solutions is the foundation of reliable and reproducible experiments.

  • Solvent: HMA is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][7]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM to 30 mM in 100% DMSO. This allows for small volumes to be added to your aqueous assay buffer, minimizing the final DMSO concentration.

  • Procedure:

    • Weigh the required amount of HMA powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.[7]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C for long-term stability (≥ 4 years).[1]

  • Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Off-Target Effects and Controls

As shown in the table above, HMA is not entirely specific to NHE1. At concentrations in the mid-to-high micromolar range, it can inhibit ASICs, cardiac ion channels, and other proteins.[1][2][8]

  • Causality: To confirm that an observed effect is due to NHE1 inhibition, consider using a structurally different NHE inhibitor as a positive control.

  • Concentration Range: Use the lowest effective concentration of HMA that elicits the desired response to minimize the risk of off-target effects.

  • Knockdown/Knockout Models: The most rigorous approach is to validate findings in cells where the target protein (e.g., NHE1) has been genetically knocked down or knocked out.

Protocols for In Vitro Assays

Protocol 1: Measuring NHE1 Inhibition via Intracellular pH (pHi) Recovery Assay

This protocol uses a pH-sensitive fluorescent dye to measure the ability of HMA to block the recovery of intracellular pH following an acid load.

Materials:

  • Cells expressing NHE1 (e.g., CHO, HEK293, or cancer cell lines)

  • 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM)

  • 5-(N,N-Hexamethylene)-amiloride (HMA)

  • Ammonium Chloride (NH₄Cl)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with dual excitation capability (e.g., 490 nm and 440 nm) and emission at ~535 nm.

Workflow Diagram:

A 1. Seed Cells in 96-well plate (24h incubation) B 2. Load Cells with BCECF-AM Dye (30-60 min) A->B C 3. Pre-incubate with HMA or Vehicle Control (15-30 min) B->C D 4. Induce Acid Load (NH4Cl Pulse) C->D E 5. Monitor Fluorescence (pHi Recovery) D->E F 6. Data Analysis: Calculate Rate of pHi Recovery E->F

Caption: Workflow for the intracellular pH (pHi) recovery assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Prepare a 2-5 µM BCECF-AM loading solution in a serum-free, bicarbonate-free buffer (e.g., HEPES-buffered saline).

    • Wash the cells once with the buffer.

    • Add 100 µL of the BCECF-AM loading solution to each well and incubate at 37°C for 30-60 minutes.

  • HMA Pre-incubation:

    • Wash the cells twice with the buffer to remove extracellular dye.

    • Prepare serial dilutions of HMA in the buffer. A typical concentration range to test would be 0.1 µM to 30 µM. Include a vehicle (DMSO) control.

    • Add 100 µL of the HMA dilutions or vehicle control to the appropriate wells and incubate at 37°C for 15-30 minutes.

  • Acid Loading (Ammonium Pulse):

    • Prepare a buffer containing 20 mM NH₄Cl.

    • Place the plate in the fluorescence reader and begin baseline measurements.

    • To induce the acid load, add 50 µL of the NH₄Cl buffer to each well (the HMA/vehicle remains). Allow the pHi to equilibrate and rise.

    • After 5-10 minutes, remove the NH₄Cl-containing buffer and replace it with a sodium-containing, NH₄Cl-free buffer (still containing HMA/vehicle). This removal of extracellular ammonia causes a rapid drop in pHi.

  • Monitoring pHi Recovery:

    • Immediately begin recording fluorescence. Measure the ratio of emission at ~535 nm from excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).

    • Record data every 15-30 seconds for 10-20 minutes. In control wells, the pHi will recover as NHE1 extrudes protons. In HMA-treated wells, this recovery will be inhibited.

  • Data Analysis:

    • Convert the fluorescence ratio to pHi values using a calibration curve (e.g., using the nigericin/high K+ method).

    • Calculate the initial rate of pHi recovery (dpHi/dt) for each condition.

    • Plot the rate of recovery against the HMA concentration to determine the IC₅₀.

Protocol 2: Electrophysiological Analysis of ASIC Inhibition

This protocol describes a whole-cell patch-clamp experiment to measure the inhibitory effect of HMA on acid-sensing ion channels (ASICs).

Materials:

  • Cells expressing the ASIC subtype of interest (e.g., HEK293 or CHO cells transiently or stably transfected with ASIC1a).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette pulling.

  • Standard intracellular and extracellular solutions.

  • Extracellular solution buffered to pH 7.4 (control) and an acidic pH (e.g., pH 6.0) to activate the channel.

  • HMA stock solution in DMSO.

Step-by-Step Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Identify a healthy, transfected cell (often co-transfected with a fluorescent marker like GFP).

    • Approach the cell with the pipette and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Elicit Control Current:

    • Using a rapid perfusion system, switch the extracellular solution from pH 7.4 to the acidic solution (e.g., pH 6.0) for 1-2 seconds. This will elicit a characteristic inward current through the ASICs.

    • Return the perfusion to the pH 7.4 solution and allow the channel to fully recover from desensitization (this can take 30 seconds to several minutes depending on the ASIC subtype).

    • Repeat this step 2-3 times to ensure a stable baseline current.

  • Application of HMA:

    • Prepare the acidic extracellular solution containing the desired concentration of HMA (e.g., 10 µM). Ensure the final DMSO concentration is consistent with the vehicle control.

    • Pre-incubate the cell with HMA in the pH 7.4 solution for 1-2 minutes.

    • Activate the channel by perfusing the cell with the acidic solution that also contains HMA.

  • Washout and Data Collection:

    • After recording the inhibited current, wash the cell with the control pH 7.4 solution to remove HMA.

    • After a washout period, re-apply the acidic solution alone to check for recovery of the current.

    • Repeat steps 4-6 with different concentrations of HMA to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the acid-evoked current in the absence (I_control) and presence (I_HMA) of the inhibitor.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_HMA / I_control)) * 100.

    • Plot the % Inhibition against the HMA concentration and fit the data with a Hill equation to determine the IC₅₀.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Precipitate in Media HMA has limited aqueous solubility; stock solution added too quickly or to cold media.Add the DMSO stock to media while vortexing. Ensure the final concentration does not exceed the solubility limit. Warm media to 37°C before adding the compound.
No/Weak Inhibition Incorrect HMA concentration; compound degradation; low target expression; assay conditions incorrect.Verify stock solution concentration and integrity. Perform a wider dose-response curve. Confirm target expression in your cell model (e.g., via qPCR or Western blot). Ensure assay buffer pH and ion concentrations are correct.
High Cell Toxicity HMA concentration is too high; prolonged incubation; high final DMSO concentration.Determine the cytotoxic concentration range with a viability assay (e.g., MTS or MTT). Reduce incubation time. Ensure the final DMSO concentration is non-toxic for your cell line (<0.5%).
High Well-to-Well Variability Inconsistent cell seeding; edge effects in the plate; inaccurate pipetting of the compound.Use an automated cell counter for accurate seeding. Avoid using the outermost wells of the plate. Use calibrated pipettes and reverse pipetting for viscous solutions like DMSO stocks.

References

  • Amiloride-blockable acid-sensing ion channels are leading acid sensors expressed in human nociceptors. Journal of Clinical Investigation. [Link]

  • Amiloride-blockable acid-sensing ion channels are leading acid sensors expressed in human nociceptors. PubMed. [Link]

  • Amiloride. StatPearls - NCBI Bookshelf. [Link]

  • Amiloride. Wikipedia. [Link]

  • Mechanism of Action of Amiloride. Pharmacy Freak. [Link]

  • Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel. Frontiers in Molecular Neuroscience. [Link]

  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. MDPI. [Link]

  • Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review). PubMed. [Link]

  • Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. PubMed. [Link]

  • Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. PubMed. [Link]

  • Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles. PubMed. [Link]

  • Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. bioRxiv. [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. MDPI. [Link]

  • Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. PubMed. [Link]

  • The mechanism of action of amiloride. PubMed. [Link]

  • 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator. PeerJ. [Link]

  • Amiloride Docking to Acid-sensing Ion Channel-1. Journal of Biological Chemistry. [Link]

  • Application Note Pharmacology of human ASIC1a channels on Nanion's SyncroPatch384i. Nanion. [Link]

  • Measurement of Rapid Amiloride-Dependent pH Changes at the Cell Surface Using a Proton-Sensitive Field-Effect Transistor. PubMed. [Link]

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Application Notes and Protocols: The Use of 5-(N,N-Hexamethylene)amiloride (5-HMA) in Epithelial Sodium Channel (ENaC) Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Critical Role of the Epithelial Sodium Channel (ENaC) and the Quest for Specific Inhibitors

The epithelial sodium channel (ENaC) is a cornerstone of physiological homeostasis, meticulously regulating sodium and fluid balance across the epithelial tissues of vital organs such as the kidneys, lungs, and colon.[1] This ion channel, a heterotrimeric complex of α, β, and γ subunits, facilitates the reabsorption of sodium ions, a fundamental process for maintaining blood pressure and fluid volume.[1] Dysregulation of ENaC activity is implicated in the pathophysiology of several human diseases, including cystic fibrosis, where its hyperactivation leads to airway surface dehydration, and Liddle's syndrome, a form of hereditary hypertension.[1]

Given its central role in health and disease, ENaC has emerged as a significant therapeutic target. Pharmacological modulation, particularly through the use of specific inhibitors, is a powerful tool for both dissecting the channel's physiological functions and developing novel therapeutic strategies. Amiloride, a potassium-sparing diuretic, was one of the first identified ENaC blockers and has been instrumental in ENaC research.[2] However, its modest potency and lack of specificity have driven the development of a plethora of amiloride analogs with improved pharmacological profiles.

This application note focuses on one such analog, 5-(N,N-Hexamethylene)amiloride (5-HMA), also known as HMA. While initially explored for its inhibitory effects, a critical evaluation of its activity reveals a pharmacological profile that necessitates careful consideration by researchers. This guide provides a comprehensive overview of 5-HMA, its primary molecular targets, and its nuanced application in the context of ENaC research, emphasizing scientific integrity and field-proven insights.

II. 5-HMA: A Potent Na+/H+ Exchanger Inhibitor with Off-Target ENaC Effects

5-HMA is a derivative of amiloride characterized by a hexamethylene group substitution on the terminal nitrogen of the guanidinium group. While it belongs to the amiloride family, extensive research has demonstrated that its primary and most potent inhibitory activity is directed towards the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is crucial for intracellular pH regulation.[3][4] In contrast, its effect on ENaC is significantly less potent and lacks specificity.

A study investigating mechanosensory transduction in rat muscle spindles found that 5-HMA required a concentration of 10 μM for significant inhibition of amiloride-sensitive channels, whereas amiloride and its more potent analog, benzamil, showed significant effects at 1 μM.[2] Interestingly, at a high concentration of 1 mM, 5-HMA produced a more profound block than the other tested analogs.[2] Furthermore, research focused on the development of 6-substituted HMA derivatives for cancer therapy explicitly states that these compounds, and by extension HMA itself, exhibit "minimal inhibitory effects against epithelial sodium channels (ENaC)".[5]

This evidence strongly suggests that 5-HMA should not be considered a primary or selective tool for ENaC inhibition. Its potent activity against NHEs can confound experimental results, leading to misinterpretation of data if used in systems where both ENaC and NHEs are functionally relevant. Therefore, when studying ENaC, it is crucial to use more potent and selective inhibitors and to consider 5-HMA primarily as a potent NHE inhibitor.

Comparative Potency of Amiloride Derivatives

To provide a clear perspective for researchers, the following table summarizes the reported inhibitory concentrations (IC50) of amiloride, benzamil, and 5-HMA against their respective primary targets.

CompoundPrimary TargetIC50 / KiTargetReference
Amiloride ENaC0.12 µM (Ki)Rat Rectal Colon[6]
NHE2 µM (IC50)Chicken Embryonic Fibroblasts[7]
Benzamil ENaC50 nM (IC50)Murine Polycystic Kidney Disease Model[7]
5-HMA NHEPotent inhibitorGeneral[8]
ENaCWeak inhibitor (significant effect at 10 µM)Rat Muscle Spindles[2]

III. Experimental Protocols for Characterizing ENaC Inhibition

While 5-HMA is not recommended as a primary ENaC inhibitor, the following protocols for Ussing chamber and whole-cell patch-clamp experiments are fundamental for characterizing the effects of any compound on ENaC activity. These methods can be employed to confirm the low potency of 5-HMA on ENaC or to screen novel compounds for ENaC-modulating properties.

A. Ussing Chamber Electrophysiology for Measuring Transepithelial Ion Transport

The Ussing chamber is a classic technique for studying ion transport across epithelial tissues and cell monolayers. It allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport.

Workflow for Ussing Chamber Experiments:

UssingChamberWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture epithelial cells on permeable supports Mount Mount cell monolayer in the chamber Culture->Mount Chamber Prepare and equilibrate Ussing chamber system Chamber->Mount Equilibrate Equilibrate and record baseline Isc Mount->Equilibrate AddInhibitor Add test compound (e.g., 5-HMA) to the apical chamber Equilibrate->AddInhibitor RecordResponse Record change in Isc AddInhibitor->RecordResponse AddAmiloride Add a saturating concentration of amiloride to determine total ENaC-mediated current RecordResponse->AddAmiloride Calculate Calculate percent inhibition of amiloride-sensitive current AddAmiloride->Calculate DoseResponse Generate dose-response curve and determine IC50 Calculate->DoseResponse

Ussing Chamber Experimental Workflow. This diagram outlines the key steps from cell culture preparation to data analysis for assessing the effect of a test compound on ENaC-mediated ion transport.

Detailed Protocol:

  • Cell Culture: Culture a suitable epithelial cell line (e.g., mpkCCD, M-1, or primary airway epithelial cells) on permeable filter supports until a confluent and polarized monolayer is formed.

  • Chamber Preparation: Assemble the Ussing chamber system. Fill the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2, 5% CO2) Ringer's solution.

  • Mounting: Carefully mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber.

  • Equilibration and Baseline: Allow the system to equilibrate for 20-30 minutes. Once a stable baseline short-circuit current (Isc) is established, begin recording.

  • Compound Addition: Prepare a stock solution of the test compound (e.g., 5-HMA) in a suitable solvent (e.g., DMSO). Add the compound to the apical chamber in a cumulative, dose-dependent manner, allowing the Isc to stabilize after each addition.

  • Maximal Inhibition: At the end of the experiment, add a saturating concentration of a potent ENaC blocker like amiloride (e.g., 10-100 µM) to the apical chamber to determine the total amiloride-sensitive Isc.

  • Data Analysis: Calculate the percentage of inhibition of the amiloride-sensitive current for each concentration of the test compound. Plot the data to generate a dose-response curve and determine the IC50 value.

B. Whole-Cell Patch-Clamp Electrophysiology for Measuring Single-Channel and Whole-Cell Currents

The patch-clamp technique is the gold standard for studying ion channel function at the single-molecule and whole-cell level. It provides high-resolution information on channel conductance, open probability, and kinetics.

Workflow for Whole-Cell Patch-Clamp Experiments:

PatchClampWorkflow cluster_prep Preparation cluster_exp Recording cluster_analysis Data Analysis Cells Prepare cells expressing ENaC (e.g., transfected HEK293 or CHO cells) Seal Form a giga-ohm seal between pipette and cell Cells->Seal Pipette Fabricate and fill patch pipette with intracellular solution Pipette->Seal Rupture Rupture the membrane to achieve whole-cell configuration Seal->Rupture RecordBaseline Record baseline whole-cell ENaC currents Rupture->RecordBaseline ApplyCompound Perfuse the cell with extracellular solution containing the test compound RecordBaseline->ApplyCompound RecordInhibition Record the inhibition of ENaC currents ApplyCompound->RecordInhibition MeasureCurrent Measure current amplitude before and after compound application RecordInhibition->MeasureCurrent CalculateInhibition Calculate percent inhibition MeasureCurrent->CalculateInhibition ENaC_Inhibition cluster_membrane Apical Membrane cluster_extracellular cluster_intracellular ENaC ENaC (αβγ subunits) Na_in Na+ ENaC->Na_in NHE Na+/H+ Exchanger (NHE1) H_out H+ NHE->H_out Na_out Na+ Na_out->ENaC Influx Na_out->NHE Influx Amiloride Amiloride Amiloride->ENaC Potent Block HMA 5-HMA HMA->ENaC Weak Block HMA->NHE Potent Block H_in H+ H_in->NHE Efflux

Differential Inhibition of ENaC and NHE by 5-HMA. This diagram illustrates the primary targets of amiloride and 5-HMA at the apical membrane of an epithelial cell, highlighting the potent blockade of NHE and weak blockade of ENaC by 5-HMA.

V. Conclusion and Recommendations for Researchers

5-(N,N-Hexamethylene)amiloride (5-HMA) is a valuable pharmacological tool, but its utility in ENaC research is limited due to its low potency and lack of selectivity. The primary inhibitory target of 5-HMA is the Na+/H+ exchanger. Researchers investigating ENaC should exercise caution when interpreting data obtained using 5-HMA and should consider its potent effects on NHE.

Key Recommendations:

  • For specific ENaC inhibition, use more potent and selective amiloride analogs such as benzamil.

  • When using 5-HMA, it is imperative to include appropriate controls to assess its effects on Na+/H+ exchange and intracellular pH.

  • 5-HMA can be effectively used as a potent inhibitor of NHE in studies where the contribution of this exchanger to a physiological process is being investigated.

  • The Ussing chamber and patch-clamp protocols provided in this guide are robust methods for characterizing the activity of any compound on ENaC and can be used to confirm the selectivity profile of novel inhibitors.

By understanding the specific pharmacological profile of 5-HMA and employing rigorous experimental design, researchers can avoid potential pitfalls and generate high-quality, reproducible data in the field of epithelial ion transport.

VI. References

  • Inhibition of the epithelial sodium channel (ENaC) by connexin 30 involves stimulation of clathrin-mediated endocytosis. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Epithelial sodium channel. (2023, December 29). In Wikipedia. [Link]

  • Kashlan, O. B., & Kleyman, T. R. (2002). On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. The Journal of general physiology, 120(5), 677–687. [Link]

  • Kawamoto, T., et al. (2001). Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559. European Journal of Pharmacology, 420(1), 1-8. [Link]

  • Simon, A., et al. (2010). Amiloride-sensitive channels are a major contributor to mechanotransduction in mammalian muscle spindles. The Journal of physiology, 588(Pt 1), 171–185. [Link]

  • Feedback inhibition of ENaC: Acute and chronic mechanisms. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Kelso, M. J., et al. (2018). 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer. Journal of medicinal chemistry, 61(20), 9036–9048. [Link]

  • Kelly, O., et al. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American journal of physiology. Renal physiology, 285(6), F1279–F1290. [Link]

  • Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. (2022, March 14). bioRxiv. Retrieved January 12, 2026, from [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Sodium/hydrogen exchanger isoform 1 (NHE1). (n.d.). Universitätsklinik für Nephrologie und Hypertonie. Retrieved January 12, 2026, from [Link]

  • Rossier, B. C., & Stutts, M. J. (2000). Mechanosensitivity of the Epithelial Sodium Channel (ENaC): Controversy or Pseudocontroversy?. The Journal of general physiology, 115(1), 113–116. [Link]

  • Brînzea, A., et al. (2021). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International journal of molecular sciences, 22(16), 8863. [Link]

  • Amith, S. R., & Fliegel, L. (2013). Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis. Cancer research, 73(4), 1259–1264. [Link]

  • Inagaki, A., et al. (2004). Amiloride-sensitive epithelial Na+ channel currents in surface cells of rat rectal colon. American journal of physiology. Cell physiology, 286(2), C380–C390. [Link]

  • Extracellular serine proteases activate amiloride-insensitive ENaC channels and decrease migration and invasion ability of human leukemia cell lines. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Myerburg, M. M., et al. (2010). AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers. American journal of physiology. Lung cellular and molecular physiology, 298(3), L341–L350. [Link]

  • Structural and functional analysis of the Na+/H+ exchanger. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • A unique Na+/H+ exchanger, analogous to NHE1, in the chicken embryonic fibroblast. (1995). The Journal of biological chemistry, 270(29), 17428–17436. [Link]

Sources

Application Notes and Protocols: Utilizing 5-(N-ethyl-N-isopropyl)amiloride (EIPA) for the Investigation of Na+/H+ Exchanger Baseline Activity

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Central Role of the Na+/H+ Exchanger in Cellular Homeostasis

The Sodium-Hydrogen Antiporter, or Na+/H+ exchanger (NHE), represents a family of integral membrane proteins crucial for the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis.[1][2][3] These transporters mediate the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+), driven by the sodium gradient maintained by the Na+/K+-ATPase.[4][5][6] Of the nine known mammalian isoforms (NHE1-9), NHE1 is ubiquitously expressed and considered a "housekeeping" protein, vital for maintaining pHi in virtually all cells.[1][5][7] Dysregulation of NHE activity is implicated in various pathological conditions, including heart disease, cancer, and hypertension, making it a significant target for research and drug development.[1][4][8][9]

This guide provides a comprehensive overview and detailed protocols for utilizing 5-(N-ethyl-N-isopropyl)amiloride (EIPA), a potent amiloride analog, to study the baseline activity of the Na+/H+ exchanger.

Mechanism of Action: 5-H-Amiloride (EIPA) as a Pharmacological Probe

EIPA is a widely used pharmacological tool for the study of NHE activity.[10] It functions as a potent and selective inhibitor of the Na+/H+ exchanger, particularly the NHE1 isoform.[7][10] By binding to the exchanger, EIPA blocks the transport of Na+ and H+ ions, leading to an accumulation of intracellular protons and a subsequent decrease in intracellular pH (acidification).[3] This inhibitory effect allows researchers to dissect the contribution of NHE to baseline pHi regulation and to study the physiological consequences of its inhibition.[3][10] It is important to note that while EIPA is a powerful tool, it can have off-target effects, including the inhibition of macropinocytosis and other ion channels at higher concentrations.[11][12] Therefore, careful dose-response experiments and appropriate controls are essential for accurate data interpretation.

Core Principles of Measuring Baseline NHE Activity

The fundamental approach to measuring baseline NHE activity involves monitoring intracellular pH (pHi) in living cells. The most common method utilizes fluorescent pH-sensitive dyes, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).[13][14] The acetoxymethyl ester form of the dye (BCECF-AM) is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent BCECF molecule in the cytoplasm.[13][15][16] The fluorescence intensity of BCECF is pH-dependent, allowing for the ratiometric measurement of pHi.[13] By comparing the pHi of untreated cells to those treated with EIPA, the contribution of NHE to maintaining the baseline pHi can be quantified.

Experimental Workflow for Assessing Baseline NHE Activity

The following diagram outlines the general workflow for studying baseline NHE activity using EIPA and a fluorescent pH indicator.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture cells to optimal confluency dye_loading Load cells with BCECF-AM cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash baseline_pHi Measure baseline intracellular pH (pHi) wash->baseline_pHi Transfer to fluorometer/microscope eipa_treatment Treat cells with EIPA baseline_pHi->eipa_treatment post_eipa_pHi Measure pHi after EIPA treatment eipa_treatment->post_eipa_pHi quantification Quantify change in pHi post_eipa_pHi->quantification calibration Generate pHi calibration curve calibration->quantification interpretation Interpret NHE baseline activity quantification->interpretation

Caption: Experimental workflow for measuring baseline NHE activity.

Detailed Protocols

Protocol 1: Preparation of Reagents
  • BCECF-AM Stock Solution (1 mM): Dissolve 1 mg of BCECF-AM in 1.45 mL of high-quality, anhydrous DMSO.[13] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • EIPA Stock Solution (10 mM): Dissolve 3 mg of EIPA in 1 mL of DMSO. Aliquot and store at -20°C.

  • HEPES-Buffered Saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose. Adjust pH to 7.4 with NaOH.[13]

  • High K+ Calibration Buffers: Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0). Each buffer should contain 140 mM KCl, 1 mM MgCl2, 20 mM HEPES, and 10 µM nigericin. Adjust the pH of each buffer precisely using HCl or KOH.

Protocol 2: Measurement of Baseline NHE Activity in Cultured Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.[15]

I. Cell Preparation and Dye Loading:

  • Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays or glass-bottom dishes for microscopy) and culture to 70-80% confluency.[15]

  • Prepare a BCECF-AM loading solution by diluting the 1 mM stock solution to a final concentration of 3-5 µM in HBS.[13][16]

  • Remove the culture medium from the cells and wash once with HBS.

  • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[13][15][16]

  • After incubation, wash the cells three times with HBS to remove extracellular dye and allow for complete de-esterification of the intracellular dye.[13][16]

II. Measurement of Intracellular pH:

  • Place the plate or dish in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Measure the baseline fluorescence of the BCECF-loaded cells. For ratiometric measurements, excite the dye at two wavelengths, typically around 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point), and measure the emission at approximately 535 nm.[13][16]

  • Record the baseline fluorescence ratio (e.g., F490/F440) for a stable period (e.g., 5-10 minutes).

  • To determine the baseline NHE activity, add EIPA to the cells at a final concentration that effectively inhibits NHE1 (typically 1-10 µM).[17][18] The optimal concentration should be determined through a dose-response experiment.

  • Continue to record the fluorescence ratio for another 15-30 minutes to observe the EIPA-induced decrease in pHi.

  • At the end of the experiment, perform an in situ calibration to convert the fluorescence ratios to pHi values. To do this, sequentially perfuse the cells with the high K+ calibration buffers containing nigericin, recording the fluorescence ratio at each pH.

III. Data Analysis:

  • Plot the fluorescence ratio as a function of time.

  • Generate a calibration curve by plotting the fluorescence ratios obtained from the high K+ calibration buffers against the corresponding pH values.

  • Use the calibration curve to convert the experimental fluorescence ratios into pHi values.

  • The difference between the baseline pHi and the pHi after EIPA treatment represents the contribution of NHE to maintaining the baseline intracellular pH.

Data Presentation: Interpreting Your Results

The following table provides an example of how to present the quantitative data from an experiment measuring baseline NHE activity.

Cell LineTreatmentBaseline pHi (Mean ± SEM)pHi after EIPA (10 µM) (Mean ± SEM)ΔpHi (EIPA-induced acidification)
Cell Line AVehicle (DMSO)7.25 ± 0.057.23 ± 0.060.02
Cell Line AEIPA7.25 ± 0.056.85 ± 0.070.40
Cell Line BVehicle (DMSO)7.18 ± 0.047.16 ± 0.050.02
Cell Line BEIPA7.18 ± 0.046.95 ± 0.060.23

A larger ΔpHi value indicates a greater reliance on NHE activity to maintain the baseline intracellular pH.

Causality and Self-Validation: Ensuring Experimental Integrity

Causality: The observed decrease in pHi upon EIPA addition is directly attributed to the inhibition of NHE-mediated H+ extrusion. The influx of extracellular Na+ down its concentration gradient is the driving force for H+ efflux; blocking this exchange with EIPA leads to the accumulation of metabolically produced protons and subsequent cytoplasmic acidification.[3]

Self-Validating System:

  • Positive Control: Use a cell line known to have high NHE1 activity to confirm that the experimental setup can detect NHE-dependent pHi regulation.

  • Negative Control: In cells with low or absent NHE1 activity (e.g., NHE1 knockout cells), EIPA should have a minimal effect on baseline pHi.[12]

  • Dose-Response: Perform a dose-response curve for EIPA to determine the optimal concentration for NHE inhibition without significant off-target effects. The IC50 for EIPA on NHE1 is typically in the low micromolar range.[17]

  • Recovery from Acid Load: A classic experiment to confirm NHE activity is to induce an intracellular acid load (e.g., using an ammonium chloride prepulse) and monitor the rate of pHi recovery. This recovery should be sensitive to EIPA.

Visualizing the Mechanism of NHE Inhibition by EIPA

The following diagram illustrates the mechanism of Na+/H+ exchange and its inhibition by EIPA.

G Mechanism of NHE Inhibition cluster_membrane Cell Membrane NHE Na+/H+ Exchanger (NHE1) Extracellular Space Intracellular Space H_out H+ NHE:f2->H_out Efflux Na_in Na+ Na_in->NHE:f1 Influx EIPA EIPA EIPA->NHE:f0 Inhibits

Caption: EIPA inhibits the exchange of intracellular H+ for extracellular Na+.

Conclusion

This compound (EIPA) is an invaluable tool for elucidating the role of the Na+/H+ exchanger in maintaining baseline intracellular pH. By following the detailed protocols and incorporating the principles of causality and self-validation outlined in this guide, researchers can obtain robust and reliable data on NHE activity. This, in turn, will contribute to a deeper understanding of the physiological and pathophysiological roles of this important ion transporter.

References

  • Fliegel, L. (2007). Physiological role and regulation of the Na+/H+ exchanger. Biochemistry and Cell Biology, 84(6), 955-967. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM. Retrieved January 12, 2026, from [Link]

  • Fuster, D. G., & Alexander, R. T. (2014). Na+/H+ exchangers: physiology and link to hypertension and organ ischemia. Current Opinion in Nephrology and Hypertension, 23(5), 502-509. [Link]

  • Masereel, B., Pochet, L., & Laeckmann, D. (2003). An overview of inhibitors of Na+/H+ exchanger. European Journal of Medicinal Chemistry, 38(6), 547-554. [Link]

  • Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. [Link]

  • Orlowski, J., & Grinstein, S. (2007). Physiological role and regulation of the Na/H exchanger. ResearchGate. [Link]

  • Stock, C., & Schwab, A. (2009). (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System. Frontiers in Physiology, 9, 613. [Link]

  • Sureau, F., Mignot, G., & Spriet, C. (1996). Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM. Journal of Biotechnology, 46(3), 187-195. [Link]

  • Li, X., & Liu, Y. (2019). Pathophysiology of hepatic Na+/H+ exchange (Review). Experimental and Therapeutic Medicine, 18(5), 3467-3475. [Link]

  • Adooq Bioscience. (n.d.). Na+/H+ Exchanger. Retrieved January 12, 2026, from [Link]

  • Patsnap. (2024). What are Sodium-hydrogen exchangers inhibitors and how do they work?. Retrieved January 12, 2026, from [Link]

  • Chen, Y. C., et al. (2023). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. Journal of Biomedical Science, 30(1), 66. [Link]

  • Fliegel, L., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(6), 1621. [Link]

  • Cardelli, J. A. (n.d.). EIPA [5-(N-ethyl-N-isopropyl)-amiloride], a broad inhibitor of the Na+/H+ antiporter family... ResearchGate. [Link]

  • Bugge, E., & Ytrehus, K. (1995). The Mechanism of Protection From 5-(N-ethyl-N-isopropyl)amiloride Differs From That of Ischemic Preconditioning in Rabbit Heart. Journal of Molecular and Cellular Cardiology, 27(10), 2249-2260. [Link]

  • Fliegel, L., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Omsk Scientific Bulletin. [Link]

  • White, K. A., et al. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. Journal of Biological Chemistry, 297(1), 100845. [Link]

  • White, K. A., et al. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. PubMed. [Link]

  • Chen, Y. C., et al. (2023). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. ResearchGate. [Link]

  • Yang, Y., et al. (2010). Inhibition of Na+/H+ exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer Letters, 295(2), 198-204. [Link]

  • Pedersen, S. F., et al. (2020). EIPA-mediated cytotoxicity is NHE1-independent. ResearchGate. [https://www.researchgate.net/figure/EIPA-mediated-cytotoxicity-is-NHE1-independent-Spheroids-of-MCF-7-and-MDA-MB-231-WT_fig3_340871343]([Link] cytotoxicity-is-NHE1-independent-Spheroids-of-MCF-7-and-MDA-MB-231-WT_fig3_340871343)

  • Hosogi, S., et al. (2012). An inhibitor of Na+/H+ exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl- concentration via DIDS-sensitive pathways. Cellular Physiology and Biochemistry, 30(5), 1241-1253. [Link]

Sources

Application Notes and Protocols for 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride): A Guide to Cell Permeability and Loading

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-H-Amiloride in Cellular Research

5-(N,N-Hexamethylene)amiloride (this compound or HMA) is a potent derivative of the diuretic amiloride.[1][2][3] It has emerged as a critical tool for researchers investigating cellular ion transport, particularly the function of the Na+/H+ exchanger (NHE).[4][5][6][7] By specifically inhibiting the NHE, this compound allows for the precise manipulation and study of intracellular pH (pHi) dynamics, which are fundamental to a myriad of cellular processes including proliferation, apoptosis, migration, and metabolism.[4][7][8][9] Dysregulation of pHi is a hallmark of various pathological states, notably cancer, making NHE inhibitors like this compound valuable pharmacological probes.[10][11][12]

This comprehensive guide provides an in-depth exploration of this compound's mechanism of action, its cell permeability characteristics, and detailed, field-proven protocols for its effective loading into cultured cells. Furthermore, we present a self-validating system to confirm the successful intracellular delivery and activity of this compound by measuring its impact on pHi.

Mechanism of Action: The Targeted Inhibition of the Na+/H+ Exchanger

This compound exerts its effects by directly binding to and inhibiting the Na+/H+ exchanger, a ubiquitously expressed plasma membrane protein responsible for extruding protons (H+) from the cell in exchange for sodium ions (Na+).[13][14] This exchange is crucial for maintaining pHi within a narrow physiological range, typically between 6.8 and 7.4 in the cytosol.[15] In many cancer cells, the upregulation of NHE1, a specific isoform of the exchanger, leads to an alkaline intracellular environment that favors tumor growth and metastasis.[10]

The addition of a hydrophobic hexamethylene group to the 5-amino position of the amiloride core structure significantly enhances its inhibitory potency against the Na+/H+ exchanger compared to the parent compound.[1] This structural modification is key to its efficacy and specificity. By blocking the NHE, this compound prevents proton extrusion, leading to a decrease in intracellular pH and cellular acidification.[4][5][7] This induced acidosis can, in turn, trigger various cellular responses, including the induction of apoptosis in cancer cells.[4][5][7]

NHE_Inhibition cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Cytosol (Acidification) NHE1 Na+/H+ Exchanger (NHE1) Na+ H+ NHE1:port_h_in->H_in_arrow_source Efflux Na_out Na+ Na_out->NHE1:port_na_out Influx H_in H+ pHi_decrease Intracellular pH (pHi) Decreases 5_H_Amiloride This compound 5_H_Amiloride->NHE1 Inhibition

Caption: Mechanism of this compound action on the Na+/H+ exchanger.

Cell Permeability and Physicochemical Properties

The cell permeability of this compound is a critical factor for its biological activity. Its increased hydrophobicity compared to amiloride facilitates its passage across the plasma membrane. Studies using Caco-2 cell permeability assays have demonstrated its ability to cross cellular barriers.[4]

For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4][16] It is important to note that the stability of compounds in DMSO can be affected by water content and storage conditions.[17][18] Therefore, using anhydrous DMSO and storing stock solutions at -20°C or -80°C is recommended.[19] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

PropertyValue/RecommendationSource(s)
Molecular Formula C12H18ClN7O[16]
Molecular Weight 311.8 g/mol [16]
Solubility DMSO: ~10 mg/mL[16]
DMF: ~3 mg/mL[16]
DMSO:PBS (pH 7.2) (1:4): ~0.2 mg/mL[16]
Storage of Stock Solution -20°C or -80°C in anhydrous DMSO[19]

Detailed Protocol for Cellular Loading of this compound

This protocol provides a general framework for loading this compound into adherent mammalian cells. Optimization of concentrations and incubation times for specific cell lines and experimental goals is highly recommended.

Materials:

  • 5-(N,N-Hexamethylene)amiloride (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • Adherent cells cultured in multi-well plates or on coverslips

Procedure:

  • Preparation of this compound Stock Solution (10 mM):

    • Aseptically weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.12 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.[19]

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Seed cells at an appropriate density in the desired culture vessel (e.g., 96-well plate for high-throughput screening, 24-well plate with coverslips for microscopy).

    • Allow cells to adhere and reach the desired confluency (typically 70-80%) before treatment.

  • Preparation of Working Solution and Cellular Loading:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. Common working concentrations range from 1 µM to 50 µM.[4][16] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

    • Causality: The choice of working concentration is a critical parameter. Lower concentrations may be sufficient for sensitive cell lines or long-term studies, while higher concentrations may be required to elicit a rapid and robust response.

    • Remove the existing culture medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate the cells for the desired period. Incubation times can vary from 30 minutes to several hours depending on the experimental design.[4]

  • Washing (Optional):

    • For experiments where the continued presence of extracellular this compound is not desired, the cells can be washed after the loading period.

    • Aspirate the this compound containing medium.

    • Gently wash the cells two to three times with pre-warmed PBS or serum-free medium.

    • Replace with fresh, pre-warmed complete culture medium.

Validation of this compound Activity: Intracellular pH Measurement

A key validation step is to confirm that the loaded this compound is biologically active and inhibiting the NHE, which can be directly assessed by measuring the change in intracellular pH. Fluorescent pHi indicators are powerful tools for this purpose.[20][21] BCECF-AM and SNARF-1 are commonly used ratiometric dyes, while pHrodo dyes offer an intensity-based measurement.[15][22][23]

Validation_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Cell_Culture Culture cells to desired confluency Dye_Loading Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Add_5HA Add this compound working solution Baseline->Add_5HA Time_Course Record fluorescence over time Add_5HA->Time_Course Ratio_Calc Calculate fluorescence ratio (for ratiometric dyes) Time_Course->Ratio_Calc Calibration Generate pH calibration curve Ratio_Calc->Calibration pHi_Determination Determine intracellular pH Calibration->pHi_Determination

Caption: Workflow for validating this compound activity via pHi measurement.

Protocol for pHi Measurement using BCECF-AM:

Materials:

  • Cells loaded with this compound (from the previous protocol)

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin and high K+ calibration buffers (for pHi calibration)

  • Fluorescence plate reader or microscope with appropriate filters for BCECF (excitation ~490 nm and ~440 nm, emission ~535 nm)[23]

Procedure:

  • BCECF-AM Loading:

    • Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

    • For the working solution, dilute the BCECF-AM stock to a final concentration of 1-5 µM in HBSS. The addition of a small amount of Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Wash cells once with pre-warmed HBSS.

    • Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester group renders the dye cell-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.[22][23]

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add HBSS or the desired experimental buffer to the cells.

    • Measure the baseline fluorescence by exciting at both ~490 nm and ~440 nm and recording the emission at ~535 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.[23]

    • Add the this compound working solution and record the change in the fluorescence ratio over time. A decrease in the F490/F440 ratio indicates intracellular acidification, confirming the inhibitory activity of this compound on the NHE.

  • Intracellular pH Calibration (Optional but Recommended):

    • To convert the fluorescence ratios to absolute pHi values, a calibration curve must be generated at the end of each experiment.

    • Prepare a series of high K+ calibration buffers with known pH values (e.g., ranging from pH 6.0 to 8.0).

    • Add the ionophore nigericin (typically 10 µM) to the calibration buffers. Nigericin equilibrates the intracellular and extracellular pH in the presence of high extracellular K+.

    • Expose the BCECF-loaded cells to each calibration buffer and record the corresponding fluorescence ratio.

    • Plot the fluorescence ratio against the known pH values to generate a calibration curve. The experimental ratios can then be interpolated to determine the absolute pHi.

Conclusion and Future Perspectives

This compound is a powerful and specific inhibitor of the Na+/H+ exchanger, making it an indispensable tool for researchers studying the intricate role of intracellular pH in cellular physiology and pathophysiology. The protocols outlined in this guide provide a robust framework for the successful cellular loading and functional validation of this compound. By understanding its mechanism of action and employing these self-validating experimental designs, researchers can confidently utilize this compound to dissect the complex signaling pathways governed by intracellular pH and to explore its therapeutic potential in diseases such as cancer.

References

  • Kleyman, T. R., & Cragoe, E. J., Jr. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1–21.
  • Galietta, L. J. V., & Verkman, A. S. (2009). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. Photochemical & Photobiological Sciences, 8(9), 1235–1243. [Link]

  • TdB Labs AB. (n.d.). Fluorescent pH-indicators. Retrieved from [Link]

  • Varghese, M., & Sontheimer, H. (1993). Modification of intracellular pH and thermotolerance development by amiloride. International Journal of Radiation Oncology, Biology, Physics, 26(2), 287–292. [Link]

  • Song, C. W., Lyons, J. C., Griffin, R. J., & Makepeace, C. M. (1993). Effects of amiloride on intracellular pH and thermosensitivity. International Journal of Radiation Oncology, Biology, Physics, 25(3), 461–467. [Link]

  • Glisic, B., et al. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & Medicinal Chemistry Letters, 21(11), 3293–3296. [Link]

  • Shah, S., & Grewal, G. S. (2023). Amiloride. In StatPearls. StatPearls Publishing. [Link]

  • Jamali, S., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(6), 1599. [Link]

  • Schaffhauser, D. F., et al. (2016). Measurement of Rapid Amiloride-Dependent pH Changes at the Cell Surface Using a Proton-Sensitive Field-Effect Transistor. Biosensors, 6(2), 11. [Link]

  • Schaffhauser, D. F., et al. (2016). Measurement of Rapid Amiloride-Dependent pH Changes at the Cell Surface Using a Proton-Sensitive Field-Effect Transistor. Biosensors (Basel), 6(2), 11. [Link]

  • Harris, C., & Fliegel, L. (1999). Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review). International Journal of Molecular Medicine, 3(3), 315–321. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA). Retrieved from [Link]

  • Pace, C. S., & Tarvin, J. T. (1983). Amiloride-sensitive regulation of intracellular pH in B-cells: activation by glucose. The American Journal of Physiology, 244(4), E336-43. [Link]

  • Pharmacy Freak. (2023). Mechanism of Action of Amiloride. Retrieved from [Link]

  • ResearchGate. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Retrieved from [Link]

  • Cragoe, E. J., Kleyman, T. R., & Simchowitz, L. (Eds.). (1992).
  • Patsnap Synapse. (2024). What is Amiloride Hydrochloride used for? Retrieved from [Link]

  • Garty, H., & Benos, D. J. (1988). The mechanism of action of amiloride. Seminars in Nephrology, 8(3), 242–248. [Link]

  • Chen, Y., et al. (2010). Inhibition of Na+/H+ exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer Letters, 295(2), 198–204. [Link]

  • Jamali, S., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(6), 1599. [Link]

  • Akiba, Y., et al. (2012). An Inhibitor of Na+/H+ Exchanger (NHE), Ethyl-Isopropyl Amiloride (EIPA), Diminishes Proliferation of Human Gastric Adenocarcinoma Cells by Inducing G0/G1 Cell Cycle Arrest. Cellular Physiology and Biochemistry, 30(4), 847–858. [Link]

  • Koo, J. Y., Parekh, D., & Townsend, C. M., Jr. (1992). Amiloride inhibits the growth of human colon cancer cells in vitro. Surgical Oncology, 1(6), 385–389. [Link]

  • Kozikowski, B. A., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • Vigne, P., Frelin, C., & Lazdunski, M. (1982). The amiloride-sensitive Na+/H+ exchange system in skeletal muscle cells in culture. The Journal of Biological Chemistry, 257(16), 9394–9400. [Link]

  • Pan, L., et al. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Journal of Pharmaceutical Sciences, 98(10), 3854–3863. [Link]

  • Wipf, P., & Maciejewski, J. P. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(11), 940–944. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • Heshmat, A., et al. (2021). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Wikipedia. (n.d.). Loop diuretic. Retrieved from [Link]

  • Hughes, T. D., et al. (2022). A 10-mg dose of amiloride increases time to failure during blood-flow-restricted plantar flexion in healthy adults without influencing blood pressure. American Journal of Physiology-Heart and Circulatory Physiology, 323(5), H957–H966. [Link]

  • Teva Canada Limited. (2004). Amiloride Hydrochloride Tablets, USP. [Link]

Sources

Application Notes and Protocols for Research-Grade 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Intracellular pH with Precision

5-(N,N-Hexamethylene)amiloride (also known as HMA) is a potent derivative of the diuretic amiloride.[1][2][3] In the field of cell biology and drug discovery, it has garnered significant attention not for its diuretic properties, but for its function as a selective and powerful inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][4] NHE1 is a ubiquitous plasma membrane protein crucial for regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[5][6] In pathological states, particularly in cancer, NHE1 activity is often upregulated. This leads to an alkalinization of the cell's interior and acidification of the extracellular microenvironment, promoting tumor growth, invasion, and resistance to therapy.[4][6]

The targeted inhibition of NHE1 with 5-H-Amiloride provides researchers with a critical tool to investigate the physiological and pathophysiological roles of pHi regulation.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, handling, and experimental application of research-grade this compound, with a focus on a foundational assay for measuring NHE1 inhibition.

Procurement and Physicochemical Properties of Research-Grade this compound

Ensuring the quality and purity of this compound is paramount for reproducible and reliable experimental outcomes. Research-grade material (typically ≥98% purity) should be sourced from reputable chemical suppliers.

Table 1: Supplier and Ordering Information

SupplierProduct NameCatalog Number (Example)Purity
Sigma-Aldrich 5-(N,N-Hexamethylene)amilorideA9561Quality Level 200
Cayman Chemical 5-(N,N-hexamethylene)-Amiloride29788≥98%
MedChemExpress 5-(N,N-Hexamethylene)-amilorideHY-12806799.85%
Santa Cruz Biotechnology 5-(N,N-Hexamethylene)amiloridesc-203813---
MyBioSource 5-(N, N-Hexamethylene)-amiloride, InhibitorMBS3843350>98%

Note: Catalog numbers are for illustrative purposes and may change. Always verify with the supplier.

Table 2: Key Physicochemical Properties [1][7]

PropertyValue
Synonyms HMA, Hexamethylene amiloride
CAS Number 1428-95-1
Molecular Formula C₁₂H₁₈ClN₇O
Molecular Weight 311.77 g/mol
Appearance Powder
Solubility Soluble in DMSO (e.g., 10 mg/mL)[8]
Storage Store at 2-8°C, protect from light.

Mechanism of Action and Scientific Rationale

This compound exerts its biological effects by directly binding to and inhibiting the Na+/H+ exchanger. The hexamethylene group enhances its potency and selectivity for the NHE1 isoform compared to the parent compound, amiloride.[9]

  • Why is this important? NHE1 is a key driver of cellular processes that are dependent on intracellular pH. By selectively inhibiting NHE1, researchers can dissect its specific contribution to phenomena such as cell proliferation, migration, and apoptosis, which are often dysregulated in cancer and other diseases.[4][6] A 2021 study highlighted the development of amiloride analogs with high potency and selectivity for NHE1, with some compounds demonstrating IC₅₀ values as low as 85 nM for NHE1, while being significantly less active against other targets like the urokinase-type plasminogen activator (uPA).[10][11] This selectivity is crucial for attributing observed cellular effects directly to NHE1 inhibition.

Below is a diagram illustrating the role of NHE1 in maintaining intracellular pH and the inhibitory action of this compound.

NHE1_Inhibition cluster_membrane Plasma Membrane NHE1 NHE1 Transporter H_out Extracellular H⁺ NHE1->H_out Na_in Intracellular Na⁺ NHE1->Na_in H_in Intracellular H⁺ (Acidic Stress) H_in->NHE1 Extrusion Na_out Extracellular Na⁺ Na_out->NHE1 Influx Amiloride This compound Amiloride->NHE1 Inhibition

Caption: Mechanism of NHE1 and its inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to experimental reproducibility. Due to its hydrophobicity, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

  • Expertise & Experience: Using high-quality, anhydrous DMSO is critical as this compound can be sensitive to moisture. Stock solutions should be prepared at a high concentration (e.g., 10-20 mM) to minimize the final concentration of DMSO in the cell culture medium, which can have off-target effects (typically <0.1%).

Step-by-Step Method:

  • Determine Mass: To prepare a 10 mM stock solution, weigh out 3.12 mg of this compound (MW = 311.77 g/mol ).

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[12]

Protocol 2: In Vitro NHE1 Inhibition Assay Using BCECF-AM

This protocol details a standard method to measure NHE1 activity by monitoring the recovery of intracellular pH (pHi) following an induced acid load. The fluorescent dye BCECF-AM is used as a ratiometric pHi indicator.[13][14][15]

  • Trustworthiness: This protocol is self-validating through the inclusion of controls. A positive control (no inhibitor) demonstrates the cell's natural ability to recover pHi via NHE1, while the experimental condition (with this compound) will show attenuated recovery, directly proportional to the inhibitor's efficacy.

Materials:

  • Cells expressing NHE1 (e.g., CHO, HeLa, or specific cancer cell lines) plated on glass-bottom dishes.

  • This compound stock solution (10 mM in DMSO).

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-Carboxyfluorescein, Acetoxymethyl Ester).

  • HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), MgCl₂ (1 mM), CaCl₂ (1 mM), D-glucose (10 mM), HEPES (20 mM), pH 7.4.

  • Acidification Buffer (Pre-pulse Buffer): NH₄Cl (20-40 mM) in HBS, pH 7.4.

  • Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).[12][14]

Workflow Diagram:

NHE1_Assay_Workflow A 1. Plate Cells (Glass-bottom dish) B 2. Load with BCECF-AM (30-60 min at 37°C) A->B C 3. Wash Cells (Remove extracellular dye) B->C D 4. Pre-treatment (Incubate with this compound or vehicle) C->D E 5. Induce Acid Load (NH₄Cl pre-pulse followed by wash) D->E F 6. Monitor pHi Recovery (Ratiometric fluorescence imaging) E->F G 7. Data Analysis (Calculate rate of pHi recovery) F->G

Caption: Experimental workflow for the NHE1 inhibition assay.

Step-by-Step Method:

  • Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

  • Dye Loading: Prepare a BCECF-AM loading solution (typically 3-5 µM) in HBS.[14] Remove the growth medium from the cells, wash once with HBS, and incubate with the BCECF-AM solution for 30-60 minutes at 37°C in the dark.[12]

    • Causality: The AM ester group makes the dye membrane-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent BCECF indicator in the cytoplasm.[15]

  • Inhibitor Pre-incubation: Wash the cells three times with HBS to remove extracellular dye. Incubate the cells with HBS containing the desired concentration of this compound (or vehicle control, e.g., 0.1% DMSO) for 15-30 minutes.

  • Acidification (NH₄Cl Pre-pulse Technique): a. Perfuse the cells with the Acidification Buffer (HBS containing NH₄Cl) for 5-10 minutes. NH₃ will diffuse into the cell and alkalinize it slightly. b. Rapidly switch to a Na⁺-free HBS (replace NaCl with N-methyl-D-glucamine chloride). The intracellular NH₄⁺ dissociates to NH₃ (which diffuses out) and H⁺, trapping the H⁺ and causing a rapid and significant drop in pHi.

  • Monitoring pHi Recovery: Immediately after acidification, switch back to the standard HBS (containing Na⁺) with or without this compound. Begin recording fluorescence images, alternating between the two excitation wavelengths (~490 nm for the pH-sensitive signal and ~440 nm for the pH-insensitive isosbestic point) every 15-30 seconds for 5-10 minutes.[13]

    • Causality: In the presence of extracellular Na⁺, active NHE1 will transport H⁺ out of the cell, leading to a recovery of pHi back to baseline. The rate of this recovery is directly proportional to NHE1 activity. This compound will block this process, resulting in a slower rate of pHi recovery.

  • Data Analysis: a. For each time point, calculate the ratio of fluorescence intensity (F₄₉₀/F₄₄₀). b. Plot the fluorescence ratio over time. c. The initial rate of pHi recovery can be calculated from the slope of the initial linear portion of this curve. d. Compare the rates of recovery between the vehicle-treated and this compound-treated cells to determine the percentage of inhibition. IC₅₀ values can be determined by testing a range of inhibitor concentrations.

Safety and Handling

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection when handling the solid compound or its solutions.[16]

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling the powder.[16]

  • First Aid:

    • If Swallowed: Get immediate emergency medical help.[16]

    • If on Skin: Wash with plenty of water.[16]

    • If Inhaled: Move the person to fresh air.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • A Protocol for Measurement of Intracellular pH. (2014). Bio-protocol, 4(2). Available at: [Link]

  • Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo Molecular Technologies. Available at: [Link]

  • Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. Available at: [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. Available at: [Link]

  • Kleyman, T. R., & Cragoe, E. J. (1988). The mechanism of action of amiloride. Seminars in nephrology, 8(3), 242–248. Available at: [Link]

  • Che-A-Sue, G., et al. (2016). 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator. Pharmacology research & perspectives, 4(4), e00244. Available at: [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. OUCI. Available at: [Link]

  • Screening of 5- and 6-substituted amiloride libraries identifies dual-UPA/NHE1 active and single target-selective inhibitors. Monash University. Available at: [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. ResearchGate. Available at: [Link]

  • Kleyman, T. R., & Cragoe, E. J. (1988). The mechanism of action of amiloride. Seminars in Nephrology, 8(3), 242-248. Available at: [Link]

  • Mo, Y. K., & Brown, D. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320973499. Available at: [Link]

  • Sampaio-Maia, B., et al. (1995). Effects of Amiloride and 5-(N,N-hexamethylene)amiloride on Dopaminergic and Cholinergic Neurotransmission. The Journal of pharmacology and experimental therapeutics, 274(2), 704–710. Available at: [Link]

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. Available at: [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. MDPI. Available at: [Link]

  • What are NHE1 inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]

  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. (2020). International Journal of Molecular Sciences, 21(12), 4278. Available at: [Link]

  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. (2020). ResearchGate. Available at: [Link]

Sources

Application Note: Utilizing 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride) in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Target Potential of 5-H-Amiloride in Drug Discovery

5-(N,N-Hexamethylene)amiloride (this compound or HMA) is a potent derivative of the diuretic amiloride.[1][2] In the landscape of drug discovery and high-throughput screening (HTS), this compound has emerged as a critical chemical probe due to its inhibitory action on two key, yet distinct, cellular targets: the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA).[3][4] This dual activity makes it a valuable tool for investigating cellular processes regulated by intracellular pH (pHi) and extracellular proteolysis, both of which are implicated in a range of pathologies including cancer and cardiovascular diseases.[3][5][6]

The Na+/H+ exchanger, particularly the NHE1 isoform, is a primary regulator of intracellular pH.[2] Its dysregulation is a hallmark of many cancer cells, contributing to an alkaline intracellular environment that favors proliferation and metastasis.[3][6] By inhibiting NHE, this compound can induce a decrease in intracellular pH, leading to apoptosis in cancer cells.[5]

Simultaneously, the urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in extracellular matrix degradation, a critical step in tumor cell invasion and metastasis.[3][7] High levels of uPA are often correlated with poor prognosis in several cancers.[8] this compound's ability to inhibit uPA presents a complementary mechanism for its anti-cancer potential.[4]

This application note provides a comprehensive guide for the effective use of this compound in HTS campaigns. We will delve into the mechanistic basis of its action, provide detailed protocols for robust and reproducible assays targeting both NHE and uPA, and offer insights into data interpretation and quality control.

Mechanism of Action: A Tale of Two Targets

The utility of this compound in HTS lies in its ability to modulate two distinct signaling pathways. Understanding these mechanisms is paramount for designing meaningful screens and interpreting the resulting data.

Inhibition of the Na+/H+ Exchanger (NHE)

This compound is a potent inhibitor of the Na+/H+ exchanger, a transmembrane protein responsible for extruding protons from the cell in exchange for sodium ions.[1][5] This process is vital for maintaining intracellular pH homeostasis.[2] In many cancer cells, NHE1 is overexpressed and hyperactive, leading to a reversed pH gradient (alkaline inside, acidic outside) that promotes cell survival, proliferation, and invasion.[3][6]

By blocking NHE1, this compound disrupts this pH regulation, causing intracellular acidification. This drop in pHi can trigger a cascade of events, including the activation of apoptotic pathways.

HMA This compound NHE1 Na+/H+ Exchanger (NHE1) HMA->NHE1 Inhibits H_out H+ Efflux NHE1->H_out Mediates Na_in Na+ Influx NHE1->Na_in Mediates pHi Intracellular pH (pHi) Decrease (Acidification) H_out->pHi Leads to Apoptosis Apoptosis pHi->Apoptosis Induces

Figure 1: Mechanism of this compound-induced apoptosis via NHE1 inhibition.
Inhibition of Urokinase-Type Plasminogen Activator (uPA)

This compound also acts as an inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme in the plasminogen activation system.[3][4] uPA converts the inactive zymogen plasminogen into the active protease plasmin.[9] Plasmin, in turn, degrades components of the extracellular matrix and activates matrix metalloproteinases (MMPs), facilitating cell migration and invasion.[3][7]

By inhibiting the catalytic activity of uPA, this compound can effectively block this proteolytic cascade, thereby reducing the invasive potential of cancer cells.[10]

HMA This compound uPA Urokinase-Type Plasminogen Activator (uPA) HMA->uPA Inhibits Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM Promotes Invasion Cell Invasion & Metastasis ECM->Invasion Facilitates

Figure 2: Inhibition of uPA-mediated invasion by this compound.

Quantitative Data Summary

The potency of this compound and its parent compound, amiloride, varies between their two primary targets. This differential activity is crucial for designing experiments that can dissect the contribution of each target to a cellular phenotype.

CompoundTargetIC50 / KiReference
This compound (HMA) Na+/H+ Exchanger (NHE1) ~85 nM - 129 nM (IC50)[3][11][12]
Urokinase-Type Plasminogen Activator (uPA) ~5.7 µM - 10.9 µM (IC50)[3][11][12]
Amiloride Na+/H+ Exchanger (NHE) ~3 µM - 1 mM (IC50, Na+ dependent)[13]
Urokinase-Type Plasminogen Activator (uPA) ~7 µM (Ki)[10][13]

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

High-Throughput Screening Protocols

The following protocols are designed for a 96- or 384-well plate format, making them amenable to automated liquid handling systems for HTS.[14][15]

Protocol 1: Cell-Based HTS Assay for NHE1 Inhibition using BCECF-AM

This assay measures changes in intracellular pH (pHi) as an indicator of NHE1 activity. It utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).[16][17] BCECF-AM is a cell-permeant compound that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF.[16][18] The fluorescence of BCECF is pH-dependent and can be measured ratiometrically to accurately determine pHi.[16]

Materials:

  • Cells expressing NHE1 (e.g., CHO, HeLa, or a cancer cell line of interest)

  • BCECF-AM (prepare a 1-5 mM stock solution in anhydrous DMSO)[18][19]

  • This compound (and other test compounds)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin and Valinomycin (for pHi calibration)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at ~535 nm[18]

Experimental Workflow:

A 1. Cell Seeding (40-80k cells/well in 96-well plate) B 2. Dye Loading (3-5 µM BCECF-AM, 30-60 min at 37°C) A->B C 3. Wash Cells (3x with HBSS) B->C D 4. Compound Addition (this compound, controls, test compounds) C->D E 5. Induce Acid Load (e.g., NH4Cl prepulse, optional but recommended) D->E F 6. Kinetic Read (Fluorescence at Ex490/Em535 and Ex440/Em535) E->F G 7. Data Analysis (Calculate 490/440 ratio and determine pHi) F->G

Figure 3: Workflow for the cell-based NHE1 inhibition HTS assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[20] Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing 3-5 µM BCECF-AM in HBSS.[18]

    • Aspirate the growth medium from the cells and wash once with HBSS.

    • Add the BCECF-AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[20]

  • Washing: Aspirate the loading buffer and wash the cells three times with HBSS to remove extracellular dye.[18]

  • Compound Incubation: Add HBSS containing various concentrations of this compound, vehicle control (e.g., DMSO), and other test compounds to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).

  • pHi Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an emission wavelength of ~535 nm, alternating between excitation wavelengths of ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).[16]

    • Record a baseline reading before inducing any changes in pHi.

  • Data Analysis and Calibration:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

    • To convert the fluorescence ratio to pHi, a calibration curve must be generated at the end of each experiment.[18] This is achieved by incubating the cells in a high-potassium buffer containing nigericin and valinomycin at a range of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).[18]

    • Plot the 490/440 ratio against the known pH values to generate a standard curve.

    • Use this curve to interpolate the pHi of the experimental wells.

    • Plot the change in pHi against the concentration of this compound to determine the IC50 value.

Self-Validating System: The ratiometric measurement of BCECF fluorescence provides an internal control for variations in dye concentration, cell number, and photobleaching, thus enhancing the trustworthiness of the data.[16] The inclusion of positive (known NHE1 inhibitor) and negative (vehicle) controls on each plate is essential for validating assay performance.

Protocol 2: Biochemical HTS Assay for uPA Inhibition

This assay measures the enzymatic activity of uPA by monitoring the cleavage of a chromogenic or fluorogenic substrate.[8][9] The rate of substrate cleavage is directly proportional to the uPA activity.[21]

Materials:

  • Human recombinant uPA

  • uPA-specific chromogenic substrate (e.g., pyro-Glu-Gly-Arg-pNA, also known as S-2444) or a fluorogenic substrate[9]

  • Assay buffer (e.g., PBS, pH 7.4)[9]

  • This compound (and other test compounds)

  • 96- or 384-well clear microplates (for chromogenic assays) or black microplates (for fluorogenic assays)

  • Absorbance or fluorescence plate reader

Experimental Workflow:

A 1. Prepare Reagents (uPA, substrate, compounds in assay buffer) B 2. Compound & Enzyme Incubation (Add this compound and uPA to plate, pre-incubate) A->B C 3. Initiate Reaction (Add substrate to all wells) B->C D 4. Kinetic Read (Measure absorbance at 405 nm or fluorescence) C->D E 5. Data Analysis (Calculate reaction rates and % inhibition) D->E

Figure 4: Workflow for the biochemical uPA inhibition HTS assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of uPA, substrate, and test compounds in the assay buffer. The final concentrations will need to be optimized, but a starting point could be 10 nM uPA and a substrate concentration at or near its Km value.[9]

  • Assay Setup:

    • Add the assay buffer to all wells of the microplate.

    • Add the test compounds, this compound (as a positive control), and vehicle control to the appropriate wells.

    • Add the uPA solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.[9]

  • Reaction Initiation: Add the uPA substrate to all wells to start the reaction.[8]

  • Kinetic Measurement: Immediately place the plate in a plate reader set to 37°C.

    • For a chromogenic assay, measure the absorbance at 405 nm every 1-5 minutes for 15-60 minutes.[8][9]

    • For a fluorogenic assay, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction rate (V0) for each well by calculating the slope of the linear portion of the absorbance/fluorescence versus time curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Self-Validating System: Each plate should include wells with no enzyme (background), enzyme with vehicle (100% activity), and enzyme with a known uPA inhibitor (e.g., amiloride or a more potent standard) at a concentration that gives maximal inhibition.[10] These controls are essential for calculating Z'-factor and ensuring the quality of the screen.

Data Interpretation and Quality Control for HTS

  • Z'-Factor: For each assay, the Z'-factor should be calculated to assess its suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Confirmation: Primary hits should be re-tested in dose-response format to confirm their activity and determine their potency (IC50).

  • Selectivity Profiling: As this compound inhibits both NHE1 and uPA, it is crucial to profile hits from a screen against both targets to determine their selectivity.[3][11] Compounds showing high selectivity for one target over the other are often more desirable as therapeutic candidates.

  • Cytotoxicity Assessment: It is important to perform counter-screens to ensure that the observed activity of hit compounds is not due to general cytotoxicity.[22]

Conclusion

This compound is a versatile pharmacological tool for high-throughput screening campaigns targeting cellular pH regulation and proteolysis. Its dual-inhibitory action on NHE1 and uPA provides a unique opportunity to probe the roles of these targets in various disease models. By employing the robust and validated protocols outlined in this application note, researchers can effectively utilize this compound to identify and characterize novel modulators of these important cellular pathways, ultimately accelerating the drug discovery process.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7. Retrieved from [Link]

  • Koumitou, A. S., et al. (2004). A rapid method for measuring intracellular pH using BCECF-AM. Biotechnology and Bioengineering, 86(7), 847-854.
  • Wikipedia. (2024). Amiloride. Retrieved from [Link]

  • de la Cuesta, F., et al. (2019). The autoactivation of human single-chain urokinase-type plasminogen activator (uPA). Journal of Biological Chemistry, 294(29), 11186-11197.
  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999.
  • Vassalli, J. D., & Belin, D. (1987).
  • Chebib, M., et al. (2016). 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator. Pharmacology Research & Perspectives, 4(4), e00244.
  • Monash University. (2021). Screening of 5- and 6-substituted amiloride libraries identifies dual-UPA/NHE1 active and single target-selective inhibitors. Retrieved from [Link]

  • Kumar, A., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 1-14.
  • Rathnayake, A. D., et al. (2020). High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 928-937.
  • Semantic Scholar. (n.d.). Amiloride selectively inhibits the urokinase-type plasminogen activator. Retrieved from [Link]

  • Masereel, B., et al. (2003). An overview of inhibitors of Na+/H+ exchanger. European journal of medicinal chemistry, 38(6), 547-554.
  • Han, H., et al. (2005). Identification and development of novel inhibitors of urokinase type plasminogen activator (uPA). Cancer Research, 65(9 Supplement), 2005-05-01.
  • Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current protocols in chemical biology, 4(4), 269-284.
  • ResearchGate. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Retrieved from [Link]

  • Svenningsen, P., et al. (2021). Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria. Journal of the American Society of Nephrology, 32(1), 133-150.
  • Aihara, K., et al. (2003). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British journal of pharmacology, 140(7), 1269-1278.
  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Bock, A. K., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4811.
  • Klem, D., et al. (1992). Amiloride inhibits the growth of human colon cancer cells in vitro. Surgical oncology, 1(6), 385-389.
  • Regan, J., et al. (2020). Effects of the potassium-sparing diuretic amiloride on chemotherapy response in canine osteosarcoma cells.
  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Nature Reviews Drug Discovery, 19(8), 505-527.
  • Matthews, H., et al. (2011). Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty?. Current molecular medicine, 11(8), 681-691.
  • Polyplus. (n.d.). High-Throughput Screening - Transfection application. Retrieved from [Link]

  • ResearchGate. (2025). Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: An orally active anti-cancer drug waiting for its call-of-duty? | Request PDF. Retrieved from [Link]

  • Egan, D. F., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 12(6), 337-347.
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  • Horisberger, J. D. (2020). Amiloride: A review. Channels (Austin, Tex.), 14(1), 298-312.

Sources

Application Notes and Protocols for the Experimental Use of 5-(N,N-Hexamethylene)amiloride (5-HMA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-HMA

5-(N,N-Hexamethylene)amiloride, commonly abbreviated as 5-HMA or HMA, is a potent derivative of the diuretic drug amiloride.[1] While amiloride itself has a range of biological activities, 5-HMA has garnered significant interest in the research community for its more specific and potent inhibitory actions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective experimental design and application of 5-HMA.

Primary Molecular Targets

5-HMA is primarily recognized for its potent inhibition of two key proteins:

  • Na+/H+ Exchanger (NHE): Specifically the NHE1 isoform, which is a ubiquitous plasma membrane protein critical for regulating intracellular pH (pHi), cell volume, and sodium homeostasis.[1][2] By inhibiting NHE1, 5-HMA disrupts the cell's ability to extrude protons, leading to intracellular acidification.[1] This mechanism is fundamental to many of its observed downstream effects.

  • Urokinase-type Plasminogen Activator (uPA): A serine protease that plays a crucial role in tissue remodeling, cell migration, and invasion by converting plasminogen to plasmin.[3][4] Plasmin, in turn, degrades extracellular matrix (ECM) components and activates other proteases like matrix metalloproteinases (MMPs).[3] Inhibition of uPA by 5-HMA can therefore potently block these processes.

Significance in Research and Therapeutic Potential

The dual-targeting nature of 5-HMA makes it a valuable tool in several research areas:

  • Cancer Biology: Many cancer cells exhibit a "reversed" pH gradient, with a more alkaline intracellular environment and an acidic tumor microenvironment, which favors proliferation, metabolic adaptation, and invasion. By inhibiting NHE1, 5-HMA can disrupt this aberrant pH regulation, inducing apoptosis and reducing cell viability.[1][5] Furthermore, its inhibition of uPA directly counteracts the metastatic cascade, making 5-HMA a subject of interest for anti-metastatic therapies.[3][6][7]

  • Cardiovascular Research: NHE1 hyperactivity is implicated in cardiac pathologies such as ischemia-reperfusion injury and hypertrophy.[2][8] Inhibition of NHE1 by amiloride derivatives has been shown to be cardioprotective in preclinical models.[8]

  • Virology: 5-HMA has also been identified as an inhibitor of certain viral ion channels, such as the HIV-1 Vpu protein, and has shown activity against coronaviruses in cell culture.[1]

Core Principles of Experimental Design with 5-HMA

A successful study using any small molecule inhibitor hinges on a rigorously designed experimental plan.[9][10][11] The goal is not just to observe an effect, but to confidently attribute that effect to the specific action of the inhibitor.

The "Why": Causality in Experimental Choices

Every step in your protocol should have a clear rationale. Do not simply follow a recipe; understand the purpose.

  • Why a dose-response? To identify the concentration range where 5-HMA is effective without causing non-specific toxicity. This allows you to find the optimal therapeutic window.

  • Why a vehicle control? 5-HMA is typically dissolved in a solvent like DMSO. The vehicle control (e.g., media with the same final concentration of DMSO) is crucial to ensure that the observed effects are due to 5-HMA and not the solvent.

  • Why positive and negative controls? A positive control (a known inhibitor of NHE1 or uPA) validates that your assay system is working correctly. A negative control (an inactive analogue, if available) helps confirm the specificity of 5-HMA's action.

Foundational Experiments: Dose-Response and Time-Course

Before embarking on complex functional assays, it is imperative to establish the basic parameters of 5-HMA's activity in your specific cell system.

Table 1: Recommended Starting Concentrations for In Vitro Studies

Assay TypeSuggested Concentration RangeRationale
NHE1 Inhibition (pHi change) 1 µM - 50 µMNHE1 inhibition occurs rapidly and at relatively low micromolar concentrations.
uPA Activity (Enzymatic) 10 nM - 100 µMDirect enzymatic inhibition can be potent; a wide range is needed to determine the IC50.
Cell Viability (e.g., MTT) 5 µM - 100 µMCytotoxic effects are typically observed at higher concentrations and after longer incubation times (24-72h).[5]
Cell Migration/Invasion 1 µM - 25 µMThese functional effects often occur at sub-toxic concentrations.
  • Time-Course Studies: The effect of 5-HMA can be time-dependent. NHE1 inhibition and changes in pHi can be detected within minutes to hours. In contrast, effects on cell viability or invasion may require 24, 48, or even 72 hours to become apparent.

The Self-Validating System: Essential Controls
Control TypePurposeExample
Vehicle Control To control for effects of the solvent (e.g., DMSO).Cells treated with medium containing the same final percentage of DMSO as the highest 5-HMA concentration.
Positive Control To validate the assay's ability to detect the expected biological effect.For NHE1 assays: Cariporide or EIPA.[12][13] For uPA assays: WX-UK1.[7] For cytotoxicity: Staurosporine.
Negative Control To demonstrate the specificity of the inhibitor's action.An inactive structural analogue of 5-HMA (if available).
Untreated Control To establish the baseline behavior of the cells under normal culture conditions.Cells treated with medium only.

In Vitro Protocols and Methodologies

Part A: Protocol for Assessing NHE1 Inhibition via Intracellular pH (pHi) Measurement

This protocol uses a pH-sensitive fluorescent dye, such as BCECF-AM or pHrodo dyes, to measure changes in pHi following 5-HMA treatment.[14][15][16][17]

Principle: Cells are loaded with a dye whose fluorescence emission is dependent on pH. By inhibiting NHE1, 5-HMA prevents proton extrusion, causing the intracellular environment to become more acidic. This pH drop is detected as a change in the dye's fluorescence intensity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells onto a 96-well, black-walled, clear-bottom plate at a density that will result in a 70-80% confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Dilute the pH-sensitive dye (e.g., BCECF-AM) to a final concentration of 1-5 µM in the loading buffer.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye-containing loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Acid Loading (Optional but Recommended): To stimulate NHE1 activity, an intracellular acid load is induced. A common method is the ammonium chloride (NH4Cl) prepulse technique.

    • Replace the dye solution with a buffer containing 20 mM NH4Cl for 5-10 minutes.

    • Rapidly wash out the NH4Cl buffer and replace it with a sodium-free buffer (e.g., substituting Na+ with N-methyl-D-glucamine) to induce a sharp drop in pHi.

  • Treatment and Measurement:

    • Immediately add the sodium-containing buffer with the desired concentrations of 5-HMA (and controls).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • For BCECF, measure the ratio of fluorescence emission at ~535 nm from excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).

    • Record fluorescence every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the fluorescence ratio (F490/F440).

    • The rate of pHi recovery (the initial slope of the ratio vs. time curve) is a measure of NHE1 activity.

    • Compare the rate of recovery in 5-HMA-treated cells to vehicle-treated cells. A reduced rate indicates NHE1 inhibition.

NHE1_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 96-well Plate P2 Load Cells with pH-sensitive Dye P1->P2 P3 Induce Acid Load (e.g., NH4Cl prepulse) P2->P3 E1 Add Buffer + 5-HMA / Controls P3->E1 Initiate Recovery E2 Kinetic Fluorescence Reading (Ratio: F490/F440) E1->E2 A1 Calculate Rate of pHi Recovery (Slope of fluorescence ratio) E2->A1 Raw Data A2 Compare Slopes: 5-HMA vs. Vehicle A1->A2 A3 Conclusion: Reduced slope indicates NHE1 Inhibition A2->A3 uPA_Signaling_Pathway pro_uPA pro-uPA (inactive) uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR (Receptor) uPAR->uPA Binds to Plasmin Plasmin uPA->Plasmin Cleaves HMA 5-HMA HMA->uPA Inhibits Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades active_MMPs Active MMPs Plasmin->active_MMPs Activates Invasion Cell Invasion & Metastasis ECM->Invasion Degradation Leads to MMPs pro-MMPs MMPs->active_MMPs active_MMPs->ECM Degrades

Sources

In Vivo Application of 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride) in Animal Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the in vivo application of 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride), a potent inhibitor of the Na+/H+ exchanger (NHE). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective use of this compound in preclinical animal models.

Introduction: The Significance of Targeting the Na+/H+ Exchanger with this compound

The Na+/H+ exchanger, particularly isoform 1 (NHE1), is a ubiquitous plasma membrane protein crucial for regulating intracellular pH (pHi), cell volume, and ion homeostasis.[1] Dysregulation of NHE1 activity is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders and cancer.[1][2] In pathological conditions such as cardiac ischemia, intracellular acidosis triggers NHE1 activation, leading to an influx of Na+ and subsequent Ca2+ overload via the Na+/Ca2+ exchanger, culminating in cell injury and death.[1][3] In oncology, NHE1-mediated intracellular alkalinization and extracellular acidification create a microenvironment that promotes tumor growth, invasion, and metastasis.[4][5]

Amiloride, a potassium-sparing diuretic, was one of the first identified inhibitors of NHE.[6][7] However, its clinical utility as a specific NHE inhibitor is limited by its modest potency and off-target effects.[4] this compound, a derivative of amiloride, has emerged as a significantly more potent and selective inhibitor of NHE1, making it a valuable tool for preclinical research.[4] This guide will delve into the practical aspects of utilizing this compound in in vivo animal studies.

Mechanism of Action: How this compound Modulates Cellular Signaling

This compound exerts its primary effect by directly binding to and inhibiting the Na+/H+ exchanger, preventing the extrusion of protons in exchange for sodium ions.[4] This inhibition leads to a decrease in intracellular pH and a reduction in intracellular sodium concentration. The downstream consequences of NHE1 inhibition are context-dependent and form the basis for its therapeutic potential in various disease models.

NHE1 Inhibition by this compound cluster_membrane Plasma Membrane NHE1 NHE1 H_out Extracellular H+ NHE1->H_out Extrusion Na_in Intracellular Na+ NHE1->Na_in Influx H_in Intracellular H+ H_in->NHE1 Binds Na_out Extracellular Na+ Na_out->NHE1 Binds 5HAmiloride This compound 5HAmiloride->NHE1 Inhibits

Caption: Mechanism of NHE1 inhibition by this compound.

In cardiovascular models, particularly ischemia-reperfusion injury, the reduction in Na+ influx by this compound mitigates the subsequent Ca2+ overload, thereby preserving myocardial function and reducing tissue damage.[3][8] In cancer models, the inhibition of NHE1 disrupts the aberrant pH regulation in tumor cells, leading to intracellular acidification, which can induce apoptosis and inhibit proliferation and metastasis.[4][9]

Pharmacokinetics and Potency: Key Advantages of this compound

This compound exhibits distinct pharmacokinetic properties and significantly greater potency compared to its parent compound, amiloride.

ParameterThis compound (Mice)Amiloride (Human)Amiloride (Rat)
Administration Route Intravenous (IV)OralOral / IV
Dose 2.5 mg/kg5-10 mg10 mg/kg
Peak Plasma Conc. ~8 µM (after IP injection of 20 µg/g)47.5 ng/mL (after 20 mg oral dose)-
Time to Peak ~15 minutes (IP)3-4 hours-
Half-life (t1/2) 35 minutes (IP)6-9 hours-
Bioavailability Lowly oral bioavailability of 4.5%~50%-

Data for this compound in mice is from an intraperitoneal injection study, while amiloride data is primarily from oral administration in humans and rats.[10]

Potency: In vitro and in vivo studies have demonstrated that this compound is a more potent inhibitor of NHE1 than amiloride. For instance, in fish gills, the potency for inhibiting Na+ influx was found to be HMA > amiloride.[2] This enhanced potency allows for the use of lower doses in in vivo studies, potentially reducing off-target effects.

In Vivo Applications and Protocols

The following sections provide detailed application notes and protocols for the use of this compound in common animal models of cancer and cardiovascular disease.

Cancer Models

The anti-cancer effects of amiloride and its analogs are attributed to the inhibition of NHE1 and, in some cases, the urokinase-type plasminogen activator (uPA).[4][9] These actions disrupt the tumor microenvironment and cellular processes essential for cancer progression.

This model is widely used to assess the efficacy of anti-cancer agents in a living system.

Workflow for a Xenograft Study:

Xenograft_Workflow Cell_Culture Human Tumor Cell Culture Implantation Subcutaneous or Orthotopic Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with This compound or Vehicle Tumor_Growth->Treatment Endpoint Endpoint Analysis: Tumor Volume, Weight, Metastasis, Biomarkers Treatment->Endpoint

Caption: General workflow for a xenograft tumor model study.

Materials:

  • 5-(N,N-Hexamethylene)amiloride (HMA) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (25-27G)

  • Animal scale

  • 70% ethanol

Reagent Preparation (Vehicle Formulation): [11]

  • Prepare a stock solution of this compound in DMSO.

  • For in vivo administration, prepare the following vehicle formulation:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

  • Add each component sequentially and ensure complete dissolution. The final solution should be clear.[11] The solubility in this vehicle is reported to be at least 2.08 mg/mL.[11]

Administration Protocol:

  • Animal Handling: Acclimatize animals to handling prior to the experiment.

  • Dosage Calculation: Based on previous studies with amiloride in cancer models (e.g., 1.0 µg/g body weight), and considering the higher potency of this compound, a starting dose in the range of 1-10 mg/kg can be considered.[12] Dose-response studies are recommended to determine the optimal dose for your specific model.

  • Injection Procedure: a. Restrain the mouse, ensuring a firm but gentle grip. The two-person technique is often preferred for IP injections in mice.[13] b. Position the mouse with its head tilted downwards to allow the abdominal organs to shift cranially.[13] c. Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[13] d. Insert a 25-27G needle at a 30-40° angle into the peritoneal cavity.[13] e. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. f. Inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[13] g. Withdraw the needle and return the animal to its cage.

  • Monitoring: Monitor the animals for any signs of distress, changes in behavior, or adverse reactions post-injection.

Cardiovascular Disease Models

This compound and its analogs have shown protective effects in various cardiovascular disease models, primarily through the inhibition of NHE1-mediated ischemia-reperfusion injury.[3][8]

This model is used to study the cellular and functional consequences of a heart attack and subsequent restoration of blood flow.

Workflow for Ischemia-Reperfusion Study:

Ischemia_Reperfusion_Workflow Anesthesia Anesthetize Rat Surgery Surgical Occlusion of a Coronary Artery (Ischemia) Anesthesia->Surgery Treatment Administer this compound or Vehicle (Pre- or Post-Ischemia) Surgery->Treatment Reperfusion Release Occlusion (Reperfusion) Treatment->Reperfusion Analysis Functional and Histological Analysis of Heart Tissue Reperfusion->Analysis

Caption: Workflow for a rat myocardial ischemia-reperfusion injury model.

Materials:

  • 5-(N,N-Hexamethylene)amiloride (HMA) powder

  • Vehicle for IV administration (e.g., sterile saline with a solubilizing agent like DMSO, ensuring the final DMSO concentration is low and non-toxic)

  • Sterile syringes and needles (27-30G)

  • Catheter for intravenous access (e.g., tail vein or jugular vein)

  • Animal scale

  • Surgical instruments for ischemia-reperfusion surgery

Reagent Preparation:

  • Due to the acute nature of this model, a simple, well-tolerated IV formulation is crucial. A stock solution of this compound in DMSO can be prepared and then diluted with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally <1-5%) to avoid solvent-related toxicity.

Administration Protocol:

  • Animal Preparation: Anesthetize the rat according to an approved institutional protocol.

  • Dosage Calculation: Based on studies with amiloride in rat cardiovascular models (e.g., 7.5 mg/kg/day), and accounting for the higher potency of this compound, a starting IV dose in the range of 1-5 mg/kg can be considered.[14] A 2.5 mg/kg IV dose has been reported in mice.[10]

  • Injection Procedure: a. Establish intravenous access, for example, via a tail vein catheter. b. Slowly infuse the calculated volume of the this compound solution. c. The timing of administration is critical and depends on the study design (e.g., pre-treatment before ischemia, at the onset of reperfusion, or as a continuous infusion).

  • Monitoring: Continuously monitor vital signs (heart rate, blood pressure, ECG) throughout the surgical procedure and post-administration.

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of your in vivo studies with this compound, it is essential to incorporate self-validating systems within your experimental design.

  • Dose-Response Studies: Conduct preliminary experiments to establish a dose-response curve for this compound in your specific animal model. This will help identify the optimal therapeutic window and confirm the biological activity of your compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Whenever possible, correlate the observed pharmacological effects with the plasma and/or tissue concentrations of this compound. This will provide a deeper understanding of the drug's exposure-response relationship.

  • Positive and Negative Controls: Always include appropriate control groups in your studies. A vehicle-treated group serves as the negative control, while a group treated with a well-characterized compound with a similar mechanism of action (e.g., amiloride or another NHE1 inhibitor) can serve as a positive control.

  • Biomarker Analysis: Measure relevant biomarkers to confirm the mechanism of action of this compound in vivo. For example, in cardiovascular studies, you could measure intracellular Na+ and Ca2+ levels, while in cancer studies, you could assess intratumoral pH or markers of apoptosis.

By implementing these self-validating measures, you can enhance the trustworthiness and scientific rigor of your research findings.

Conclusion

This compound is a powerful pharmacological tool for investigating the in vivo roles of the Na+/H+ exchanger in health and disease. Its enhanced potency and selectivity over amiloride make it a preferred choice for preclinical studies. The protocols and guidelines provided in this document are intended to serve as a starting point for researchers. It is imperative to optimize these protocols for your specific animal model and experimental objectives, always adhering to institutional guidelines for animal care and use. With careful experimental design and execution, this compound can yield valuable insights into the therapeutic potential of NHE1 inhibition.

References

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021). International Journal of Molecular Sciences. [Link]

  • Amiloride inhibits the growth of human colon cancer cells in vitro. (1992). Surgical Oncology. [Link]

  • Amiloride - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vivo and In Vitro Enhanced Tumoricidal Effects of Metformin, Active Vitamin D 3 , and 5-Fluorouracil Triple Therapy against Colon Cancer by Modulating the PI3K/Akt/PTEN/mTOR Network. (2021). MDPI. [Link]

  • Lithium (medication) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021). ResearchGate. [Link]

  • Potency and specificity of amiloride and its analogues on branchial sodium fluxes in freshwater trout and goldfish. (2008). Journal of Comparative Physiology B. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. [Link]

  • Involvement of sodium in the protective effect of 5-(N,N-dimethyl)-amiloride on ischemia-reperfusion injury in isolated rat ventricular wall. (1990). PubMed. [Link]

  • Amiloride - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • An open study to compare the efficacy and tolerability of two diuretic combinations, frusemide plus amiloride and hydrochlorothiazide plus amiloride, in patients with mild to moderate essential hypertension. (1988). PubMed. [Link]

  • Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization. (2024). PubMed Central. [Link]

  • Amiloride, an old diuretic drug, is a potential therapeutic agent for multiple myeloma. (2017). Clinical Cancer Research. [Link]

  • Drug effects on the CVS in conscious rats: separating cardiac output into heart rate and stroke volume using PKPD modelling. (2015). British Journal of Pharmacology. [Link]

  • Multiclinic comparison of amiloride, hydrochlorothiazide, and hydrochlorothiazide plus amiloride in essential hypertension. (1981). PubMed. [Link]

  • Cardiac effects of amiloride and of enalapril in the spontaneously hypertensive rat. (1998). PubMed. [Link]

  • Amiloride (oral route). (2023). Mayo Clinic. [Link]

  • Amiloride Improves Locomotor Recovery after Spinal Cord Injury. (2011). PubMed Central. [Link]

  • Mouse Models of Peritoneal Carcinomatosis to Develop Clinical Applications. (2021). MDPI. [Link]

  • Effects of amiloride on tumor growth and intracellular element content of tumor cells in vivo. (1984). Cancer Research. [Link]

  • Experimental Peritoneal Metastasis Model: Which Type of Rodents Should we Choose, and which Method Should we Perform for the Intraperitoneal Inoculation of Tumor Cells?. (2020). Journal of Investigative Surgery. [Link]

  • Amiloride Monograph for Professionals. (2024). Drugs.com. [Link]

  • Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. (2010). PubMed. [Link]

  • Effect of amiloride, or amiloride plus hydrochlorothiazide, versus hydrochlorothiazide on glucose tolerance and blood pressure (PATHWAY-3): a parallel-group, double-blind randomised phase 4 trial. (2015). The Lancet Diabetes & Endocrinology. [Link]

  • Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. (2021). PubMed Central. [Link]

  • Effect of amiloride on ischaemia and reperfusion injury in isolated, perfused rat hearts. (1995). PubMed. [Link]

  • Myocardial and vascular actions of amiloride in spontaneously hypertensive rats. (1985). PubMed. [Link]

  • Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty?. (2011). PubMed. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel. (2014). Experimental and Therapeutic Medicine. [Link]

  • Amiloride Noninferior to Spironolactone For Resistant Hypertension. (2025). American College of Cardiology. [Link]

  • Amiloride. (2020). ResearchGate. [Link]

  • Cardioprotective effect of perakine against myocardial ischemia-reperfusion injury of type-2 diabetic rat in Langendorff-perfuse. (2025). Folia Morphologica. [Link]

  • Amiloride lowers arterial pressure in cyp1a1ren-2 transgenic rats without affecting renal vascular function. (2011). PubMed. [Link]

  • Effect of amiloride, or amiloride plus hydrochlorothiazide, versus hydrochlorothiazide on glucose tolerance and blood pressure (PATHWAY-3): a parallel-group, double-blind randomised phase 4 trial. (2015). PubMed. [Link]

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  • Cardiac Protection by Oral Sodium Thiosulfate in a Rat Model of L-NNA-Induced Heart Disease. (2021). PubMed Central. [Link]

  • [Effect of a hypertonic sucrose solution and 5-(N,N-hexamethylene)-amiloride on receptor-mediated and liquid-phase endocytosis]. (1998). PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Unexpected Cellular Effects of 5-(N,N-hexamethylene)amiloride (HMA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(N,N-hexamethylene)amiloride (HMA). As a potent derivative of amiloride, HMA is widely utilized for its high-affinity inhibition of the Na+/H+ exchanger (NHE).[1][2] However, its cellular effects are far from simple. Many researchers encounter unexpected outcomes that extend beyond intracellular pH regulation. This guide is designed to provide clarity and actionable troubleshooting strategies for researchers, scientists, and drug development professionals navigating the complex biological activities of HMA.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the expected and unexpected behaviors of HMA in cellular experiments.

Q1: What is the primary, expected effect of 5-H-Amiloride?

A: The principal and most well-documented effect of HMA is the potent inhibition of the Na+/H+ exchanger (NHE), particularly the ubiquitous NHE1 isoform.[3][4] This transporter's primary function is to extrude a proton (H+) from the cell in exchange for an extracellular sodium ion (Na+). By blocking this exchange, HMA prevents proton efflux, leading to a decrease in intracellular pH (pHi), a phenomenon known as intracellular acidification.[1][2] This targeted action makes it a valuable tool for studying processes regulated by pHi.

Q2: I'm observing significant cytotoxicity in my cancer cell line but not in my non-transformed control cells. Is this a known phenomenon?

A: Yes, this selective cytotoxicity is a recognized and significant feature of HMA. Studies have shown that HMA can efficiently kill breast cancer cells, including therapy-resistant subpopulations, while having minimal effect on non-transformed cells from various tissues at similar concentrations.[5][6] This tumor-selective action is not simply due to pHi changes but involves the engagement of a novel reactive oxygen species (ROS) and lysosome-dependent programmed necrotic cell death pathway.[5][6][7]

Q3: My cell death assay suggests apoptosis, but I've read that HMA induces necrosis. Can you clarify this discrepancy?

A: This is an excellent observation that highlights the cell-type-dependent nature of HMA's cytotoxic effects. While a lysosome-dependent necrotic mechanism has been well-characterized in breast cancer cells[5][6], HMA has also been reported to induce apoptosis in other cell types, such as leukemic cells.[2] Therefore, the specific cell death pathway engaged by HMA can vary depending on the cellular context, genetic background, and the predominant signaling pathways of the cell line under investigation. It is crucial to characterize the mode of cell death in your specific experimental system.

Q4: I'm studying neurotransmission, and my results with HMA are inconsistent. How might it be interfering?

A: This is a critical point for neurobiologists. Research on rabbit striatal slices has revealed that HMA's effects on neurotransmission are complex. HMA and its parent compound, amiloride, can inhibit monoamine oxidase (MAO) activity.[8] This inhibition accounts for observed alterations in dopamine (DA) efflux and overflow. However, the study concluded that the NHE antiporter does not play a direct role in the secretion of DA or acetylcholine (ACh).[8] Therefore, if you are studying dopaminergic systems, you may be observing an off-target effect on MAO rather than a direct consequence of NHE inhibition.

Q5: My experiments show that HMA inhibits macropinocytosis. Is it a direct inhibitor of this process?

A: HMA is not a direct inhibitor of the macropinocytosis machinery. Its effect is an important, but indirect, consequence of its primary action on NHE1. The inhibition of macropinocytosis by HMA is caused by the lowering of submembranous pH.[9] This localized acidification prevents the proper activation and signaling of the small GTPases Rac1 and Cdc42 at the plasma membrane, which are essential for forming the membrane ruffles that initiate macropinosomes.[9] This demonstrates a sophisticated link between ion exchange, localized pH, and cytoskeletal dynamics.

Q6: Should I be concerned about off-target effects on mitochondria?

A: Yes, mitochondrial effects should be a consideration. While direct studies on HMA are limited, amiloride and its analogs are known to influence mitochondrial function. For example, the related compound ethyl isopropyl amiloride (EIPA) has been shown to decrease oxidative phosphorylation.[10] In other contexts, amiloride can protect against acid-induced apoptosis through a mitochondrial-mediated pathway.[10] Given that some drugs can induce metabolic acidosis[11], and HMA directly causes intracellular acidification, monitoring mitochondrial health (e.g., membrane potential, ROS production) is a prudent step in your experiments.

Q7: I'm observing modulation of ion channels other than NHE. Is this a known off-target effect?

A: Absolutely. HMA has a known profile of activity against several other ion channels and receptors, which is a critical consideration for interpreting results. These off-target effects include:

  • Viral Ion Channels: Inhibition of cation-selective channels formed by the HIV-1 Vpu and Hepatitis C virus (HCV) p7 proteins.[5]

  • Cardiac Ion Channels: Inhibition of hERG, Nav1.5, and Cav1.2 channels.[2]

  • GABA-A Receptors: HMA can act as a positive allosteric modulator of the GABA-A ρ1 receptor, potentiating its activity.[12]

This promiscuity underscores the importance of using HMA with a clear understanding of the potential confounding variables in your specific cellular model.

Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Problem 1: Inconsistent or Unreliable Intracellular pH (pHi) Measurements

Symptom: You observe high variability in pHi readings between experiments, or the magnitude of acidification is not what you expected based on the literature.

Causality Check: The cytotoxic efficacy of HMA can be highly dependent on the extracellular pH (pHe), with greater toxicity observed in acidic environments (pHe ≤ 6.8).[1] Furthermore, improper solubilization or degradation of the compound can lead to inconsistent effective concentrations.

Troubleshooting Workflow

Caption: Workflow for troubleshooting inconsistent pHi data.

Experimental Protocol: Measuring Intracellular pH with BCECF-AM

  • Cell Plating: Plate cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading: Wash cells once with a balanced salt solution (BSS) containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 20 mM HEPES, pH 7.4.

  • Load cells with 2-5 µM BCECF-AM in BSS for 20-30 minutes at 37°C.

  • De-esterification: Wash cells twice with BSS and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.

  • Baseline Measurement: Acquire baseline fluorescence readings on a fluorescence plate reader or microscope capable of alternating excitation wavelengths (e.g., 490 nm and 440 nm) while measuring emission at ~535 nm.

  • Compound Addition: Add HMA (or vehicle control) at the desired final concentration and immediately begin kinetic measurements, recording the ratio of 490/440 excitation over time.

  • Calibration (Endpoint): At the end of the experiment, lyse the cells with a high K+ buffer containing 10 µM nigericin at several known pH values (e.g., 6.5, 7.0, 7.5) to generate a calibration curve.

  • Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

Problem 2: Unexpected Cell Death Phenotype or Viability Results

Symptom: Your viability assays (e.g., MTT, CellTiter-Glo) show cell death, but you are unsure of the mechanism, or the results conflict with expected outcomes for your cell type.

Causality Check: HMA can trigger different cell death pathways (apoptosis, necrosis) in a context-dependent manner.[2][5] Off-target effects on cardiac ion channels[2] or general cellular stress from MAO inhibition[8] or mitochondrial dysfunction[10] could also contribute to cytotoxicity.

Dissecting the Cell Death Pathway

G cluster_assays Initial Characterization cluster_pathways Mechanism Determination start Observe Cell Death with HMA caspase Caspase-3/7 Assay (e.g., Caspase-Glo) start->caspase ldh LDH Release Assay (Membrane Integrity) start->ldh annexin Annexin V / PI Staining (Flow Cytometry) start->annexin apoptosis Apoptosis Pathway caspase->apoptosis Positive other Other Off-Target Toxicity caspase->other Negative necrosis Necrosis/Necroptosis Pathway ldh->necrosis Positive ldh->other Negative annexin->apoptosis Annexin V+/PI- or Annexin V+/PI+ annexin->necrosis Annexin V-/PI+ or Annexin V+/PI+ mito Mitochondrial Health Assays (e.g., TMRM, MitoSOX) other->mito Investigate...

Caption: Decision tree for characterizing HMA-induced cell death.

Problem 3: Altered Cell Signaling Unrelated to Global pHi Changes

Symptom: You observe changes in a signaling pathway (e.g., cytoskeletal regulation, cell migration) that do not correlate with your bulk pHi measurements.

Causality Check: HMA's inhibition of NHE1 can cause profound acidification in restricted submembranous compartments, impacting localized signaling events without dramatically changing the average cytosolic pH.[9] This is the mechanism behind its inhibition of macropinocytosis via Rac1/Cdc42.

Signaling Pathway: HMA's Effect on Macropinocytosis

G hma This compound nhe1 NHE1 hma->nhe1 Inhibits h_out H+ Efflux nhe1->h_out h_in Submembranous H+ Accumulation (Localized Acidification) nhe1->h_in Prevents Efflux rac Rac1 / Cdc42 Activation h_in->rac Inhibits actin Actin Polymerization (Lamellipodia Formation) rac->actin Promotes macro Macropinocytosis actin->macro Leads to

Caption: HMA inhibits macropinocytosis via localized acidification.

Troubleshooting Strategy:

  • Confirm NHE1 Dependence: Test if another structurally dissimilar NHE1 inhibitor (e.g., Cariporide) phenocopies the effect. If it does, the effect is likely NHE1-dependent.

  • Measure Submembranous pH: Employ advanced imaging techniques with membrane-targeted pH-sensitive probes to visualize localized pH changes.

  • Rescue Experiment: Attempt to rescue the phenotype by artificially clamping intracellular pH using a protonophore like nigericin in a high-potassium buffer, bypassing the need for NHE1. If the signaling alteration is reversed, it confirms a pH-dependent mechanism.

Data Summary Tables

Table 1: Known Molecular Targets of this compound (HMA)

TargetEffectPotency/ConcentrationReference
Na+/H+ Exchanger (NHE)InhibitionPotent, ~100x vs Amiloride[1]
Lysosome-dependent PathwayInduction of Necrosis40 µM (in breast cancer cells)[5]
Apoptotic PathwaysInduction of ApoptosisCell-type dependent[2]
Monoamine Oxidase (MAO)Inhibition0.3 - 10 µM[8]
HIV-1 Vpu Ion ChannelInhibition10-50 µM[5]
HCV p7 Ion ChannelBlockade-[5]
hERG, Nav1.5, Cav1.2InhibitionIC50: 3.3 µM, 30 µM, 8.3 µM[2]
GABA-A ρ1 ReceptorPositive Allosteric ModulationEfficacious at 1000 µM[12]

Table 2: Troubleshooting Summary

Observed IssuePotential Cause(s)Recommended First Action
High experimental variabilityCompound instability; pHe fluctuationsPrepare fresh HMA aliquots; verify buffer pH
No effect on pHiIncorrect concentration; cell line lacks sensitive NHEVerify HMA concentration; use a positive control cell line
Unexpected cytotoxicityOff-target effects; cell-type specific death pathwayCharacterize cell death (apoptosis vs. necrosis)
Altered cell migration/morphologyLocalized submembranous pH change affecting GTPasesTest other NHE inhibitors; attempt pH clamp rescue
Conflicting neurotransmitter dataMAO inhibitionMeasure MAO activity directly; use non-dopaminergic system

References

  • Luo, J. and Tannock, I.F. (1994). Inhibition of the regulation of intracellular pH: potential of 5-(N,N-hexamethylene) amiloride in tumour-selective therapy. British Journal of Cancer. [Link]

  • Wakabayashi, S., et al. (1999). Amiloride and the Na+/H+ exchanger protein: mechanism and significance of inhibition of the Na+/H+ exchanger. International Journal of Molecular Medicine. [Link]

  • Song, C.W., et al. (1989). Effects of amiloride on intracellular pH and thermosensitivity. Cancer Research. [Link]

  • Crowell, J.A., et al. (2007). Inhibitors of NHE-1 Na+/H+ exchange reduce mouse intraocular pressure. Investigative Ophthalmology & Visual Science. [Link]

  • Wikipedia. (n.d.). Amiloride. Wikipedia. [Link]

  • Pharmacy Freak. (2025). Mechanism of Action of Amiloride. Pharmacy Freak. [Link]

  • Lee, J-Y., et al. (2021). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. MDPI. [Link]

  • Inomata, H., et al. (2001). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British Journal of Pharmacology. [Link]

  • Armour, E.P., et al. (1993). Modification of intracellular pH and thermotolerance development by amiloride. International Journal of Radiation Oncology, Biology, Physics. [Link]

  • Dhayat, N.A., & Fuster, D.G. (2020). Amiloride. StatPearls. [Link]

  • Masereel, B., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European Journal of Medicinal Chemistry. [Link]

  • Berg, A.L., et al. (2023). Structure-Activity Relationship Study Identifies A Novel Lipophilic Amiloride Derivative That Induces Lysosome-Dependent Cell Death in Therapy-Resistant Breast Cancer Cells. bioRxiv. [Link]

  • Hall, B.J., et al. (2016). 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator. Channel. [Link]

  • Kleyman, T.R., & Cragoe, E.J. Jr. (1988). The mechanism of action of amiloride. Seminars in Nephrology. [Link]

  • Patsnap. (2024). What is Amiloride Hydrochloride used for?. Patsnap Synapse. [Link]

  • Welch, C.R., et al. (2016). Measurement of Rapid Amiloride-Dependent pH Changes at the Cell Surface Using a Proton-Sensitive Field-Effect Transistor. Sensors. [Link]

  • Koo, J.Y., et al. (1992). Amiloride inhibits the growth of human colon cancer cells in vitro. Surgical Oncology. [Link]

  • Zhang, L., et al. (2012). Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. Nephrology Dialysis Transplantation. [Link]

  • Koivusalo, M., et al. (2010). Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling. Journal of Cell Biology. [Link]

  • Kleyman, T.R., & Cragoe, E.J. Jr. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology. [Link]

  • Mernea, M., et al. (2020). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. MDPI. [Link]

  • Amlal, H., et al. (2000). Effect of amiloride and/or bafilomycin A1 on intracellular pH (pHi) recovery from acid load in proximal tubule (PT) cells. ResearchGate. [Link]

  • Berg, A.L., et al. (2022). The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies. MDPI. [Link]

  • Bush, E.D., et al. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System. [Link]

  • Cleveland Clinic. (n.d.). Amiloride: Uses & Side Effects. Cleveland Clinic. [Link]

  • Sitges, M., et al. (1991). Effects of Amiloride and 5-(N,N-hexamethylene)amiloride on Dopaminergic and Cholinergic Neurotransmission. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Montaigne, D., et al. (2021). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. MDPI. [Link]

  • Dyckner, T., & Wester, P.O. (1984). [Action of trichlormethiazide and amiloride on cellular Na+, K+ and Mg+ concentrations]. Klinische Wochenschrift. [Link]

  • Sterns, R.H., et al. (1991). Effects of amiloride on metabolism and contractility during reoxygenation in perfused rat hearts. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Mayo Clinic. (2025). Amiloride (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Mayo Clinic. (2025). Amiloride and hydrochlorothiazide (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Finsterer, J., & Segall, L. (2010). Mitochondrial disorders and drugs: what every physician should know. Journal of Child Neurology. [Link]

  • O'Neil, R.G., & Boulpaep, E.L. (1979). Effect of amiloride on the apical cell membrane cation channels of a sodium-absorbing, potassium-secreting renal epithelium. Journal of Membrane Biology. [Link]

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Technical Support Center: 5-(N,N-Hexamethylene)amiloride (HMA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(N,N-Hexamethylene)amiloride (HMA), also referred to as 5-H-Amiloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly faced by researchers. Our goal is to equip you with the foundational knowledge and practical protocols necessary to use this potent inhibitor effectively in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or my cell culture medium?

Answer: This is the most common challenge researchers encounter, and it stems directly from the compound's physicochemical properties.

  • Chemical Structure and Polarity: this compound is an analog of amiloride.[1] Amiloride itself is a weak base with a pKa of 8.7 and is known to be poorly soluble in water.[2][3] The addition of the bulky, non-polar hexamethylene group in this compound significantly increases its hydrophobicity, further reducing its solubility in neutral aqueous solutions.

  • pH-Dependent Solubility: As a weak base, the solubility of amiloride and its analogs is highly dependent on pH. The molecule is more soluble in acidic conditions where its guanidinium group can be protonated. At the neutral pH of most physiological buffers (pH 7.2-7.4), the compound is less charged and therefore less soluble. The fluorescence properties of HMA have been shown to be influenced by intracellular pH, underscoring the molecule's sensitivity to its chemical environment.[4]

  • The "Salting Out" Effect: Cell culture media and buffers like PBS are high-ionic-strength solutions. The presence of various salts can decrease the solubility of hydrophobic compounds, a phenomenon known as "salting out," which can lead to precipitation.[5]

Attempting to dissolve this compound directly in aqueous buffers will, in most cases, result in an insoluble suspension, not a true solution, leading to inaccurate concentrations and unreliable experimental results.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Answer: The clear solvent of choice for preparing primary stock solutions of this compound is Dimethyl Sulfoxide (DMSO) . It is a powerful organic solvent capable of dissolving HMA to high concentrations, providing a stable and reliable stock for subsequent dilutions.

For comparison, the solubility of this compound and its parent compound, Amiloride HCl, in various common laboratory solvents is summarized below.

CompoundSolventMaximum SolubilitySource(s)
This compound (HMA) DMSO60-100 mg/mL (192-320 mM)[][7]
Amiloride HCl Water~1.33-7.14 mg/mL (5-26 mM); requires sonication or warming[8][9]
Amiloride HCl DMSO≥26.61 mg/mL (≥100 mM)[8][9]
Amiloride HCl (hydrate) 1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[10]

Note: The molecular weight of this compound is 311.77 g/mol .[] The molecular weight of Amiloride HCl is 266.09 g/mol .[9]

Q3: My this compound dissolved perfectly in DMSO, but it crashed out of solution (precipitated) when I diluted it into my aqueous buffer. What can I do to prevent this?

Answer: This is a classic issue of supersaturation and precipitation.[11] When a small volume of a highly concentrated organic stock solution is added to a large volume of an aqueous "anti-solvent" (a liquid in which the compound is poorly soluble), the compound can temporarily exist at a concentration above its aqueous solubility limit. This supersaturated state is thermodynamically unstable, and the compound will rapidly precipitate to reach its equilibrium solubility.[11]

To avoid this, you must control the dilution process carefully. Below is a decision tree to troubleshoot this issue, followed by actionable strategies.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_dilution How was the dilution performed? check_dmso->check_dilution Yes high_dmso High DMSO is likely toxic and can cause precipitation. Reduce final concentration. check_dmso->high_dmso No one_step one_step check_dilution->one_step Single large dilution step dropwise dropwise check_dilution->dropwise Dropwise while vortexing check_buffer Check Buffer Conditions check_ph check_ph check_buffer->check_ph What is the buffer pH? check_temp check_temp check_buffer->check_temp What is the buffer temperature? success success high_dmso->success fix_one_step fix_one_step one_step->fix_one_step This can cause localized high concentration & precipitation. Use serial or dropwise dilution. fix_one_step->success dropwise->check_buffer Good Practice neutral_ph neutral_ph check_ph->neutral_ph Neutral (7.2-7.4) consider_ph consider_ph neutral_ph->consider_ph Solubility is low at neutral pH. Can the experiment tolerate a slightly more acidic buffer? consider_ph->success Problem Solved room_temp room_temp check_temp->room_temp Room Temp / Cold warm_buffer warm_buffer room_temp->warm_buffer Gently warming buffer to 37°C can increase solubility. Pre-warm before adding stock. warm_buffer->success

Caption: Troubleshooting workflow for this compound precipitation.

Actionable Strategies:

  • Minimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Plan your dilutions accordingly.

  • Use Vigorous Agitation: Add the DMSO stock solution drop-by-drop into the center of your experimental buffer while it is being vortexed or rapidly stirred. This ensures immediate dispersion and minimizes localized areas of high concentration where precipitation can nucleate.

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step. For example, dilute your 50 mM DMSO stock to 5 mM in DMSO first, then perform the final dilution into your aqueous buffer.

  • Pre-warm the Aqueous Buffer: Gently warming your buffer to 37°C can increase the solubility of this compound.[9] Add the DMSO stock to the pre-warmed buffer. Do not heat the DMSO stock solution.

  • Check for Buffer Component Incompatibility: While rare, certain buffer components could potentially interact with the compound. If problems persist, try a simpler buffer system to see if the issue is resolved.

Q4: What is a reliable, step-by-step protocol for preparing a working solution of this compound for a cell-based assay?

Answer: This protocol is designed to be a self-validating system, with visual checkpoints to ensure a successful outcome. It assumes a desired final concentration of 10 µM in a total volume of 10 mL of cell culture medium.

G cluster_0 Part 1: Prepare 50 mM DMSO Stock cluster_1 Part 2: Prepare 10 µM Working Solution weigh 1. Weigh ~3.12 mg of this compound powder add_dmso 2. Add 200 µL of fresh, anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate until a clear solution forms add_dmso->dissolve store_stock 4. Aliquot and store at -20°C or -80°C dissolve->store_stock thaw 5. Thaw one aliquot of 50 mM stock warm_media 6. Pre-warm 10 mL of cell culture medium to 37°C thaw->warm_media add_stock 7. Add 2 µL of 50 mM stock to medium while vortexing warm_media->add_stock inspect 8. Visually inspect for any signs of precipitation add_stock->inspect filter 9. Sterile filter using a 0.22 µm syringe filter inspect->filter use_now 10. Use immediately filter->use_now

Caption: Step-by-step workflow for solution preparation.

Part 1: Preparation of 50 mM Stock Solution in DMSO

  • Calculate and Weigh: Aseptically weigh out approximately 3.12 mg of this compound powder (MW = 311.77 g/mol ). Scientist's Note: It is more accurate to weigh a slightly different amount, e.g., 3.50 mg, and adjust the volume of DMSO accordingly (in this case, 224 µL) to achieve a precise 50 mM concentration.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the powder.[8] Using fresh DMSO is critical as it is hygroscopic and absorbed water can affect the solubility of some compounds.

  • Dissolve: Cap the vial tightly and vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved, resulting in a clear, homogenous solution.

  • Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.[][7] This prevents repeated freeze-thaw cycles which can degrade the compound.

Part 2: Preparation of 10 µM Working Solution in Cell Medium 5. Thaw Stock: Remove one aliquot of the 50 mM stock solution from the freezer and allow it to thaw completely at room temperature. 6. Prepare Medium: In a sterile conical tube, place 10 mL of your desired cell culture medium. Pre-warm it in a 37°C water bath. 7. Dilute: To achieve a 10 µM final concentration from a 50 mM stock, you need a 1:5000 dilution. This means adding 2 µL of the stock to the 10 mL of medium. Set a vortex mixer to a medium speed. While the medium is vortexing, slowly pipette the 2 µL of DMSO stock directly into the liquid. 8. Visual Check (Self-Validation): After addition, continue vortexing for 10-15 seconds. Hold the tube up to a light source and look for any signs of cloudiness, haziness, or visible precipitate. The solution should remain perfectly clear. If precipitation occurs, refer to the troubleshooting guide in Q3. 9. Sterile Filter: To ensure sterility for cell culture applications, draw the final working solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.[8] This is a mandatory step for any solution prepared for cell-based assays. 10. Use Immediately: Use the freshly prepared working solution promptly for your experiment. Do not store dilute aqueous solutions of this compound.[10]

Q5: How should I store this compound powder and its solutions to ensure stability?

Answer: Proper storage is critical to maintain the integrity and activity of the compound. Incorrect storage can lead to degradation and experimental variability.

FormSolventStorage TemperatureDurationSource(s)
Powder N/A-20°C≥ 3 years[][7]
Powder N/A4°C~2 years[][7]
Stock Solution DMSO-80°C≥ 6 months[][7]
Stock Solution DMSO-20°C~1 month[][7]
Working Solution Aqueous Buffer/Medium4°C or Room TempNot Recommended. Prepare fresh daily.[10]

Key Storage Principles:

  • Protect from Light: Amiloride and its analogs can be light-sensitive. Store powder and solutions in amber vials or tubes, or in a light-blocking container.

  • Prevent Freeze-Thaw Cycles: Aliquoting your DMSO stock into single-use volumes is the most effective way to maintain its stability.

  • Aqueous Instability: While some specific formulations of amiloride in water have been shown to be stable for up to 7 days, it is best practice for research applications to always prepare fresh aqueous working solutions from a frozen DMSO stock on the day of the experiment.[12]

References

  • Condello, M., et al. (2010). Fluorescence properties of the Na⁺/H⁺exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. Biophysical Chemistry, 152(1-3), 1-4. Retrieved from [Link]

  • PubChem. (n.d.). Amiloride Hydrochloride. Retrieved from [Link]

  • Bush, E. D., et al. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4). Retrieved from [Link]

  • PubChem. (n.d.). Amiloride. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ChemBK. (n.d.). Amiloride Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Yellepeddi, V. K., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. PLoS ONE, 15(7), e0232435. Retrieved from [Link]

  • Klett, A., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Pharmaceutics, 15(5), 1461. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Stability of extemporaneously compounded amiloride nasal spray. Retrieved from [Link]

  • Yellepeddi, V. K., et al. (2025). Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures. International Journal of Pharmaceutical Compounding, 29(5), 345-350. Retrieved from [Link]

  • Zhang, G. G., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 789. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 8.2: Precipitation Gravimetry. Retrieved from [Link]

  • The Fuse School - Global Education. (2020, May 16). Precipitation Reactions [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health Office of Dietary Supplements. (2026, January 6). Magnesium - Health Professional Fact Sheet. Retrieved from [Link]

  • V-Science. (2021, August 11). Experiment: Precipitation reactions [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: 5-(N,N-Hexamethylene)amiloride (5-HMA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical guide for 5-(N,N-Hexamethylene)amiloride (HMA), a potent derivative of amiloride. This document provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice to ensure the stability, proper storage, and effective use of 5-HMA in experimental settings.

Product Overview

5-(N,N-Hexamethylene)amiloride (CAS No. 1428-95-1), also known as HMA, is a powerful inhibitor of the Na+/H+ exchanger (NHE), which plays a critical role in regulating intracellular pH (pHi).[1] By blocking NHE, HMA can lower pHi, an effect that has been leveraged to induce apoptosis in cancer cells.[1] Beyond its primary target, HMA also exhibits inhibitory activity against various ion channels, including those formed by the HIV-1 Vpu protein and the hepatitis C virus (HCV) p7 protein.[2] Its diverse biological activities make it a valuable tool in cancer research, virology, and cardiovascular studies.[2]

Given its specific chemical nature, improper handling or storage can lead to degradation, loss of activity, and experimental variability. This guide is designed to mitigate these risks by providing field-proven advice grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of 5-HMA upon arrival?

For maximum long-term stability, the solid, crystalline form of 5-HMA should be stored at -20°C .[2] Some suppliers may also list storage at 2-8°C as acceptable for shorter periods.[3] When stored correctly at -20°C, the compound is stable for at least four years.[2][4] Always check the product-specific datasheet from your supplier for their validated storage recommendations.

Q2: What is the best solvent for preparing a stock solution of 5-HMA?

5-HMA has poor solubility in aqueous solutions but is readily soluble in organic solvents.[2][4] The recommended solvent for preparing a high-concentration primary stock solution is dimethyl sulfoxide (DMSO) .[2]

  • Solubility in DMSO: 10 mg/mL[2]

  • Solubility in DMF: 3 mg/mL[2]

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules that are otherwise insoluble in water, making it an ideal vehicle for compounds like 5-HMA in biological research.[5][6]

Q3: How should I store my 5-HMA stock solution?

DMSO stock solutions should be aliquoted into small, single-use volumes and stored at -20°C .[7] This practice is critical for two reasons:

  • Minimizing Freeze-Thaw Cycles: Repeated changes in temperature can accelerate the degradation of the compound and introduce moisture into the DMSO stock, which can cause the compound to precipitate.

  • Preventing Contamination: Aliquoting reduces the risk of contaminating the entire stock solution during repeated use.

While the parent compound, amiloride, is known to be susceptible to photodegradation in aqueous solutions, it is a best practice to protect all amiloride analog solutions, including DMSO stocks of 5-HMA, from light.[8][9] Store aliquots in amber vials or wrap clear vials in foil.

Q4: Can I prepare and store aqueous working solutions of 5-HMA?

It is not recommended to store 5-HMA in aqueous buffers (e.g., PBS, cell culture media) for any significant length of time.[4] Aqueous working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution immediately before use.[4]

Causality: The parent compound, amiloride, demonstrates limited stability in aqueous solutions.[4] Studies on amiloride show that hydrolysis and photodegradation are the primary degradation pathways in water.[9] The neutral form of the molecule, present in alkaline solutions, degrades approximately three times faster when exposed to light than the protonated (cationic) form in more acidic conditions.[8][9] Although 5-HMA is a derivative, assuming similar liabilities is a prudent approach to ensure experimental reproducibility.

Q5: What are the visual signs of 5-HMA degradation or precipitation?

When inspecting your solutions, look for the following:

  • Precipitation: The appearance of solid crystals or cloudiness in a solution that was previously clear. This is common if the DMSO stock is not sufficiently warmed or if the final aqueous concentration exceeds its solubility limit.

  • Color Change: While 5-HMA solutions are typically pale yellow, any significant or unexpected change in color could indicate chemical degradation.[10] Studies on amiloride nasal spray noted no color changes during the stability testing period.[11][12]

Troubleshooting Guide

Problem: I'm observing inconsistent or lower-than-expected activity in my cell-based assays.

Potential Cause Explanation & Solution
Compound Degradation The aqueous working solution was prepared too far in advance or the DMSO stock has undergone multiple freeze-thaw cycles. Solution: Always prepare aqueous dilutions from your DMSO stock immediately before adding them to your experiment. Use a fresh, single-use aliquot of the DMSO stock for each experiment to avoid issues from repeated freeze-thaw cycles.
Precipitation in Media The final concentration of 5-HMA in your cell culture media exceeds its solubility limit, a phenomenon known as "crashing out." Solution: First, ensure your DMSO stock is fully dissolved before dilution. When diluting, add the DMSO stock to the aqueous media while vortexing or mixing to ensure rapid dispersion. If precipitation persists, consider lowering the final experimental concentration. The solubility of 5-HMA in a 1:4 mixture of DMSO:PBS (pH 7.2) is approximately 0.2 mg/mL.[2]
Incorrect pH The stability of amiloride analogs can be pH-dependent.[8] Extreme pH values in your buffer or media could potentially accelerate degradation. Solution: Verify the pH of your final working solution. Most cell culture experiments are buffered around pH 7.2-7.4, which should be acceptable for short-term experiments.
Inhibition of Protein Synthesis The parent compound, amiloride, has been shown to directly inhibit protein synthesis, which can confound results in assays measuring cell growth or proliferation over longer time points.[13] Solution: Be aware of this potential off-target effect. If your assay relies on protein synthesis, consider using shorter incubation times or control experiments to isolate the effect on your primary target (e.g., NHE activity).

Problem: My 5-H-Amiloride solution, either in DMSO or after dilution, has visible precipitate.

Potential Cause Explanation & Solution
Incomplete Dissolution The compound was not fully dissolved in the DMSO initially. Solution: Gently warm the DMSO stock solution to 37°C for a few minutes and vortex thoroughly to ensure all solute is dissolved before making further dilutions.
Low Temperature DMSO freezes at ~18.5°C. If your lab is cold, the DMSO stock may begin to solidify, causing the dissolved compound to precipitate. Solution: Warm the vial in your hand or a 37°C water bath until the solution is completely liquid and clear before use.
Exceeded Aqueous Solubility The concentration in the final aqueous buffer is too high. Solution: Refer to the solubility data. For a 1:4 DMSO:PBS solution, the limit is ~0.2 mg/mL.[2] If you need a higher concentration, you may need to adjust the formulation, though this is often not possible for cell-based work. The most practical solution is to reduce the final working concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL DMSO Stock Solution
  • Acclimatization: Allow the vial of solid 5-HMA powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a final concentration of 10 mg/mL (or ~32.1 mM). Example: For 5 mg of 5-HMA, add 500 µL of DMSO.

  • Dissolution: Vortex the vial vigorously until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. Store these aliquots at -20°C.

Protocol 2: Preparation of Aqueous Working Solutions
  • Retrieve and Thaw: Take one aliquot of the 5-HMA DMSO stock from the -20°C freezer. Thaw it completely at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.

  • Serial Dilution (If Necessary): If very low final concentrations are required, perform an intermediate dilution of the primary stock in DMSO.

  • Final Dilution: Add the required volume of the DMSO stock to your pre-warmed (37°C) aqueous buffer or cell culture medium. Crucially, add the DMSO solution to the aqueous buffer while mixing to prevent localized high concentrations that can cause precipitation. Do not add the aqueous buffer to the concentrated DMSO stock.

  • Immediate Use: Mix the final working solution well and use it immediately in your experiment. Do not store the diluted aqueous solution.

Technical Data Summary

ParameterValue & ConditionsSource(s)
Chemical Formula C₁₂H₁₈ClN₇O[2]
Molecular Weight 311.8 g/mol [2]
Storage (Solid) -20°C[2]
Stability (Solid) ≥ 4 years at -20°C[2]
Solubility (DMSO) 10 mg/mL[2]
Solubility (DMF) 3 mg/mL[2]
Solubility (Aq. Buffer) Sparingly soluble. 0.2 mg/mL in 1:4 DMSO:PBS (pH 7.2)[2]
Storage (DMSO Stock) -20°C, in aliquots, protected from light[7]
Storage (Aqueous Sol.) Not recommended; prepare fresh before use[4]

Visualization: Recommended Workflow

The following diagram outlines the validated workflow for handling 5-HMA, from receiving the solid compound to preparing the final working solution for an experiment. Following this workflow minimizes the risk of degradation and ensures consistency.

HMA_Workflow solid Solid this compound (Powder) dissolve Dissolve in Anhydrous DMSO solid->dissolve Reconstitution storage_solid Store at -20°C (Long-term) storage_solid->solid Retrieve stock DMSO Stock Solution (e.g., 10 mg/mL) dissolve->stock storage_stock Aliquot & Store at -20°C (Protect from light) stock->storage_stock Storage dilute Dilute with Aqueous Buffer (e.g., PBS, cell media) Immediately before use stock->dilute Prepare for Exp. working Final Working Solution dilute->working use Use Immediately Do Not Store working->use

Sources

Technical Support Center: 5-(N,N-hexamethylene)amiloride (5-H-Amiloride)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(N,N-hexamethylene)amiloride (HMA), a potent inhibitor of the Na+/H+ exchanger (NHE). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using HMA, particularly at high concentrations where the risk of off-target effects increases. Our goal is to provide you with the insights and tools necessary to conduct robust, interpretable experiments.

Introduction: Understanding 5-H-Amiloride

This compound (HMA) is a derivative of the diuretic drug amiloride. It was specifically developed to exhibit high potency and selectivity for the Na+/H+ exchanger (NHE) family of ion transporters, with a particularly strong inhibitory effect on the ubiquitously expressed NHE1 isoform.[1][2] Unlike its parent compound, amiloride, HMA has minimal activity against the epithelial sodium channel (ENaC), the inhibition of which is responsible for amiloride's diuretic effects.[3] This specificity makes HMA a valuable pharmacological tool to investigate the physiological and pathophysiological roles of NHE1, which include the regulation of intracellular pH (pHi), cell volume, and cellular processes like proliferation, migration, and apoptosis.[1][2][4]

However, like many targeted inhibitors, the specificity of HMA is concentration-dependent. As researchers push the dosage in pursuit of a robust biological response, they may inadvertently engage unintended molecular targets, leading to confounding results. This guide will help you identify, troubleshoot, and control for these potential off-target effects.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address common issues encountered during experimentation with HMA. Each answer provides a mechanistic explanation and a clear, actionable troubleshooting plan.

Q1: I'm observing significant cytotoxicity or apoptosis in my cell culture at my working concentration of HMA. Is this an expected on-target effect or something else?

A: This is a critical observation that could stem from either on-target or off-target effects, and it is essential to distinguish between them.

  • Mechanistic Insight (Causality):

    • On-Target: Severe and sustained disruption of intracellular pH regulation due to potent NHE1 inhibition can itself be cytotoxic. NHE1 is a primary defense against intracellular acidification, and its blockade can trigger apoptosis in cells under high metabolic or acid load.[1]

    • Off-Target: At higher concentrations, the lipophilic nature of the hexamethylene group on HMA may promote non-specific membrane interactions or engagement with other cellular targets, leading to toxicity.[3] Studies have shown that the concentrations of HMA required to achieve synergistic effects with other drugs can be significantly higher than its inhibitory constant (Ki) for NHEs, suggesting the involvement of additional targets.[3]

  • Troubleshooting Protocol & Experimental Validation:

    • Establish a Cytotoxicity Profile: Before proceeding with functional assays, perform a dose-response curve to determine the IC50 (inhibitory concentration, 50%) for cytotoxicity in your specific cell line.

    • Correlate with On-Target Activity: Determine the concentration range where HMA effectively inhibits NHE1 activity in your system (see protocol below). The optimal experimental window is where you see maximal NHE1 inhibition with minimal cytotoxicity.

    • Use a Structurally Dissimilar NHE1 Inhibitor: Replicate the key experiment using a different class of NHE1 inhibitor, such as EIPA (5-(N-ethyl-N-isopropyl)amiloride).[5][6] If you observe the same cytotoxic phenotype at concentrations that comparably inhibit NHE1, the effect is more likely due to the consequences of NHE1 blockade. If the toxicity is unique to HMA, it points to an off-target effect.

Q2: My results are inconsistent with known NHE1 biology. What are the most likely off-target interactions for HMA at high concentrations?

A: This is a common challenge. The amiloride scaffold is known to be pharmacologically promiscuous, and several potential off-target interactions have been identified for amiloride and its derivatives.[1]

  • Mechanistic Insight (Potential Off-Targets):

    • Receptor Tyrosine Kinases (RTKs): The parent compound, amiloride, can directly inhibit the kinase activity of receptors for EGF, insulin, and PDGF by competing with ATP.[7] This is a critical potential confounder in studies of cell signaling, proliferation, and metabolism.

    • Urokinase-type Plasminogen Activator (uPA): Amiloride is a known inhibitor of uPA, a serine protease involved in cancer cell invasion and metastasis.[1] While HMA's profile against uPA is less characterized, this remains a plausible off-target, particularly in oncology models.

    • GABA-A ρ1 Receptor: In neuroscience research, it's important to note that HMA has been identified as a positive allosteric modulator of the GABA-A ρ1 receptor, an effect observed at higher concentrations.[8]

    • Monoamine Oxidase (MAO): HMA can inhibit MAO, an enzyme critical for neurotransmitter degradation. This could significantly impact studies on dopaminergic or cholinergic systems.[9]

  • Troubleshooting Workflow:

    The following diagram illustrates a logical workflow for diagnosing unexpected results.

    G A Unexpected Experimental Result with High [HMA] B Is the phenotype consistent across different NHE1 inhibitors (e.g., EIPA)? A->B C YES B->C   D NO B->D   E Phenotype is likely related to NHE1 inhibition. Investigate downstream consequences of altered pHi. C->E F Phenotype is likely an HMA-specific off-target effect. D->F G Consult literature for known HMA/Amiloride off-targets. Does your phenotype match? F->G H Directly test for off-target activity (e.g., in vitro kinase assay, receptor binding assay). G->H

    Caption: Troubleshooting workflow for HMA experiments.

Q3: I'm observing fluctuations in intracellular calcium ([Ca2+]i) after applying HMA. How can this be happening if HMA is selective against the Na+/Ca2+ exchanger?

A: This is an excellent question that highlights the interconnectedness of ion transport systems. While HMA is indeed a poor direct inhibitor of the Na+/Ca2+ exchanger (NCX), it can modulate its activity indirectly.[3]

  • Mechanistic Insight (Causality):

    • Altered Na+ Gradient: NHE1 exchanges one extracellular Na+ for one intracellular H+.[1] By inhibiting NHE1, you reduce a key pathway for Na+ entry.

    • Impact on NCX: The NCX typically operates by using the strong electrochemical gradient of Na+ (higher outside) to extrude Ca2+ (higher inside) from the cell.

    • Indirect Effect: A reduction in intracellular Na+ caused by NHE1 inhibition can alter the driving force for the NCX, potentially affecting its ability to manage intracellular Ca2+ levels. Furthermore, changes in pHi itself can influence the activity of Ca2+ channels and pumps.[10][11]

  • Experimental Validation Protocol:

    • Simultaneous Ion Measurement: Use ratiometric fluorescent dyes to measure pHi (e.g., BCECF) and [Ca2+]i (e.g., Fura-2) in the same cell population to map the temporal relationship between pHi changes and subsequent [Ca2+]i fluctuations.

    • Manipulate Ion Gradients: Perform the experiment in a low-Na+ or Na+-free external buffer. If the HMA-induced Ca2+ effect is abolished, it strongly supports a mechanism dependent on the transmembrane Na+ gradient.

    • Pharmacological Isolation: Pre-treat cells with a specific NCX inhibitor (e.g., KB-R7943) before adding HMA. If this prevents the [Ca2+]i change, it confirms the involvement of the Na+/Ca2+ exchanger as a downstream effector.

Data Summary: Inhibitor Specificity

The following table summarizes the reported inhibitory activities of HMA and its parent compound, amiloride, to provide a clear reference for potential on- and off-target effects. Concentrations are highly variable depending on the biological system.

TargetThis compound (HMA)AmilorideRelevance to HMA Use
Na+/H+ Exchangers (NHEs) Primary Target Ki: 0.013–2.4 µM[3]Potent Inhibitor IC50: 5.3–50 µM[3]HMA is significantly more potent for the intended target.
Epithelial Na+ Channel (ENaC) Minimal Inhibitory Effect[3]Primary Target IC50: ~0.1–0.5 µM[3]Key selectivity advantage of HMA over amiloride.
Receptor Tyrosine Kinases Not well-characterizedInhibits (e.g., EGFR) Ki: ~350 µM[7]Plausible off-target effect at high HMA concentrations.
GABA-A ρ1 Receptor Positive Allosteric Modulator[8]Modulator[8]Relevant in neuroscience applications, likely at high µM range.
Urokinase (uPA) Not well-characterizedInhibitor[1]Potential off-target in cancer/metastasis studies.

Key Experimental Protocols

Protocol 1: Validating NHE1 Inhibition via Intracellular pH (pHi) Recovery Assay

This protocol verifies that HMA is inhibiting its intended target in your cells of interest.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Load cells with a pH-sensitive fluorescent dye (e.g., 2 µM BCECF-AM) in a bicarbonate-free buffer (e.g., HEPES-buffered saline) for 30-45 minutes at 37°C.

  • Baseline Measurement: Place the dish on the microscope stage. Excite BCECF at ~490 nm and ~440 nm and record the emission ratio at ~535 nm to establish a baseline pHi.

  • Acid Loading: Induce a rapid intracellular acidification using the NH4Cl prepulse technique. Briefly, expose cells to a buffer containing 20 mM NH4Cl for 5 minutes, then switch to a Na+-free buffer without NH4Cl. This will cause a sharp drop in pHi.

  • pHi Recovery (Control): Re-introduce the normal Na+-containing HEPES buffer. In control cells, you will observe a rapid recovery of pHi back towards baseline as NHE1 extrudes H+ in exchange for Na+.

  • pHi Recovery (HMA Treatment): Repeat the experiment, but pre-incubate the cells with your desired concentration of HMA for 15-30 minutes before the acid load. In the presence of an effective concentration of HMA, the pHi recovery phase (Step 5) will be significantly inhibited or completely blocked.

  • Data Analysis: Quantify the rate of pHi recovery (dpHi/dt) in control vs. HMA-treated cells to determine the effective inhibitory concentration.

Protocol 2: Cell Viability Assay (MTT/XTT) to Determine Cytotoxicity

This is a crucial first step to define a safe and effective concentration range for HMA.

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is non-toxic (typically <0.1%).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of HMA. Include "vehicle only" controls and "no treatment" controls.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Reagent: Add a metabolic activity reagent like MTT or XTT to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Measurement: Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percentage of viability against the log of HMA concentration and use a non-linear regression to calculate the IC50 for cytotoxicity.

Visualizing HMA's Mechanism of Action

The following diagram illustrates the primary on-target effect of HMA and its potential downstream and off-target consequences.

G cluster_membrane Plasma Membrane cluster_extra cluster_intra NHE1 NHE1 H_out H+ NHE1->H_out Na_in Na+ NHE1->Na_in pH_change pHi Decrease (Acidification) NHE1->pH_change Leads to RTK RTK Kinase_Inhib Kinase Activity Inhibition RTK->Kinase_Inhib Leads to GABA_R GABA-A R Na_out Na+ Na_out->NHE1 H_in H+ H_in->NHE1 HMA This compound (High Conc.) HMA->NHE1 Inhibits (On-Target) HMA->RTK Inhibits? (Off-Target) HMA->GABA_R Modulates? (Off-Target)

Caption: On-target inhibition vs. potential off-target effects of this compound.

References

  • Amiloride - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Amiloride: A review - PMC - PubMed Central. (2020, November 24). National Center for Biotechnology Information. [Link]

  • Amiloride and Hydrochlorothiazide: Package Insert / Prescribing Info - Drugs.com. (2025, September 17). Drugs.com. [Link]

  • Amiloride (oral route) - Side effects & dosage - Mayo Clinic. (2025, November 1). Mayo Clinic. [Link]

  • Amiloride Side Effects: Common, Severe, Long Term - Drugs.com. (2025, August 11). Drugs.com. [Link]

  • The Antifungal Activity of HMA, an Amiloride Analog and Inhibitor of Na+/H+ Exchangers. (n.d.). MDPI. [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021, March 15). MDPI. [Link]

  • 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator. (2016, July 1). Taylor & Francis Online. [Link]

  • Amiloride directly inhibits growth factor receptor tyrosine kinase activity - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Increases in Intracellular pH and Ca(2+) Are Essential for K(+) Channel Activation After Modest 'Physiological' Swelling in Villus Epithelial Cells - PubMed. (1999, November 1). National Center for Biotechnology Information. [Link]

  • Effects of Amiloride and 5-(N,N-hexamethylene)amiloride on Dopaminergic and Cholinergic Neurotransmission - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - MDPI. (n.d.). MDPI. [Link]

  • AMILORIDE HYDROCHLORIDE TABLETS, USP - DailyMed. (n.d.). DailyMed. [Link]

  • Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria - PubMed. (2011, November 9). National Center for Biotechnology Information. [Link]

  • Fluorescence properties of the Na⁺/H⁺exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Effects of amiloride on intracellular pH and thermosensitivity - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - ResearchGate. (n.d.). ResearchGate. [Link]

  • Role of intracellular Ca2+ in the expression of the amiloride-sensitive epithelial sodium channel - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed. (2010, September 28). National Center for Biotechnology Information. [Link]

  • What are NHE1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse. [Link]

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Technical Support Center: A Troubleshooting Guide for Experiments Using 5-H-Amiloride and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amiloride-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during experiments with 5-H-Amiloride and its active counterparts. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the amiloride family of compounds, with a special focus on the unique role of this compound.

Q1: What is this compound, and how does it differ from Amiloride and 5-(N,N-Hexamethylene)amiloride (HMA)?

This compound, also known as 5-Deaminoamiloride, is a critical research tool specifically designed as an inactive analog of amiloride.[1] Unlike its parent compound, amiloride, and its more potent derivatives like HMA, this compound lacks the 5-amino group on the pyrazine ring, which is crucial for high-affinity binding to its primary targets.

  • Amiloride: The original compound, known as a potassium-sparing diuretic.[2] It primarily functions by directly blocking the epithelial sodium channel (ENaC).[3][4] At higher, often non-clinical, concentrations, it also inhibits the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger.[5]

  • 5-(N,N-Hexamethylene)amiloride (HMA): A potent derivative specifically designed to be a more selective and powerful inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is crucial for regulating intracellular pH (pHi).[6][7] HMA exhibits minimal inhibitory activity towards ENaC, thereby reducing the diuretic and potential hyperkalemic (high potassium) effects associated with amiloride.[8][9]

  • This compound: Serves as the ideal negative control. Because it is structurally very similar to the active compounds but lacks their specific inhibitory activity, it allows researchers to confirm that an observed biological effect is due to the inhibition of a specific target (like NHE or ENaC) and not due to some non-specific chemical property of the pyrazine-acylguanidine core structure.[1]

Q2: What is the primary purpose of using this compound in an experiment?

The primary and most crucial role of this compound is to serve as a negative control to validate target specificity . When you observe an effect with an active compound like HMA, you must demonstrate that this effect is not an artifact.

By running a parallel experiment with this compound at the exact same concentration:

  • If you see NO effect with this compound: This provides strong evidence that the effect observed with your active compound (e.g., HMA) is specifically due to the inhibition of its intended target (e.g., NHE).

  • If you DO see an effect with this compound: This is a red flag. It suggests that the observed phenomenon may be an off-target effect, related to the molecule's core structure or other properties, and not the specific target inhibition you are studying.

Q3: What are the key molecular targets of the amiloride family?

The specificity and potency of amiloride analogs vary significantly based on their chemical substitutions. Understanding these differences is critical for proper experimental design and data interpretation.

CompoundPrimary Target(s)Typical IC50 / KiKey Experimental Use
Amiloride Epithelial Na+ Channel (ENaC)~0.1 µM[2]Diuresis, hypertension studies, ENaC channel research.[3][10]
Na+/H+ Exchanger (NHE)>10 µMLess potent NHE inhibition, often requires high concentrations.[5]
Urokinase-type Plasminogen Activator (uPA) Receptor (uPAR)Concentration-dependent inhibition of expression[11]Off-target to consider; podocyte research, cancer metastasis.[11]
5-(N,N-Hexamethylene)amiloride (HMA) Na+/H+ Exchanger (NHE1)Potent, often in the nM to low µM range[8]Specific inhibition of NHE1, studies of intracellular pH regulation, ischemia-reperfusion injury, and cancer biology.[7][12][13]
This compound None (Inactive) N/ANegative Control for experiments using other amiloride analogs.[1]

Section 2: Troubleshooting Guide: Common Experimental Issues

Problem 1: Solubility and Stock Preparation

Q: My this compound (or HMA) won't dissolve in my aqueous buffer. What should I do?

This is the most common technical issue. Amiloride and its analogs are sparingly soluble in aqueous solutions.[14][15] Direct dissolution into phosphate-buffered saline (PBS) or cell culture media will likely fail, leading to precipitated compound and inaccurate concentrations.

Root Cause Analysis: The hydrochloride salt form of these compounds is intended to improve solubility, but their organic nature still limits their direct dissolution in neutral pH buffers.

Solution: The DMSO Two-Step Method

  • Primary Dissolution: First, dissolve the compound in a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent of choice.[14][16] Prepare a high-concentration stock solution (e.g., 10-30 mM). The solubility in DMSO is typically high, around 30 mg/mL for amiloride hydrochloride.[14]

  • Secondary Dilution: For your experiment, perform a serial dilution from the DMSO stock into your final aqueous buffer or cell culture medium.

    • Crucial Step: When diluting, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or mixing. This prevents the compound from immediately precipitating out of solution.

    • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. Keep it consistent across all conditions (including your untreated control) and ensure it is below a level that causes solvent-induced toxicity in your model system (typically <0.5%, but must be validated).

  • Storage: Store the DMSO stock solution at -20°C.[16] Avoid repeated freeze-thaw cycles. It is strongly recommended not to store aqueous working solutions for more than one day, as the compound may precipitate over time.[14]

Problem 2: Unexpected or Inconsistent Results

Q: I am observing a biological effect with this compound, which is supposed to be inactive. What could be the cause?

Observing an effect with your negative control is a critical finding that requires immediate investigation. Do not ignore this result.

Causality Chain:

  • Is the effect real? First, ensure the result is reproducible.

  • Is the compound the cause?

    • Purity/Identity: Was the correct vial used? Is there a possibility of compound contamination or degradation? If possible, verify the compound's identity and purity via analytical methods like LC-MS or NMR.

    • Concentration: Are you certain the concentration of this compound is correct and truly matches the concentration of the active analog being used? A simple dilution error could be the culprit.

  • If the effect is real and the compound is correct, what does it mean biologically?

    • Non-Canonical Target: Your biological effect may not be mediated by ENaC or NHE. The amiloride core structure itself might be interacting with a different, unknown target. For example, amiloride has been shown to inhibit podocyte urokinase receptor (uPAR) expression, an effect independent of its role as an ENaC blocker.[11] Your "inactive" control just proved that the effect is independent of ENaC/NHE, which is a valuable discovery.

    • Physicochemical Artifact: Cationic amphiphilic drugs, a class that includes some amiloride analogs, can sometimes induce effects through non-specific mechanisms like lysosomal destabilization, especially at high concentrations.[13] Your result might be indicating such a phenomenon.

Problem 3: Experimental Design and Controls

Q: How do I determine the correct concentration of this compound to use as a negative control?

The Golden Rule: The concentration of your negative control (this compound) must be identical to the concentration of the active compound (e.g., HMA or Amiloride) you are testing. The goal is to have an equimolar comparison to isolate the effect of the specific functional groups that confer activity.

Q: Can this compound control for all potential off-target effects of amiloride analogs?

Not necessarily, and this is a key point of experimental interpretation. This compound is an excellent control for off-target effects related to the core pyrazine-acylguanidine structure . However, it cannot control for off-target effects caused by the specific chemical additions that make the other analogs active. For example, the hexamethylene group on HMA might have its own interactions that this compound would not replicate. This is why thorough dose-response curves and, where possible, the use of multiple, structurally distinct inhibitors for the same target are hallmarks of rigorous pharmacological research.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solutions of HMA and this compound

This protocol ensures proper solubilization and accurate concentration for your experiments.

  • Pre-Weighing: Allow the vials of HMA and this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of powder provided and its molecular weight.

    • Example for HMA (MW ≈ 313.8 g/mol ): For 1 mg of powder, you would add 318.7 µL of DMSO.

  • Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial.

  • Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can assist with difficult-to-dissolve compounds.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C. Label clearly.

Protocol 2: Conceptual Workflow for a Na+/H+ Exchanger (NHE) Inhibition Assay

This protocol outlines how to use HMA and this compound to validate NHE-dependent intracellular pH (pHi) recovery.

  • Cell Preparation: Plate your cells of interest on a suitable format for fluorescence microscopy or plate reader analysis (e.g., glass-bottom dishes or 96-well plates).

  • Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM, according to the manufacturer's instructions. This dye's fluorescence is proportional to intracellular pH.

  • Baseline Measurement: Measure the baseline fluorescence of the cells in a physiological buffer (e.g., HEPES-buffered saline).

  • Acidification: Induce an intracellular acid load. A common method is the ammonium chloride (NH4Cl) prepulse technique. Briefly, cells are incubated with NH4Cl, which alkalinizes the cell. When the NH4Cl is rapidly washed out, it leaves the cell in an acidified state, causing a sharp drop in fluorescence.

  • pHi Recovery (The Key Step): Immediately after acidification, add the physiological buffer containing one of the following:

    • Condition A (Positive Control): Vehicle (e.g., 0.1% DMSO). In NHE-active cells, you should observe a gradual recovery of fluorescence as NHE1 pumps H+ out of the cell.

    • Condition B (Test Compound): HMA (e.g., at 1 µM). If HMA effectively inhibits NHE, this pHi recovery will be significantly slowed or completely blocked.

    • Condition C (Negative Control): this compound (at 1 µM - identical to HMA). If the effect of HMA is specific to NHE inhibition, pHi recovery in this condition should look identical to the Vehicle control.

  • Data Analysis: Quantify the rate of pHi recovery (the slope of the fluorescence increase over time) for each condition. A specific effect is validated if the rate in Condition B is significantly lower than in Conditions A and C, while the rates in A and C are not significantly different from each other.

Section 4: Visualizing Experimental Logic & Workflows

A clear visual representation can be invaluable for designing and troubleshooting experiments.

experimental_logic cluster_setup Experimental Setup cluster_treatment Treatment Conditions cluster_results Observed Results Biological_System Biological System (e.g., Cells expressing NHE1) Active Add HMA (Active Inhibitor) Biological_System->Active Inactive Add this compound (Inactive Control) Biological_System->Inactive Effect Biological Effect Observed Active->Effect No_Effect No Biological Effect Inactive->No_Effect Conclusion Conclusion: The effect is specific to NHE1 inhibition. Effect->Conclusion No_Effect->Conclusion

Caption: Logic diagram for validating target specificity using an active inhibitor and an inactive control.

troubleshooting_flowchart start Unexpected effect observed with this compound (negative control) check_repro Is the result reproducible? start->check_repro check_conc Is [this compound] equal to [Active Compound]? check_repro->check_conc Yes interp_artifact Result is likely an artifact. Re-prepare reagents. check_repro->interp_artifact No check_sol Was the DMSO two-step solubilization used? check_conc->check_sol Yes check_conc->interp_artifact No check_sol->interp_artifact No interp_real Result is likely real. Proceed to interpretation. check_sol->interp_real Yes check_purity Consider compound purity/identity check (e.g., LC-MS) interp_real->check_purity interp_off_target Hypothesis: Effect is mediated by an off-target mechanism independent of ENaC/NHE. interp_real->interp_off_target

Caption: Troubleshooting flowchart for unexpected results with this compound.

References

  • Acid-sensing ion channels: structure, function, pharmacology, and clinical significance.This review provides a broad overview of the ENaC/DEG family, to which the targets of amiloride belong.
  • Acid-sensing ion channels (ASICs): pharmacology and implication in pain.Discusses the pharmacology of related ion channels, providing context for inhibitor action.
  • An overview of inhibitors of Na+/H+ exchanger. Masereel B, Pochet L, Laeckmann D. European Journal of Medicinal Chemistry. Available at: [Link]

  • Amiloride. StatPearls, NCBI Bookshelf. Available at: [Link]

  • Amiloride - Wikipedia. Provides general information and chemical properties of amiloride. Available at: [Link]

  • Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. G.A. Elijovich, M.D. Lifton, R.P. Lifton. American Journal of Hypertension. Available at: [Link]

  • The Antifungal Activity of HMA, an Amiloride Analog and Inhibitor of Na+/H+ Exchangers. Vu K, Gelli A. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. Zhang B, Xie S, Shi W, Feng S. Nephrology Dialysis Transplantation. Available at: [Link]

  • Amiloride: A review. Sever P, Song S, Sever Z. Journal of the Renin-Angiotensin-Aldosterone System. Available at: [Link]

  • The mechanism of action of amiloride. Kleyman TR, Cragoe EJ Jr. Seminars in Nephrology. Available at: [Link]

  • Amiloride hydrochloride anhydrous PubChem entry. National Center for Biotechnology Information. Available at: [Link]

  • Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Vu K, Taylor SL, Gelli A. bioRxiv. Available at: [Link]

  • The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies. Berg AL, Rowson-Hodel AR, et al. Cancers (Basel). Available at: [Link]

Sources

Technical Support Center: Managing 5-H-Amiloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-H-Amiloride and other amiloride analogs in fluorescence-based experiments. This guide is designed to provide you with the expertise and practical protocols to identify, troubleshoot, and mitigate potential interference from the intrinsic fluorescence of these compounds.

Frequently Asked Questions (FAQs)

Q1: Does this compound fluoresce?

Yes, there is a strong potential for this compound and its analogs to exhibit intrinsic fluorescence (autofluorescence). Amiloride and its derivatives are known to be fluorescent, typically emitting in the blue region of the spectrum when excited with ultraviolet (UV) light.[1][2][3] For instance, the related compound 5-(N,N-hexamethylene)amiloride (HMA) displays a noticeable blue fluorescence.[1][2][3] This inherent property can lead to significant interference in fluorescence-based assays if not properly managed.

Q2: How can this compound's fluorescence interfere with my assay?

Interference from this compound can manifest in two primary ways:

  • Spectral Overlap: The emission spectrum of this compound may overlap with the emission spectrum of your fluorescent probe (e.g., a calcium indicator or a pH-sensitive dye). This leads to an artificially high fluorescence signal, which can mask the true signal from your probe and result in inaccurate data interpretation.

  • Fluorescence Quenching: this compound could potentially absorb the excitation light intended for your fluorophore or the emitted light from it, a phenomenon known as the inner filter effect.[4] This would lead to a decrease in the detected fluorescence signal, which could be misinterpreted as a biological effect.

Q3: What are the known fluorescence properties of amiloride and its analogs?

While specific spectral data for this compound is not extensively published, the fluorescence properties of amiloride and its analog HMA have been characterized. This information can serve as a useful starting point for your investigations.

CompoundExcitation Max (nm)Emission Max (nm)Notes
Amiloride ~360-362~415-420Emits in the blue region.[5][6]
HMA ~366 (UV)~430 (at pH 7.2)Blue fluorescence; pH-sensitive.[1][3][7]

Troubleshooting Guide: Navigating this compound Interference

This section provides a systematic approach to identifying and resolving fluorescence interference from this compound in your experiments.

Problem 1: High background fluorescence in my samples containing this compound.
  • Possible Cause: The high background is likely due to the intrinsic fluorescence of this compound.

  • Solution Workflow:

    Caption: Troubleshooting workflow for high background fluorescence.

    Step-by-Step Solutions:

    • Confirm the Source:

      • Protocol: Prepare a sample containing only your assay buffer and the working concentration of this compound.

      • Action: Measure the fluorescence of this sample using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.

      • Interpretation: A significant signal from this control confirms that this compound is the source of the background fluorescence.

    • Characterize the Interference:

      • Action: If you have access to a spectrofluorometer, determine the excitation and emission spectra of this compound in your assay buffer. This will reveal the precise wavelengths of interference.

      • See Experimental Protocol 1: Determining the Fluorescence Spectrum of this compound.

    • Optimize Your Assay:

      • Change Fluorophore: If possible, switch to a fluorescent probe with an emission spectrum that is well-separated from that of this compound. Red-shifted dyes are often a good choice as many small molecules fluoresce in the blue or green region.

      • Adjust Filter Sets: Use narrow bandpass filters to minimize the detection of this compound's emission.

Problem 2: My fluorescence signal is lower than expected in the presence of this compound.
  • Possible Cause: this compound may be quenching the fluorescence of your probe through the inner filter effect.

  • Solution:

    • Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound at your working concentration. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, quenching is likely.

    • Lower Concentration: If experimentally feasible, reduce the concentration of this compound.

    • Use Correction Factors: For quantitative assays, it is possible to mathematically correct for the inner filter effect. This involves measuring the absorbance of your samples at the excitation and emission wavelengths and applying a correction formula.

Experimental Protocols

Protocol 1: Determining the Fluorescence Spectrum of this compound

This protocol will guide you in characterizing the intrinsic fluorescence of this compound in your specific experimental buffer.

G cluster_prep Sample Preparation cluster_measure Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare this compound stock solution B Prepare 'compound-only' sample in assay buffer A->B D Set excitation wavelength (e.g., 360 nm) B->D C Prepare 'buffer-only' blank C->D E Scan emission spectrum D->E H Subtract blank spectrum from sample spectrum E->H F Set emission wavelength (e.g., 420 nm) G Scan excitation spectrum F->G G->H I Identify excitation and emission maxima H->I

Caption: Workflow for determining the fluorescence spectrum of this compound.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • This compound

  • Your experimental buffer

Method:

  • Sample Preparation:

    • Prepare a solution of this compound in your experimental buffer at the highest concentration you plan to use.

    • Prepare a "blank" sample containing only the experimental buffer.

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to an excitation wavelength in the UV range (e.g., 360 nm, based on amiloride data).

    • Scan the emission spectrum across a range (e.g., 380 nm to 600 nm).

    • Record the spectrum for both the this compound sample and the blank.

    • Subtract the blank spectrum from the sample spectrum to obtain the net emission spectrum of this compound.

    • The peak of this spectrum is the emission maximum (λ_em).

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to the emission maximum (λ_em) determined in the previous step.

    • Scan the excitation spectrum across a range (e.g., 300 nm to 400 nm).

    • Record the spectrum for both the this compound sample and the blank.

    • Subtract the blank spectrum from the sample spectrum to obtain the net excitation spectrum.

    • The peak of this spectrum is the excitation maximum (λ_ex).

Protocol 2: Assessing Spectral Overlap with a Fluorescent Probe

This protocol helps you determine if the emission of this compound interferes with the detection of your specific fluorescent dye.

Materials:

  • Fluorescence microplate reader or microscope with spectral imaging capabilities

  • Your fluorescent probe (e.g., Fluo-4 AM, BCECF-AM)

  • This compound

  • Your cell type or experimental system

Method:

  • Prepare Four Sample Groups:

    • Group 1 (Control): Untreated cells/sample.

    • Group 2 (Probe Only): Cells/sample loaded with your fluorescent probe.

    • Group 3 (this compound Only): Cells/sample treated with this compound.

    • Group 4 (Probe + this compound): Cells/sample with both your probe and this compound.

  • Acquire Fluorescence Data:

    • Using your instrument's standard settings for your fluorescent probe, measure the fluorescence intensity of all four groups.

  • Analyze the Data:

    • Compare Group 1 and Group 3: A significantly higher signal in Group 3 indicates that this compound contributes to the signal in your detection channel.

    • Compare Group 2 and Group 4: If the signal in Group 4 is not simply the sum of Group 2 and Group 3 (after subtracting the control), there may be other interactions (e.g., quenching or enhancement).

Protocol 3: Background Subtraction in Image Analysis

If you've confirmed that this compound is contributing to your fluorescence signal, you can perform a background subtraction during image analysis.

Method:

  • Acquire a "Background" Image:

    • Capture an image of a field of view containing cells treated with this compound but without your fluorescent probe. This will be your "background" image. It is crucial to use the exact same imaging settings (exposure time, gain, etc.).

  • Subtract the Background:

    • In your image analysis software (e.g., ImageJ/Fiji), open both your experimental image (with probe and this compound) and your background image.

    • Use the software's image subtraction function to subtract the background image from your experimental image.[1][2][8][9][10]

  • Analyze the Corrected Image:

    • Perform your quantitative analysis on the corrected image.

Best Practices for Minimizing Interference

  • Characterize Early: Whenever using a new compound with potential fluorescent properties, perform the spectral characterization (Protocol 1) before beginning extensive experiments.

  • Choose Red-Shifted Dyes: To minimize the chance of spectral overlap, select fluorescent probes that excite and emit at longer wavelengths (red or far-red).

  • Use the Lowest Effective Concentration: Use the minimum concentration of this compound that achieves the desired biological effect to reduce the magnitude of any potential fluorescence interference.

  • Always Include Controls: The "compound-only" and "probe-only" controls are essential for correctly interpreting your data.

By following the guidance and protocols in this technical support center, you will be well-equipped to manage the potential challenges of working with fluorescent compounds like this compound and ensure the integrity of your experimental results.

References

  • Giansanti, V., et al. (2010). Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph. European Journal of Histochemistry, 54(4), e44. [Link]

  • Giansanti, V., et al. (2010). Fluorescence properties of the Na⁺/H⁺exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. PubMed. [Link]

  • Giansanti, V., et al. (2010). View of Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. European Journal of Histochemistry. [Link]

  • Gothandam, K. M., et al. (2021). Wavelet-based background and noise subtraction for fluorescence microscopy images. PMC. [Link]

  • Evident Scientific. Background Subtraction. [Link]

  • Giansanti, V., et al. (2010). Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. European Journal of Histochemistry. [Link]

  • Image Analyst MKII. (2015). Methods of background subtraction. Image Analyst MKII Online Manual. [Link]

  • Koivusalo, M., et al. (2010). Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling. ResearchGate. [Link]

  • Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. PubMed. [Link]

  • Paredes, R. M., et al. (2008). Chemical Calcium Indicators. PMC. [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry.
  • Interchim. Fluo-4,Ca2+ indicators. [Link]

  • Thomas, J. A., et al. (1979).
  • Nakata, E., et al. (2011). Synthesis and photophysical properties of new SNARF derivatives as dual emission pH sensors. PubMed. [Link]

  • Whitaker, J. E., Haugland, R. P., & Prendergast, F. G. (1991). Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors. Analytical biochemistry.
  • Drugs.com. Amiloride: Package Insert / Prescribing Information. [Link]

  • Cañibano, I., et al. (2001). Direct Determination of Amiloride in Urine Using Isopotential Fluorimetry. RSC Publishing. [Link]

  • PubChem. Amiloride. [Link]

  • Wikipedia. Amiloride. [Link]

  • Drugs.com. (2025). Amiloride and Hydrochlorothiazide: Package Insert / Prescribing Info. [Link]

  • StatPearls. (2023). Amiloride. NCBI Bookshelf. [Link]

  • Horobin, R. W., & Kiernan, J. A. (Eds.). (2002). Conn's biological stains: A handbook of dyes, stains and fluorochromes for use in biology and medicine. BIOS scientific publishers.
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Johnson, I., & Spence, M. T. (Eds.). (2010). The molecular probes handbook: a guide to fluorescent probes and labeling technologies. Life Technologies.
  • Sanderson, M. J., et al. (1994). Measurement of intracellular calcium. Methods in cell biology.
  • Thermo Fisher Scientific. (2018). Five Steps Video-3.5-Detecting Your Sample–Dye Choice and Spectral Concerns. [Link]

  • ResearchGate. (2018). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?. [Link]

  • Selinger, K. (1994). Measurement of amiloride in airway surface liquid utilizing HPLC and fluorescence detection. PubMed. [Link]

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How to ensure the inactivity of 5-H-Amiloride in a new cell line

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the use of this compound, with a specific focus on ensuring its inactivity in a new cell line. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and validity of your experimental outcomes.

Introduction: The Challenge of Confirming a Negative Result

In drug discovery and cell biology research, confirming that a compound is inactive in a specific cell line is as critical as demonstrating its activity. An apparent lack of effect could be a true negative result, indicating the absence of a susceptible target or pathway in the cell line. However, it could also arise from experimental artifacts such as compound instability, incorrect assay conditions, or the use of a cell line that is not properly characterized. This guide will walk you through a systematic approach to confidently conclude that this compound is indeed inactive in your new cell line.

Frequently Asked Questions (FAQs)

Here are some common questions researchers face when investigating the inactivity of this compound.

Q1: What are the primary molecular targets of this compound?

A1: this compound, an analog of amiloride, is known to inhibit several ion transporters and enzymes. Its primary targets include:

  • Na+/H+ Exchanger (NHE) : this compound is a potent inhibitor of NHE isoforms, particularly NHE1, which is crucial for regulating intracellular pH (pHi) and cell volume.[1][2]

  • Urokinase-type Plasminogen Activator (uPA) : It also inhibits the serine protease uPA, which is involved in extracellular matrix degradation, cell migration, and invasion.[3][4]

  • Epithelial Sodium Channel (ENaC) : Like its parent compound amiloride, it can block ENaC, though its specificity for NHE is generally higher.[5]

Q2: Why might this compound appear inactive in my cell line?

A2: Several factors could contribute to the apparent inactivity of this compound:

  • Cell Line-Specific Biology : Your cell line may not express the primary targets (NHE1, uPA) at sufficient levels, or the downstream signaling pathways affected by these targets may be non-functional or irrelevant to your measured endpoint.

  • Compound Integrity and Handling : The compound may have degraded, or there could be issues with its solubility and stability in your experimental media.[6]

  • Suboptimal Assay Conditions : The concentration range tested might be too low, the incubation time too short, or the experimental endpoint insensitive to the effects of target inhibition.

  • Off-Target Effects : In some contexts, off-target effects could mask the expected outcome.[4]

Q3: What is a logical first step to troubleshoot the inactivity of this compound?

A3: The first step is always to verify the integrity of your compound and your experimental setup. This includes confirming the identity and purity of your this compound stock, ensuring proper solubilization, and running a positive control experiment in a cell line known to be sensitive to the compound.

Troubleshooting Guide: A Step-by-Step Approach to Validating Inactivity

This guide provides a systematic workflow to determine if the observed inactivity of this compound is a true biological finding for your new cell line.

Workflow for Validating this compound Inactivity

cluster_0 Phase 1: Compound & Assay Validation cluster_1 Phase 2: Cell Line Characterization cluster_2 Phase 3: Final Confirmation A Start: Apparent Inactivity of this compound B Step 1: Verify Compound Integrity - Confirm identity and purity - Check solubility and stability A->B Start Troubleshooting C Step 2: Validate Assay with Positive Control - Use a known sensitive cell line - Confirm expected biological effect B->C D Assay Validated? C->D E Outcome: Assay is functional. Proceed to test cell line. D->E Yes F Troubleshoot Assay: - Adjust concentration/incubation - Re-evaluate endpoint D->F No G Step 3: Assess Target Expression in New Cell Line - Western Blot/qPCR for NHE1 & uPA E->G F->C Re-validate H Target(s) Expressed? G->H I Outcome: Target(s) absent. Inactivity is expected. H->I No J Step 4: Perform Functional Assays for Target Activity - NHE: pHi recovery assay - uPA: Chromogenic activity assay H->J Yes N Final Conclusion: Inactivity of this compound is a validated finding for this cell line under the tested conditions. I->N K Target(s) Functional? J->K L Outcome: Target(s) present but not functional. Inactivity is plausible. K->L No M Step 5: Re-evaluate Experimental Endpoint - Is the endpoint linked to target function? - Consider alternative readouts K->M Yes L->N M->N cluster_0 This compound Inhibition cluster_1 Cellular Targets & Downstream Effects Amiloride This compound NHE1 NHE1 (Na+/H+ Exchanger) Amiloride->NHE1 Inhibits uPA uPA (Urokinase-type Plasminogen Activator) Amiloride->uPA Inhibits pH_reg Intracellular pH Regulation Cell Volume Control NHE1->pH_reg Regulates Migration Cell Migration & Invasion uPA->Migration Promotes Plasminogen Plasminogen uPA->Plasminogen Activates Prolif Cell Proliferation pH_reg->Prolif Impacts ECM Extracellular Matrix Degradation ECM->Migration Enables Plasmin Plasmin Plasminogen->Plasmin Cleavage Plasmin->ECM Degrades

Sources

Degradation products of 5-H-Amiloride and their potential effects

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(N,N-Hexamethylene)amiloride (HMA)

A Guide to Understanding and Mitigating Degradation for Reliable Experimental Outcomes

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(N,N-Hexamethylene)amiloride (HMA), a potent derivative of amiloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and application of HMA. As a potent inhibitor of the Na+/H+ exchanger (NHE) and urokinase-type plasminogen activator (uPA), HMA's experimental efficacy is critically dependent on its chemical integrity.[1][2][3] This guide provides in-depth FAQs and troubleshooting workflows to help you identify potential degradation, understand its consequences, and ensure the validity of your results.

Section 1: Core Concepts & Quick Reference

| Understanding HMA Instability

5-H-Amiloride, like its parent compound amiloride, is susceptible to degradation, primarily through two pathways: hydrolysis and photodegradation .[4][5][6][7][8] These processes can alter the chemical structure of HMA, leading to a loss of potency and the emergence of new compounds with potentially different biological activities. Understanding these vulnerabilities is the first step toward preventing experimental artifacts.

| Recommended Storage and Handling Protocol

To minimize degradation, adherence to proper storage and handling procedures is critical.

ParameterSolid HMA (Powder)HMA in SolutionRationale
Temperature Store at 2-8°C.[9]Aliquot and store at -20°C for short-term (weeks) or -80°C for long-term (months).Reduces the rate of hydrolytic and thermal degradation.
Light Exposure Store in an amber vial or light-blocking container.Prepare and handle solutions under subdued light. Use amber tubes for storage.Amiloride and its analogs are known to be susceptible to photodegradation.[4][6]
Solvent N/AUse anhydrous, research-grade DMSO for initial stock preparation. Further dilutions in aqueous buffers should be prepared fresh daily.Minimizes exposure to water, reducing the risk of hydrolysis. HMA is soluble in DMSO at 10 mg/mL.[10]
Handling Weigh quickly in a low-humidity environment.Minimize freeze-thaw cycles by preparing single-use aliquots.Repeated temperature changes can accelerate degradation and introduce moisture.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing both explanations and actionable troubleshooting steps.

Q1: My experimental results with HMA are inconsistent or show a loss of effect over time. Could my compound be degrading?

A: Yes, this is a classic sign of compound degradation. The guanidinium group, essential for the biological activity of amiloride derivatives, is susceptible to hydrolysis, which would significantly reduce the compound's ability to inhibit its primary targets like the Na+/H+ exchanger.[11]

This workflow will help you systematically determine if degradation is the source of your inconsistent results.

G start Inconsistent Experimental Results Observed check_stock Step 1: Inspect Stock Solution - Visual check (color, precipitate) - Check pH of aqueous preps start->check_stock prepare_fresh Step 2: Prepare Fresh Solution From Solid Compound check_stock->prepare_fresh run_control_exp Step 3: Run Control Experiment With Fresh vs. Old Stock prepare_fresh->run_control_exp results_match Do results match expected potency with fresh stock? run_control_exp->results_match hplc_analysis Step 4: Definitive Check Stability-Indicating HPLC Analysis (See Protocol 3.1) results_match->hplc_analysis Uncertain / Need Proof degradation_confirmed Conclusion: Degradation Confirmed - Discard old stock - Revise storage protocol results_match->degradation_confirmed  No other_issue Conclusion: Degradation Unlikely - Investigate other experimental variables (assay conditions, cell passage, etc.) results_match->other_issue  Yes hplc_analysis->degradation_confirmed

Caption: Troubleshooting workflow for inconsistent HMA activity.

Q2: What are the likely degradation products of HMA, and how are they formed?

A: Based on extensive studies of amiloride, HMA is predicted to degrade via hydrolysis of the N-amidino-pyrazinecarboxamide group.[4][7] This primary degradation pathway involves the cleavage of the guanidine moiety, resulting in the formation of a carboxylic acid analog. This structural change is significant and would almost certainly alter the compound's biological activity.

Caption: Predicted primary degradation pathway of this compound.

Q3: I'm observing unexpected off-target or cytotoxic effects. Could a degradation product be responsible?

A: This is a distinct possibility. While the parent compound HMA has a known pharmacological profile, its degradation products are new chemical entities with potentially different activities. Amiloride and its analogs are known to interact with multiple targets, including:

  • Na+/H+ Exchangers (NHE) [1]

  • Urokinase-type Plasminogen Activator (uPA) [3]

  • Epithelial Sodium Channels (ENaC) [12]

  • Na+/Ca2+ Exchange [13]

  • Virus Ion Channels [10]

A degradation product, having lost the key guanidine group, may exhibit reduced affinity for these targets but could gain affinity for others, leading to unforeseen biological responses. For example, HMA itself has been shown to induce necrosis in breast cancer cells.[10] A degradation product could have a different cytotoxic profile or mechanism. If you suspect this, comparing the effects of a freshly prepared HMA solution against an aged or deliberately degraded sample (see Protocol 3.2) in a dose-response study can provide critical insights.

Section 3: Standardized Experimental Protocols

To ensure reproducibility and accuracy, we provide the following validated protocols adapted from established methods for amiloride analysis.[4][7][14]

| Protocol: Stability-Indicating HPLC-UV Method for HMA

This method is designed to separate intact HMA from its potential degradation products.

ParameterSpecificationRationale
HPLC System Standard HPLC with UV DetectorWidely available and sufficient for detecting the pyrazine chromophore.
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Provides good retention and separation for amiloride-like compounds.[14]
Mobile Phase Acetonitrile and Water (e.g., 25:75 v/v) with 0.1% Formic Acid or pH adjusted to ~3.5Ensures good peak shape and resolution. The acidic pH helps to protonate the molecule.[7]
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Detection UV at ~284 nm and/or 360 nmAmiloride has absorbance maxima in these regions, providing high sensitivity.[7][14]
Injection Vol. 10-20 µLStandard volume for analytical HPLC.
Run Time ~10-15 minutesSufficient to elute HMA and potential degradation products.

Step-by-Step Procedure:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard curve of HMA (from fresh solid) in the mobile phase or a compatible solvent (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Dilute your test sample (e.g., aged stock solution) to fall within the concentration range of the standard curve.

  • Inject the standards, followed by your test samples.

  • Analysis: Compare the chromatogram of your test sample to that of a fresh standard. The appearance of new peaks (typically at earlier retention times for more polar degradation products) or a decrease in the area of the main HMA peak indicates degradation.

| Protocol: Forced Degradation Study Workflow

This procedure deliberately degrades HMA to generate its degradation products, which can serve as markers in your HPLC analysis.

  • Preparation: Prepare several identical aliquots of a 100 µg/mL HMA solution in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Add 0.1 M HCl to one aliquot. Incubate at 60°C for 2-4 hours.[4]

  • Base Hydrolysis: Add 0.1 M NaOH to a second aliquot. Incubate at 60°C for 2-4 hours.[4]

  • Oxidation: Add 3% H₂O₂ to a third aliquot. Keep at room temperature for 24 hours.[5]

  • Photodegradation: Expose a fourth aliquot to direct UV light (e.g., in a laminar flow hood) overnight.[4]

  • Control: Keep one aliquot at room temperature, protected from light.

  • Analysis: Before HPLC injection, neutralize the acid and base samples. Analyze all samples using the HPLC method described in Protocol 3.1. The resulting chromatograms will show you the retention times of the degradation products formed under specific stress conditions.

References

  • Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. (URL: [Link])

  • Stability of extemporaneously compounded amiloride nasal spray. PLOS One. (URL: [Link])

  • Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: An orally active anti-cancer drug waiting for its call-of-duty? ResearchGate. (URL: [Link])

  • Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. PubMed. (URL: [Link])

  • Degradation products of amilorid hydrocholoride. ResearchGate. (URL: [Link])

  • Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method. PubMed. (URL: [Link])

  • Stability of extemporaneously compounded amiloride nasal spray. bioRxiv. (URL: [Link])

  • Amiloride: A review. PubMed Central. (URL: [Link])

  • Photodegradation of amiloride in aqueous solution. ResearchGate. (URL: [Link])

  • Stability of extemporaneously compounded amiloride nasal spray. PLOS One. (URL: [Link])

  • Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. PubMed Central. (URL: [Link])

  • Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy. PubMed. (URL: [Link])

  • Stability of extemporaneously compounded amiloride nasal spray. ResearchGate. (URL: [Link])

  • Amiloride. StatPearls - NCBI Bookshelf. (URL: [Link])

  • Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). PubMed. (URL: [Link])

  • Amiloride analogues induce responses in isolated rat cardiovascular tissues by inhibition of Na+/Ca2+ exchange. PubMed. (URL: [Link])

  • 6-Substituted amiloride derivatives.
  • Measurement of amiloride in airway surface liquid utilizing HPLC and fluorescence detection. PubMed. (URL: [Link])

  • Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells. bioRxiv. (URL: [Link])

  • Lithium (medication). Wikipedia. (URL: [Link])

  • Process for preparing amiloride and other new 6-substituted derivatives. European Patent Office. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to NHE1 Inhibition: 5-(N,N-hexamethylene)-amiloride vs. EIPA

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular physiology and drug discovery, the Na+/H+ exchanger 1 (NHE1) stands out as a critical regulator of intracellular pH (pHi) and cell volume.[1][2] Its involvement in a myriad of pathophysiological processes, including ischemia-reperfusion injury, cancer progression, and cardiac hypertrophy, has made it a compelling target for therapeutic intervention.[1][2][3] Among the arsenal of pharmacological tools used to dissect NHE1 function are the amiloride analogs, with 5-(N,N-hexamethylene)-amiloride (also known as HMA) and 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) being two of the most prominent examples.[4] This guide provides an in-depth, objective comparison of these two inhibitors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

The Central Role of NHE1 in Cellular Homeostasis

NHE1 is a ubiquitously expressed plasma membrane protein that mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1][2] This transport is primarily driven by the transmembrane sodium gradient. Under physiological conditions, NHE1 plays a housekeeping role in maintaining pHi within a narrow range. However, under cellular stress, such as intracellular acidification, NHE1 is allosterically activated, leading to a rapid extrusion of protons and an influx of sodium ions.[4][5] While this is a crucial protective mechanism, its over-activation can lead to detrimental consequences, including intracellular sodium and calcium overload, which can trigger cell death pathways.[1][2]

In cancer biology, the role of NHE1 is particularly significant. Many tumor cells exhibit a reversed pH gradient, with an alkaline intracellular environment and an acidic extracellular microenvironment.[1][4] This is, in part, due to the upregulation and hyperactivity of NHE1, which facilitates tumor cell proliferation, survival, and invasion.[1][3][4] Consequently, the inhibition of NHE1 has emerged as a promising strategy in oncology.[1][6]

Mechanism of Inhibition by Amiloride Analogs

Both 5-H-Amiloride and EIPA belong to the pyrazinoylguanidine class of compounds and act as competitive inhibitors of NHE1 at the external Na+ binding site.[2] Their inhibitory effect stems from their structural similarity to the amiloride-binding domain of the transporter. By occupying this site, they block the influx of sodium ions, thereby preventing the extrusion of protons and leading to a decrease in intracellular pH.[1] The chemical structures of these compounds are characterized by substitutions at the 5-position of the pyrazine ring of amiloride, which significantly enhances their potency compared to the parent compound.[4][7]

Caption: Competitive inhibition of NHE1 by this compound and EIPA.

Comparative Analysis: Potency, Selectivity, and Off-Target Effects

The choice between this compound and EIPA often hinges on their specific pharmacological properties. Below is a summary of their key characteristics based on available literature.

Feature5-(N,N-hexamethylene)-amiloride (this compound)5-(N-ethyl-N-isopropyl)-amiloride (EIPA)
Potency (IC50 for NHE1) Reported values vary, with some studies showing IC50 values in the low micromolar to high nanomolar range.[4]Generally considered more potent than amiloride, with reported IC50 values often in the low micromolar to nanomolar range.[8][9] For instance, one study reported an IC50 of 0.033 µg/mL.[10]
Selectivity Shows selectivity for NHE1 over other isoforms, but comprehensive selectivity profiling against all NHE isoforms is not as extensively documented as for EIPA.Known to be a broad inhibitor of the Na+/H+ antiporter family.[11] While it is a potent NHE1 inhibitor, it can also inhibit other NHE isoforms such as NHE2 and NHE3 at higher concentrations.[12][13]
Off-Target Effects Can inhibit other proteins, such as the urokinase-type plasminogen activator (uPA), another target in cancer therapy.[4]Has been shown to inhibit macropinocytosis.[10] It can also affect other cellular processes like mitochondrial respiration and dynamics.[14][15] Some studies suggest its cytotoxic effects in certain cancer cells may be independent of NHE1.[16]
Therapeutic Applications Investigated for its anti-cancer properties, both as a single agent and in combination therapies to overcome drug resistance.Widely used as a research tool to study the role of NHE1 in various cellular processes.[1][3][17] It has been explored for its potential in cancer therapy and for its effects on cellular metabolism.[3][15]

Experimental Protocol: Measuring NHE1 Activity via Intracellular pH Fluorometry

A common and reliable method to assess the inhibitory effects of compounds on NHE1 is to measure the recovery of intracellular pH (pHi) following an acid load. This is typically achieved using pH-sensitive fluorescent dyes.

Principle

Cells are first loaded with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester). An intracellular acid load is then induced, for example, by the ammonium chloride prepulse technique. In the absence of an inhibitor, NHE1 will be activated to extrude the excess protons, leading to a recovery of pHi towards its baseline. In the presence of an NHE1 inhibitor like this compound or EIPA, this recovery will be attenuated or blocked. The rate of pHi recovery is monitored using a fluorometer or a fluorescence microscope.

Step-by-Step Methodology
  • Cell Culture: Plate the cells of interest onto a suitable culture vessel (e.g., 96-well black-walled plates for high-throughput screening or glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the BCECF-AM stock solution in a serum-free, bicarbonate-free buffer (e.g., HEPES-buffered saline) to a final working concentration (typically 1-5 µM).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with the buffer to remove extracellular dye.

  • Inhibitor Incubation: Add the buffer containing the desired concentrations of this compound, EIPA, or a vehicle control to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Inducing Acid Load (Ammonium Prepulse Technique):

    • Replace the inhibitor-containing buffer with a buffer containing 20-40 mM NH4Cl.

    • Incubate for 5-10 minutes. The influx of NH3 and its subsequent protonation to NH4+ will cause an initial intracellular alkalinization.

    • Rapidly replace the NH4Cl-containing buffer with a sodium-free buffer (e.g., choline- or NMDG-based) to induce a rapid efflux of NH3, leaving behind protons and causing a significant intracellular acidification.

  • Monitoring pHi Recovery:

    • Immediately after inducing the acid load, replace the sodium-free buffer with a sodium-containing buffer (still containing the inhibitors or vehicle).

    • Begin fluorescence measurements immediately. For BCECF, this is typically done by ratiometric measurement of emission at ~535 nm with excitation at ~490 nm and ~440 nm.[18] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the pHi.

    • Record the fluorescence signal over time (e.g., every 15-30 seconds for 5-15 minutes) to monitor the rate of pHi recovery.

  • Data Analysis:

    • Calibrate the fluorescence ratio to pHi values using a standard calibration curve (e.g., using the nigericin/high K+ method).

    • Calculate the initial rate of pHi recovery (dpHi/dt) for each condition.

    • Plot the rate of pHi recovery as a function of the inhibitor concentration to determine the IC50 value.

Sources

A Head-to-Head Comparison of Amiloride and 5-(N,N-hexamethylene)-amiloride (5-H-Amiloride) on the Epithelial Sodium Channel (ENaC)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Blocker

For researchers investigating ion transport, the Epithelial Sodium Channel (ENaC) is a critical target for study in areas ranging from renal physiology and hypertension to cystic fibrosis. Amiloride, a potassium-sparing diuretic, has long served as the archetypal blocker for ENaC. However, a diverse family of amiloride analogs exists, each with unique properties. Among these, 5-(N,N-hexamethylene)-amiloride (also known as HMA or 5-H-Amiloride) is frequently encountered. This guide provides a direct, data-supported comparison of these two compounds to inform experimental design and ensure the selection of the appropriate tool for the research question at hand.

Executive Summary

This guide establishes a clear dichotomy between Amiloride and this compound. While structurally similar, their activity profiles against ENaC are profoundly different:

  • Amiloride is a potent and well-characterized direct blocker of the ENaC pore, making it the gold standard for studies requiring specific inhibition of this channel.

  • This compound (HMA) is a very weak ENaC inhibitor. Its utility lies in its high potency as a blocker of the Na+/H+ exchanger (NHE), a distinct ion transporter.

The choice between these two molecules is not one of graded potency, but of target selectivity. Using this compound with the expectation of significant ENaC blockade is a common misconception that can lead to misinterpretation of experimental results.

Molecular Profiles and Mechanism of Action

Both Amiloride and this compound belong to the pyrazinoylguanidine class of compounds. Amiloride's mechanism of action on ENaC is well-established; it functions as a simple, reversible pore blocker.[1] The positively charged guanidinium group of the molecule enters the external vestibule of the ENaC pore, physically occluding the permeation pathway for sodium ions.[2]

The binding site for amiloride is located within the channel's outer pore. Specific amino acid residues in the α, β, and γ subunits are critical for this interaction. Mutagenesis studies have identified residues such as αS583 and the homologous βG525 and γG537 as key determinants of amiloride binding.[3] These residues destabilize the interaction when mutated, increasing the dissociation rate of the drug and weakening the block.[3] Additionally, a region in the extracellular loop of the α-subunit is essential for stabilizing the bound state of amiloride.[4]

The key structural difference in this compound is the substitution of a hydrogen on the 5-position amino group with a bulky hexamethylene ring. This modification dramatically alters the molecule's interaction with the ENaC binding site.

cluster_ENaC ENaC Channel Pore cluster_Amiloride cluster_HMA Pore Extracellular Vestibule αS583 βG525 γG537 Pore Constriction Cytoplasm Amiloride Guanidinium Group Pyrazine Ring Amiloride->Pore:pore_top High-Affinity Binding (Pore Block) HMA Guanidinium Group Pyrazine Ring Hexamethylene Group at C5 HMA:hex->Pore:pore_top Steric Hindrance (Minimal Binding)

Caption: Mechanism of ENaC pore interaction. Amiloride binds with high affinity, while the bulky 5-position substitution on this compound causes steric hindrance, preventing effective binding and channel block.

Quantitative Potency and Selectivity: The Decisive Difference

The primary distinction between Amiloride and this compound lies in their inhibitory potency (IC50) against ENaC versus other ion transporters, particularly the Na+/H+ exchanger (NHE).

Structure-activity relationship (SAR) studies reveal that modifications at the 5-position of the pyrazine ring are a critical determinant of target selectivity. While the unsubstituted 5-amino group is crucial for ENaC binding, adding alkyl groups to this position dramatically enhances potency against NHE.[5][6] This leads to a clear divergence in their pharmacological profiles.

Amiloride is a selective inhibitor of ENaC, with reported IC50 values typically in the range of 0.1 to 0.5 µM .[2][7] At higher concentrations, it can begin to inhibit NHE, but its primary utility is as an ENaC blocker.[8]

This compound (HMA) , due to its hexamethylene substitution at the 5-position, is a potent inhibitor of NHE, with nanomolar activity.[9] However, this same structural feature results in minimal inhibitory activity toward ENaC .[9][10] The bulky group is thought to sterically hinder the molecule from fitting correctly into the amiloride binding site within the ENaC pore.

CompoundTarget ChannelTypical IC50 / KiSelectivity ProfilePrimary Research Application
Amiloride ENaC ~100 - 500 nM [2][7][11]High for ENaC; inhibits NHE at >10-fold higher concentrations.[12]Specific blockade of epithelial sodium transport.
This compound NHE Potent (nM range) [9]High for NHE; minimal to no activity on ENaC.[9][10]Specific blockade of sodium-hydrogen exchange.

Experimental Methodologies for Assessing ENaC Inhibition

To empirically validate the inhibitory effects of these compounds on ENaC, electrophysiological techniques are the gold standard. The Ussing chamber and the two-electrode voltage clamp (TEVC) are two common and robust methods.

Ussing Chamber Assay for Polarized Epithelia

This technique measures ion transport across an intact epithelial monolayer, such as primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface. It provides a physiologically relevant system to assess ENaC activity.

Step-by-Step Protocol:

  • Preparation: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance (TEER) is formed.

  • Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral sides into two fluid-filled hemichambers.

  • Buffer System: Use a physiological Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose), gassed with 95% O₂/5% CO₂ at 37°C to maintain pH 7.4.[3]

  • Voltage Clamp: Use a voltage clamp apparatus to hold the transepithelial potential difference at 0 mV. The current required to do this is the short-circuit current (Isc), which represents the net sum of all electrogenic ion transport.

  • Baseline Measurement: Allow the Isc to stabilize to establish a baseline reading. This baseline current in many epithelial tissues is primarily driven by ENaC-mediated Na+ absorption.

  • Inhibitor Application: Add the inhibitor (Amiloride or this compound) in a cumulative concentration-response fashion to the apical hemichamber.

  • Data Analysis: The amiloride-sensitive current is the difference between the baseline Isc and the current remaining after the application of a saturating dose of the inhibitor.[11] Plot the percent inhibition against the drug concentration to determine the IC50. When testing this compound, researchers will observe a negligible drop in Isc compared to the profound inhibition seen with Amiloride.

Sources

A Researcher's Guide to Validating ENaC Inhibition: A Comparative Analysis of Amiloride and 5-H-Amiloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of Epithelial Sodium Channel (ENaC) inhibition. We will explore the classic inhibitor, Amiloride, and its fluorescent analog, 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride), presenting a framework for a self-validating experimental system that combines direct binding visualization with functional inhibition principles.

The Critical Role of ENaC and the Prototypical Blocker, Amiloride

The Epithelial Sodium Channel (ENaC) is a cornerstone of physiological homeostasis, primarily responsible for sodium reabsorption in epithelial tissues like the kidneys, lungs, and colon.[1][2] This function is crucial for maintaining body salt and water balance, thereby regulating blood pressure.[1][3] ENaC is a heterotrimeric channel composed of α, β, and γ subunits, which assemble to form a highly selective pore for sodium ions.[4]

Amiloride, a potassium-sparing diuretic, is the archetypal inhibitor of ENaC.[2][5] Its mechanism of action is a direct physical blockade of the channel pore. By binding to a specific site in the channel's outer vestibule, Amiloride acts like a plug, preventing the influx of sodium ions.[3][6][7] This inhibitory action underpins its clinical utility in managing hypertension and other conditions of sodium and fluid imbalance.[1][8] While effective, validating the specific interaction of Amiloride or novel ENaC inhibitors requires methods that can directly probe this binding event.

ENaC_Inhibition cluster_membrane Apical Membrane cluster_extracellular Extracellular Space (Lumen) cluster_intracellular Intracellular Space ENaC ENaC Pore α β γ Na_out Na+ Na_ion Na+ Na_ion->ENaC:p Influx (Active Channel) Amiloride Amiloride Amiloride->ENaC:p Blockade

Caption: Mechanism of ENaC blockade by Amiloride.

This compound: A Fluorescent Probe for Direct Visualization

While functional assays like electrophysiology can measure the consequence of ENaC blockade, they do not directly visualize the inhibitor binding.[9][10] This is where this compound, a fluorescent analog of Amiloride, provides a significant methodological advantage. Its structural similarity allows it to occupy the same binding site within the ENaC pore, but its intrinsic fluorescence enables direct detection using microscopy. This transforms the validation process from a purely functional readout to a direct, visually quantifiable binding assay.

The core principle of using this compound is to validate ENaC inhibition through competitive displacement. By demonstrating that unlabeled Amiloride can compete with and displace fluorescent this compound from its binding site in a dose-dependent manner, one can confirm a shared mechanism of action and validate the target engagement of the primary compound.

Comparative Analysis: Amiloride vs. This compound

FeatureAmilorideThis compound
Mechanism of Action Direct physical blockade of the ENaC pore.[3]Competitively binds to the Amiloride site in the ENaC pore.
Primary Application Functional inhibition of ENaC in physiological and clinical settings.[5][8]Direct visualization and quantification of ENaC binding sites.
Method of Detection Indirect functional assays (e.g., electrophysiology, ion flux assays).[9][10]Direct fluorescence microscopy (e.g., Confocal, TIRF).[11]
Advantages Well-characterized, clinically relevant, extensive historical data.Enables direct visualization of target engagement, suitable for high-content screening, allows for subcellular localization studies.
Limitations Requires indirect, often lower-throughput, functional assays for validation.Potential for altered binding affinity compared to parent compound, susceptible to photobleaching, requires specialized imaging equipment.

A Self-Validating Experimental Protocol: Competitive Displacement Assay

This protocol outlines a robust, self-validating system to confirm that Amiloride's inhibitory effect is mediated by its binding to ENaC. The logic is straightforward: if Amiloride and this compound share the same binding site, then increasing concentrations of non-fluorescent Amiloride will progressively reduce the fluorescent signal from a fixed concentration of this compound.

Workflow A Plate ENaC-expressing cells (e.g., A6, HEK293-ENaC) B Prepare Amiloride serial dilutions (0 to saturating concentration) A->B C Pre-incubate cells with Amiloride dilutions B->C D Add fixed concentration of this compound to all wells C->D E Incubate to allow binding equilibrium D->E F Wash to remove unbound fluorophore E->F G Acquire images using fluorescence microscopy F->G H Quantify mean fluorescence intensity per cell G->H I Plot Intensity vs. [Amiloride] and calculate IC50 H->I

Caption: Workflow for the competitive displacement assay.

Detailed Step-by-Step Methodology
  • Cell Preparation:

    • Culture an appropriate ENaC-expressing cell line, such as Xenopus laevis A6 kidney epithelial cells or a stably transfected HEK293 cell line, on glass-bottom imaging dishes suitable for high-resolution microscopy.[10][12]

    • Allow cells to adhere and grow to 60-80% confluency.

  • Reagent Preparation:

    • Prepare a stock solution of Amiloride and this compound in a suitable solvent (e.g., DMSO or water).

    • Create a serial dilution of unlabeled Amiloride in an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution). Concentrations should span a wide range, from zero to a concentration expected to be saturating (e.g., 0 nM to 100 µM).

    • Prepare a working solution of this compound at a fixed concentration, typically near its Kd for ENaC.

  • Competitive Binding Assay:

    • Wash the plated cells gently with the physiological buffer.

    • Add the Amiloride serial dilutions to the respective wells. Include a "zero Amiloride" well which will serve as the positive control for maximum this compound binding.

    • Incubate for 15-30 minutes at room temperature to allow Amiloride to bind.

    • Add the fixed concentration of this compound to all wells.

    • Incubate for an additional 30-60 minutes to reach binding equilibrium. Protect the plate from light.

  • Imaging and Analysis:

    • Gently wash the cells three times with ice-cold buffer to remove unbound this compound and halt further binding/unbinding.

    • Immediately acquire images using a fluorescence microscope. Use consistent settings (e.g., laser power, exposure time, gain) for all wells.

    • Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), quantify the mean fluorescence intensity of the cell membranes or the entire cell for a statistically significant number of cells per condition.

  • Data Interpretation:

    • Subtract the background fluorescence from a negative control (cells with no fluorescent probe).

    • Normalize the data, setting the mean fluorescence of the "zero Amiloride" control to 100% binding.

    • Plot the normalized fluorescence intensity against the logarithm of the Amiloride concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of Amiloride required to displace 50% of the bound this compound.

Interpreting the Data: An Exemplar

The expected outcome is a dose-dependent reduction in fluorescence as the concentration of unlabeled Amiloride increases.

Amiloride Conc. (nM)Mean Fluorescence Intensity (a.u.)% Inhibition
0 (Control)1502 ± 850%
11450 ± 923.5%
101275 ± 7815.1%
100760 ± 6549.4%
1000 (1 µM)255 ± 4083.0%
10000 (10 µM)110 ± 2592.7%
Background95 ± 20100%

This data, when plotted, would yield an IC50 value that reflects the binding affinity of Amiloride for ENaC under these specific experimental conditions. A successful experiment validates that Amiloride engages ENaC at the same site as its fluorescent analog.

Ensuring Scientific Integrity: Key Considerations

  • Specificity and Off-Target Effects: Amiloride's selectivity for ENaC is concentration-dependent. At sub-micromolar concentrations (≤1 µM), it is highly selective for ENaC.[13][14][15] At higher concentrations, it can inhibit other ion transporters like the Na+/H+ exchanger and the Na+/Ca2+ exchanger.[16][17] Therefore, demonstrating competitive displacement within the selective concentration range is crucial for validating specific ENaC engagement.

  • Orthogonal Validation: While this fluorescence assay is powerful for confirming binding, it should ideally be paired with a functional assay. Demonstrating that the IC50 for binding (from the displacement assay) correlates well with the IC50 for functional inhibition (from an electrophysiology experiment) provides a comprehensive and highly trustworthy validation of the inhibitor's mechanism.[9][10]

  • Cell Model Validation: Ensure the chosen cell model robustly expresses functional ENaC at the plasma membrane. This can be confirmed using techniques like Western blotting with well-validated antibodies or by functional assays like patch-clamp.[18][19][20]

Conclusion

Validating ENaC inhibition requires a multi-faceted approach that confirms not only a functional outcome but also specific target engagement. The use of the fluorescent probe this compound in a competitive displacement assay with Amiloride offers a visually intuitive and quantitative method to achieve this. It establishes a direct link between the physical presence of the inhibitor at the channel and its expected biological effect. By integrating this technique with traditional functional assays, researchers can build a rigorous, self-validating system to confidently characterize the inhibition of ENaC, accelerating research and drug discovery efforts targeting this critical ion channel.

References

  • What are Amiloride sensitive sodium channel inhibitors and how do they work? (2024). Vertex AI Search.
  • Epithelial sodium channel - Wikipedia. (n.d.). Wikipedia.
  • Alvarez de la Rosa, D., Canessa, C. M., Fyfe, G. K., & Zhang, P. (2000). Structure and Regulation of Amiloride-Sensitive Sodium Channels. Annual Review of Physiology, 62, 573-594.
  • Benos, D. J. (1982). The amiloride-sensitive sodium channel. PubMed, NIH.
  • Canessa, C. M., Schild, L., Buell, G., Thorens, B., Gautschi, I., Horisberger, J. D., & Rossier, B. C. (1994). Amiloride-sensitive epithelial Na+ channel is made of three homologous subunits.
  • Goga, A., Tarek, M., & Stroe, M. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 23(10), 5707.
  • Whaley-Connell, A., & Sowers, J. R. (2017). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. Hypertension, 70(6), 1086-1092.
  • Amiloride-sensitive epithelial Na channel (ENaC)mediated currents are... (n.d.).
  • Shariq, O. A., Fathy, A., Soliman, M., El-Sherif, O., El-Gayar, D., & El-Dahr, S. S. (2018). Epithelial Sodium Channel Inhibition by Amiloride on Blood Pressure and Cardiovascular Disease Risk in Young Prehypertensives.
  • Kashlan, O. B., & Kleyman, T. R. (2017). Electrophysiology of Epithelial Sodium Channel (ENaC) Embedded in Supported Lipid Bilayer Using a Single Nanopore Chip. Langmuir, 33(49), 13955-13963.
  • Sorensen, M. V., Pravoverov, K., & Kleyman, T. R. (2023). Validation of commercially available antibodies directed against subunits of the epithelial Na+ channel. Physiological Reports, 11(1), e15578.
  • Lü, C., Lindner, M., & Schreiber, R. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Hayashi, H., & Sowers, J. R. (2008). Epithelial Sodium Channel Inhibition in Cardiovascular Disease. Hypertension, 52(1), 38-44.
  • Ito, K., & Hori, M. (1995). Non-selective effects of amiloride and its analogues on ion transport systems and their cytotoxicities in cardiac myocytes. British Journal of Pharmacology, 116(8), 3237-3243.
  • Miller, R. L., & Loewy, A. D. (2015). Blockade of ENaCs by Amiloride Induces c-Fos Activation of the Area Postrema. Frontiers in Neuroscience, 9, 44.
  • Sorensen, M. V., Pravoverov, K., & Kleyman, T. R. (2023). Validation of commercially available antibodies directed against subunits of the epithelial Na+ channel. Physiological Reports, 11(1), e15578.
  • Ramos-Contreras, R., Mor-Vidal, R., Valdés-Bautista, M., et al. (2022). Clinical Application of Epithelial Sodium Channel (ENaC) as a Biomarker for Arterial Hypertension. Diagnostics, 12(10), 2362.
  • Gaddam, K., & Tsoris, A. (2023). Amiloride. In StatPearls.
  • Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1-21.
  • Ismailov, I. I., Kieber-Emmons, T., Lin, C., Berdiev, B. K., Shlyonsky, V., & Benos, D. J. (1997). On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. The Journal of Biological Chemistry, 272(35), 21939-21946.
  • Hansen, S. B., & Roux, K. J. (2012). Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy. Analytical Chemistry, 84(21), 9345-9351.
  • Kellenberger, S., Gautschi, I., & Schild, L. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular Pharmacology, 64(4), 848-856.

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A Researcher's Guide to NHE1 Inhibition: 5-(N,N-dimethyl)amiloride (DMA) vs. 5-(N-ethyl-N-isopropyl)amiloride (EIPA) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide for researchers, scientists, and drug development professionals. In the complex landscape of cancer research, the selection of appropriate chemical tools is paramount. This guide provides a comprehensive comparison of two widely used amiloride analogs, 5-(N,N-dimethyl)amiloride (DMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), focusing on their application in cancer cell line studies. Our objective is to move beyond mere product specifications and delve into the functional implications of choosing one inhibitor over the other, supported by mechanistic insights and validated experimental protocols.

A Clarification on Nomenclature: The term "5-H-Amiloride" is not standard. Amiloride's structure is substituted at the 5-position of the pyrazine ring to create analogs with varying potency. This guide will focus on the scientifically pertinent and well-documented comparison between DMA and EIPA.

The Central Target: Na+/H+ Exchanger 1 (NHE1) in Cancer

To understand the utility of DMA and EIPA, we must first appreciate their primary target: the Na+/H+ Exchanger isoform 1 (NHE1). In normal cells, NHE1 is a housekeeping protein that regulates intracellular pH (pHi) and cell volume.[1][2] It does this by extruding one intracellular proton in exchange for one extracellular sodium ion.[2][3]

However, in the vast majority of cancer cells, NHE1 expression and activity are significantly upregulated.[1][4] This hyperactivity leads to a hallmark of cancer physiology: a reversed pH gradient. Cancer cells maintain an alkaline intracellular environment (pHi > 7.2), which is optimal for proliferation and survival, while actively pumping protons into the extracellular space, creating an acidic tumor microenvironment (pHe < 7.0).[2] This acidic milieu promotes extracellular matrix degradation, invasion, and metastasis, making NHE1 a compelling therapeutic target.[2][5][6]

The signaling pathways leading to NHE1 activation in cancer are complex, often involving growth factor-mediated activation of kinases like ERK1/2 and Akt, which can directly or indirectly phosphorylate the C-terminal cytoplasmic domain of NHE1, increasing its activity.[3][7]

NHE1_Activation_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Alkaline) Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt RAS_ERK RAS/MEK/ERK Pathway Receptor->RAS_ERK NHE1 NHE1 (SLC9A1) Proliferation Proliferation & Survival NHE1->Proliferation Invasion Invasion & Metastasis NHE1->Invasion H_out H+ NHE1->H_out PI3K_Akt->NHE1 Phosphorylates & Activates RAS_ERK->NHE1 Phosphorylates & Activates DMA_EIPA DMA / EIPA DMA_EIPA->NHE1 Inhibition Na_in Na+ Na_in->NHE1

Caption: Simplified NHE1 signaling pathway in cancer cells.

Comparative Analysis: DMA versus EIPA

The choice between DMA and EIPA hinges on differences in their potency, selectivity, and documented effects on cancer cell phenotypes. Both are pyrazinoylguanidine-type inhibitors, but the substitutions at the 5-amino group dictate their activity.

Feature5-(N,N-dimethyl)amiloride (DMA)5-(N-ethyl-N-isopropyl)amiloride (EIPA)
Structure Dimethyl substitutionEthyl & Isopropyl substitution
NHE1 IC₅₀ ~0.19 µM[8]~0.015 - 0.05 µM
Relative Potency PotentMore potent than DMA (~10-40x)
Primary Use NHE1 inhibition in various cell models[9]Potent NHE1 inhibition; also used to study macropinocytosis[10][11]
Key Findings Decreases pHi, inhibits proliferation, and induces apoptosis in cancer cells[9].Suppresses proliferation, migration, and invasion[7][12]. Can decrease oxidative phosphorylation[4].
Off-Target Effects Can affect other ion exchangers at higher concentrations.Also inhibits other NHE isoforms and Na+/Ca2+ exchange. Can have NHE1-independent cytotoxic effects[8][13].

Expert Insights on Causality:

  • Potency: EIPA's bulkier, more lipophilic ethyl-isopropyl groups provide a better fit into the inhibitor binding pocket of NHE1 compared to DMA's smaller dimethyl groups. This structural difference is the direct cause of its significantly lower IC₅₀ and higher potency. For studies requiring maximal NHE1 inhibition at the lowest possible concentration to minimize off-target effects, EIPA is often the superior choice.

  • Selectivity and Off-Target Considerations: While more potent, EIPA's activity is not strictly limited to NHE1. At concentrations used in cell culture (often 1-10 µM), it can inhibit other NHE isoforms and even affect processes like macropinocytosis by causing sub-membranous acidification.[10] Recent studies have also shown that the cytotoxic effects of pyrazinoylguanidine-type inhibitors like DMA and EIPA in 3D spheroid models can be NHE1-independent, possibly related to their properties as weak bases causing accumulation in acidic organelles and inducing ER stress.[8][13]

  • Trustworthiness of Results: This potential for off-target effects is critical. A self-validating experiment should always include a control to confirm that the observed phenotype is due to NHE1 inhibition. This can be achieved by measuring intracellular pH (see Protocol 2) or by using genetic approaches like NHE1 knockout or knockdown cell lines.[2] If a phenotype is observed with EIPA but not with a structurally different NHE1 inhibitor (e.g., cariporide) or is not rescued by restoring pHi, the effect may be off-target.

Experimental Protocols: A Practical Guide

Here are validated, step-by-step protocols for key experiments to assess the effects of DMA and EIPA on cancer cells.

Protocol 1: Cell Proliferation/Viability Assay (Crystal Violet)

This assay quantifies changes in cell number following inhibitor treatment.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare stock solutions of DMA and EIPA (e.g., 10 mM in DMSO). Create a serial dilution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle.

  • Incubation: Incubate the plates for 48-72 hours, a duration typically sufficient to observe effects on proliferation.

  • Staining:

    • Gently wash the wells twice with Phosphate Buffered Saline (PBS).

    • Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) for 15 minutes.

    • Wash twice with PBS.

    • Stain the cells with 100 µL of 0.1% crystal violet solution for 20-30 minutes.[14]

  • Quantification:

    • Wash the wells thoroughly with water until the water runs clear. Air dry the plate completely.

    • Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.

    • Measure the absorbance at 590 nm using a microplate reader.[14]

Protocol 2: Intracellular pH (pHi) Measurement

This protocol validates that DMA/EIPA are effectively inhibiting NHE1's function of proton extrusion. It uses the ratiometric pH-sensitive dye BCECF-AM.[15][16][17]

pHi_Measurement_Workflow A 1. Seed cells on coverslips/imaging plates B 2. Load cells with BCECF-AM (e.g., 5 µM) for 30-60 min at 37°C A->B C 3. Wash cells to remove extracellular dye B->C D 4. Mount on microscope and perfuse with HEPES-buffered saline C->D E 5. Induce transient acidosis (e.g., NH4Cl prepulse) D->E F 6. Monitor pHi recovery (rate of fluorescence ratio change) E->F G 7. Add DMA or EIPA and repeat acidosis F->G H 8. Observe inhibition of pHi recovery G->H

Caption: Experimental workflow for measuring intracellular pH.
  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Dye Loading: Incubate cells with 3-5 µM BCECF-AM in serum-free medium or a suitable buffer for 30-60 minutes at 37°C.[16][18] Intracellular esterases will cleave the AM ester, trapping the fluorescent BCECF inside the cell.[17]

  • Wash: Wash the cells 2-3 times with a physiological salt solution (e.g., HEPES-buffered saline) to remove extracellular dye.

  • Baseline Measurement: Place the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Excite the dye at two wavelengths (~490 nm, pH-sensitive, and ~440 nm, pH-insensitive) and measure the emission at ~535 nm.[16] Record the baseline 490/440 fluorescence ratio.

  • Acidification: Induce a rapid intracellular acidification using the ammonium prepulse technique. Briefly, perfuse the cells with a buffer containing ~20 mM NH₄Cl for 3-5 minutes, then switch back to the NH₄Cl-free buffer. The rapid efflux of NH₃ will leave behind H+, causing a sharp drop in pHi and the 490/440 ratio.

  • Monitor Recovery: In healthy cancer cells, NHE1 will activate to extrude the excess protons, leading to a recovery of the fluorescence ratio back to baseline. Record the initial rate of this recovery.

  • Inhibitor Application: Perfuse the cells with buffer containing the desired concentration of DMA or EIPA for 5-10 minutes.

  • Assess Inhibition: Repeat the ammonium prepulse (steps 5 & 6) in the presence of the inhibitor. Effective NHE1 inhibition will be demonstrated by a significantly reduced or completely blocked rate of pHi recovery.

  • Calibration: At the end of each experiment, perform an in-situ calibration by perfusing the cells with high-K+ buffers of known pH values (e.g., 6.5, 7.0, 7.5) containing the ionophore nigericin (10 µM). This allows the conversion of fluorescence ratios to absolute pHi values.[16]

Protocol 3: Transwell Migration Assay

This assay assesses the impact of DMA and EIPA on the migratory capacity of cancer cells.[19][20]

  • Prepare Transwell Inserts: Use inserts with a suitable pore size (typically 8 µm for cancer cells) placed in a 24-well plate.[14][21]

  • Add Chemoattractant: Add 600 µL of complete medium (e.g., containing 10% FBS) to the lower chamber of each well.[14] This serves as the chemoattractant.

  • Prepare Cells: Harvest cells and resuspend them in serum-free or low-serum (e.g., 0.5% FBS) medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.

  • Treatment: Add DMA, EIPA, or vehicle (DMSO) to the cell suspension at the desired final concentration and briefly incubate.

  • Seeding: Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for a period determined by the cell line's migratory speed (e.g., 6-24 hours) at 37°C.[14]

  • Remove Non-Migrated Cells: Carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove the cells that did not migrate through the pores.[20][21]

  • Fix and Stain: Fix the cells that have migrated to the underside of the membrane with 4% PFA or methanol for 15 minutes. Stain with 0.1% crystal violet for 20-30 minutes.[14]

  • Imaging and Quantification: Wash the inserts, allow them to dry, and visualize the stained cells using a microscope. Count the number of migrated cells in several random fields of view for each insert and calculate the average.

Conclusion: Making an Informed Decision

Both DMA and EIPA are powerful tools for investigating the role of NHE1 in cancer.

  • Choose EIPA when maximum potency is required, allowing for the use of lower concentrations that may reduce the likelihood of certain off-target effects. It is the gold standard for potent, acute inhibition of NHE1-mediated pHi recovery.

  • Choose DMA for studies where a well-characterized, albeit less potent, inhibitor is sufficient. Its effects on proliferation and apoptosis are well-documented.[9]

  • Crucially, for both compounds, validate your findings. Confirm NHE1 inhibition by measuring pHi and consider using genetic knockouts or multiple, structurally distinct inhibitors to ensure that the observed cancer cell phenotype is truly a consequence of targeting NHE1 and not an unforeseen off-target effect.[2][8]

By understanding the mechanistic nuances and employing rigorous, self-validating experimental designs, researchers can confidently leverage these amiloride analogs to unravel the complexities of pH dynamics in cancer biology.

References

  • Hosogi, S., Miyazaki, H., Nakajima, K., Ashihara, E., Niisato, N., Kusuzaki, K., & Marunaka, Y. (2012). An inhibitor of Na+/H+ exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways. Cellular Physiology and Biochemistry, 30(5), 1241-53. [Link]

  • Chen, L. K., & Barber, D. L. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology-Cell Physiology, 321(1), C147-C157. [Link]

  • Bai, L., Wang, F., Zhang, F., Liu, J., & Wang, K. (2010). Inhibition of Na+/H+ exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer Letters, 295(2), 198-204. [Link]

  • Zhang, Y. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]

  • Wang, D., Li, S., Wang, Z., & Wang, Y. (2021). NHE1 has a notable role in metastasis and drug resistance of T-cell acute lymphoblastic leukemia. Oncology Letters, 22(5), 1-9. [Link]

  • Matthews, H., Ranson, M., & Kelso, M. J. (2011). Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty?. International Journal of Cancer, 129(9), 2051-2057. [Link]

  • Gourdy, K., & Trivin, F. (1998). Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM. Cytometry, 31(2), 126-132. [Link]

  • Pedersen, S. F., et al. (2020). Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1. Scientific Reports, 10(1), 5870. [Link]

  • Haworth, R. S., Lemieux, K., & Fliegel, L. (1997). Amiloride and 5-(N-ethyl-N-isopropyl) amiloride inhibit medium acidification and glucose metabolism by the fission yeast Schizosaccharomyces pombe. Molecular and Cellular Biochemistry, 176(1-2), 113-122. [Link]

  • Amith, S. R., & Fliegel, L. (2013). Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis. Cancer Research, 73(4), 1259-1264. [Link]

  • Chen, Y. (2015). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 5(2). [Link]

  • Wang, D. S., Li, B. S., Liu, Z. G., & Wu, Y. L. (2007). [Effect of the NHE-1-specific inhibitor DMA on pHi, proliferation and apoptosis of HL-60/ADM cells in vitro]. Zhongguo Shi Yan Xue Ye Xue Za Zhi, 15(4), 757-61. [Link]

  • Request PDF. (2021). Ethyl Isopropyl Amiloride Decreases Oxidative Phosphorylation and Increases Mitochondrial Fusion in Clonal Untransformed and Cancer Cells. ResearchGate. [Link]

  • Gilabert-Oriol, R., et al. (2021). The Effect of Small Molecule Pharmacological Agents on the Triterpenoid Saponin Induced Endolysosomal Escape of Saporin and a Saporin-Based Immunotoxin in Target Human Lymphoma Cells. Toxins, 13(3), 223. [Link]

  • Request PDF. (2011). Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: An orally active anti-cancer drug waiting for its call-of-duty?. ResearchGate. [Link]

  • Goudar, C. T., Konstantinov, K., & Piret, J. M. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biotechnology Letters, 24(11), 933-937. [Link]

  • Andersen, A. P. S., et al. (2020). EIPA-mediated cytotoxicity involves DNA-damage, ER-stress, dysregulation of autophagy and reduced proliferation. Scientific Reports. [Link]

  • O'Connor, K. L. (2017). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1614, 21-27. [Link]

  • Chen, J., et al. (2021). Advances in research on the regulatory mechanism of NHE1 in tumors (Review). International Journal of Oncology, 58(4), 1-13. [Link]

  • Joseph, R., et al. (2013). A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells. Cancer Biology & Therapy, 14(7), 646-656. [Link]

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The Amiloride Analog Toolkit: A Comparative Guide to Utilizing 5-(N,N-hexamethylene)amiloride (5-HMA) for Specificity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of ion transport research, the diuretic amiloride and its analogs are indispensable tools for dissecting the roles of various sodium channels and exchangers. However, the utility of these compounds is intrinsically linked to their specificity. Off-target effects can lead to misinterpretation of experimental data, confounding results and potentially derailing research programs. This guide provides an in-depth, comparative analysis of amiloride analogs, with a focus on leveraging the unique properties of 5-(N,N-hexamethylene)amiloride (5-HMA) to confirm the specificity of other active amiloride derivatives. We will explore the mechanistic basis for its selectivity, provide detailed experimental protocols for its application, and present a comparative analysis of its performance against other common analogs.

The Challenge of Specificity in Amiloride Analog Research

Amiloride itself exhibits a broad spectrum of activity, inhibiting the epithelial sodium channel (ENaC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX), albeit with varying potencies.[1] To overcome this lack of specificity, a plethora of amiloride analogs have been synthesized. These derivatives, through structural modifications, exhibit enhanced potency and selectivity for specific transporters. For instance, modifications to the 5-amino group of the pyrazine ring, as seen in 5-HMA and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), significantly increase their inhibitory activity against the NHE.[1][2]

Despite these improvements, no amiloride analog is perfectly specific. Cross-reactivity with other ion transporters or even unrelated targets can occur, particularly at higher concentrations. Therefore, it is incumbent upon the rigorous researcher to validate the specificity of their chosen amiloride analog within their experimental system. This is where 5-HMA emerges as a critical tool.

5-HMA: A Highly Potent and Selective NHE Inhibitor

5-HMA is a derivative of amiloride characterized by a hexamethylene group attached to the 5-amino position of the pyrazine ring. This structural modification confers a high degree of potency and selectivity for the Na+/H+ exchanger, particularly the ubiquitously expressed NHE1 isoform.[2][3][4] Its utility as a tool to confirm the specificity of other amiloride analogs stems from its well-defined pharmacological profile. It is a potent inhibitor of NHE1, which plays a crucial role in the regulation of intracellular pH (pHi).[5]

The primary mechanism of action of 5-HMA is the competitive inhibition of Na+ binding to the NHE, thereby preventing the extrusion of H+ from the cell and leading to intracellular acidification.[4][5] This targeted action on NHE, with significantly less effect on other channels like ENaC at appropriate concentrations, allows researchers to use 5-HMA to isolate the physiological or pathological effects specifically mediated by NHE.[3]

Comparative Analysis of Amiloride Analogs

To effectively utilize 5-HMA for specificity confirmation, it is essential to understand its pharmacological profile in the context of other commonly used amiloride analogs. The following table summarizes the inhibitory constants (IC50 or Ki) of amiloride, 5-HMA, and EIPA for their primary targets and key off-targets.

CompoundTargetIC50 / Ki (µM)Selectivity ProfileReferences
Amiloride NHE120 - 100Broad spectrum, also inhibits ENaC and NCX[1][2]
ENaC0.1 - 1[1][6]
uPA~7[7]
5-HMA NHE10.02 - 0.1Highly potent and selective for NHE1 over ENaC[2][3]
ENaC> 100[3]
uPA~3.5[7]
EIPA NHE10.01 - 0.05Potent NHE1 inhibitor, but may have more off-target effects than 5-HMA[2]
ENaC~50[6]
uPA~3.5[7]

Note: IC50/Ki values can vary depending on the experimental conditions and cell type.

This data highlights the superior selectivity of 5-HMA for NHE1 compared to amiloride and its comparable potency to EIPA. While both 5-HMA and EIPA are potent NHE1 inhibitors, 5-HMA's significantly lower affinity for ENaC makes it a more reliable tool for dissecting NHE-specific effects.

Experimental Workflow for Specificity Confirmation using 5-HMA

The core principle behind using 5-HMA to confirm the specificity of a novel or less-characterized amiloride analog (let's call it "Analog X") is to determine if the physiological effect of Analog X can be mimicked by 5-HMA and if it is sensitive to NHE1 inhibition. The following workflow outlines the key steps.

experimental_workflow cluster_prep Phase 1: Preparation & Baseline cluster_test Phase 2: Testing Analog X cluster_confirm Phase 3: Specificity Confirmation with 5-HMA A Culture cells expressing the target of interest B Load cells with a pH-sensitive dye (e.g., BCECF-AM) A->B C Establish baseline intracellular pH (pHi) B->C D Induce intracellular acidification (e.g., NH4Cl prepulse) C->D Proceed to experiment E Monitor pHi recovery in the presence of Analog X D->E F Analyze the rate of pHi recovery E->F H Compare the inhibitory effect of Analog X and 5-HMA F->H Compare results G Repeat acidification and monitor pHi recovery in the presence of 5-HMA G->H I Perform experiments in the presence of both Analog X and a saturating concentration of 5-HMA H->I

Figure 1: Experimental workflow for confirming the NHE1-inhibitory specificity of a novel amiloride analog using 5-HMA.

Detailed Protocol: Measuring NHE1 Activity and Confirming Specificity

This protocol describes a common method for measuring NHE1 activity by monitoring the recovery of intracellular pH (pHi) after an acid load, using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4

  • Ammonium-containing buffer (NH4Cl prepulse solution): 110 mM NaCl, 30 mM NH4Cl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4

  • Na+-free buffer: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4

  • Stock solutions of Analog X and 5-HMA in DMSO

  • Fluorescence microscopy setup with a perfusion system and appropriate filters for BCECF (excitation ~490 nm and ~440 nm, emission ~535 nm)

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Prepare a 1 µM BCECF-AM loading solution in HBS containing 0.02% Pluronic F-127.

    • Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C.

    • Wash the cells three times with HBS to remove extracellular dye.

  • Baseline pHi Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBS and record the baseline fluorescence ratio (F490/F440).

  • Inducing an Acid Load (NH4Cl Prepulse Technique):

    • Perfuse the cells with the NH4Cl prepulse solution for 5-10 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl.

    • Switch the perfusion to a Na+-free buffer to induce a significant intracellular acid load and inhibit Na+-dependent recovery mechanisms.

  • Measuring NHE-mediated pHi Recovery:

    • Switch the perfusion back to the standard HBS. The re-introduction of extracellular Na+ will activate NHE, leading to a recovery of pHi towards the baseline.

    • Record the fluorescence ratio (F490/F440) over time to monitor the rate of pHi recovery.

  • Testing the Effect of Analog X:

    • Repeat steps 3 and 4, but during the pHi recovery phase (step 4), perfuse the cells with HBS containing the desired concentration of Analog X.

    • Calculate the rate of pHi recovery in the presence of Analog X. A decrease in the recovery rate indicates inhibition of NHE.

  • Confirming Specificity with 5-HMA:

    • Positive Control: Repeat steps 3 and 4, but during the pHi recovery phase, perfuse the cells with HBS containing a known effective concentration of 5-HMA (e.g., 1-10 µM). This will establish the maximal NHE-specific inhibition in your system.

    • Comparative Analysis: Compare the inhibitory effect of Analog X with that of 5-HMA. If Analog X is a specific NHE inhibitor, its effect on pHi recovery should be comparable to that of 5-HMA at equimolar or equipotent concentrations.

    • Occlusion Experiment: To further confirm that Analog X acts on the same target as 5-HMA (i.e., NHE1), perform the pHi recovery experiment in the presence of both Analog X and a saturating concentration of 5-HMA. If both compounds target NHE1, the combined effect should not be significantly greater than the effect of the saturating concentration of 5-HMA alone.

Data Analysis:

  • The fluorescence ratio (F490/F440) is converted to pHi using a calibration curve. The calibration is typically performed at the end of each experiment using a high-K+ buffer containing nigericin, which equilibrates the intracellular and extracellular pH.

  • The rate of pHi recovery (dpHi/dt) is calculated from the initial linear portion of the recovery curve.

  • The inhibitory effect of the compounds is expressed as the percentage reduction in the rate of pHi recovery compared to the control (no inhibitor).

Dissecting Off-Target Effects

While 5-HMA is a powerful tool for confirming NHE1 activity, it is also crucial to consider and test for potential off-target effects of your analog of interest, particularly on ENaC and NCX.

  • Assessing ENaC Inhibition: ENaC activity can be measured using whole-cell patch-clamp electrophysiology to record amiloride-sensitive Na+ currents. Alternatively, short-circuit current measurements in epithelial cell monolayers can be used. To test for off-target ENaC inhibition by Analog X, you would compare its effect on these currents to that of amiloride, a potent ENaC blocker. The lack of an effect of Analog X at concentrations that inhibit NHE1 would support its specificity.

  • Assessing NCX Inhibition: The activity of the Na+/Ca2+ exchanger can be assessed by measuring changes in intracellular Ca2+ concentration using fluorescent Ca2+ indicators like Fura-2. The reverse mode of NCX can be induced by increasing intracellular Na+, and the effect of Analog X on the subsequent rise in intracellular Ca2+ can be monitored.

Conclusion

References

  • Kleyman, T. R., & Cragoe, E. J., Jr. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1–21. [Link]

  • Matthews, H., Ranson, M., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM. Retrieved January 12, 2026, from [Link]

  • Frelin, C., Vigne, P., Barbry, P., & Lazdunski, M. (1987). Molecular properties of amiloride action and of its Na+ transporting targets. Kidney International, 32(6), 785–793. [Link]

  • Gao, Z. G., & Ijzerman, A. P. (2000). Allosteric modulation of A2A adenosine receptors by amiloride analogues and sodium ions. Biochemical Pharmacology, 60(5), 669–679. [Link]

  • Vu, K., et al. (2021). The Antifungal Activity of HMA, an Amiloride Analog and Inhibitor of Na+/H+ Exchangers. Journal of Fungi, 7(10), 834. [Link]

  • Reshkin, S. J., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of Biomedical Science, 20(1), 80. [Link]

  • Malviya, G., et al. (2019). Increased NHE1 expression is targeted by specific inhibitor cariporide to sensitize resistant breast cancer cells to doxorubicin in vitro and in vivo. BMC Cancer, 19(1), 193. [Link]

  • Rich, I. N., Worthington-White, D., Garden, O. A., & Musk, P. (2000). Apoptosis of leukemic cells accompanies reduction in intracellular pH after targeted inhibition of the Na(+)/H(+) exchanger. Blood, 95(4), 1427–1434. [Link]

  • Fechner, S., et al. (2021). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. eLife, 10, e69156. [Link]

  • Fardel, O., et al. (2015). NHE-1: a promising target for novel anti-cancer therapeutics. Current Cancer Drug Targets, 15(4), 333-345. [Link]

  • Orlowski, J., & Grinstein, S. (2004). Diversity of the mammalian sodium/proton exchanger SLC9 gene family. Pflügers Archiv - European Journal of Physiology, 447(5), 549–565. [Link]

  • Kellenberger, S., & Schild, L. (2015). Epithelial sodium channel/degenerin family of ion channels: a variety of functions for a shared structure. Physiological Reviews, 95(2), 635–673. [Link]

  • Horisberger, J. D. (2003). Amiloride-sensitive Na+ channels. Current Opinion in Nephrology and Hypertension, 12(5), 535–541. [Link]

  • Gadsby, D. C. (2009). Ion channels versus ion pumps: the principal difference, in principle. Nature Reviews Molecular Cell Biology, 10(5), 344–352. [Link]

  • Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology, 1(1), 11–21. [Link]

  • Matthews, H., Ranson, M., Tyndall, J. D., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & Medicinal Chemistry Letters, 21(22), 6760–6765. [Link]

  • Sun, Q., & Sever, P. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320975893. [Link]

  • Drugs.com. (2024, April 10). Amiloride Monograph for Professionals. Retrieved January 12, 2026, from [Link]

  • Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. PubMed. [Link]

  • Rich, I. N., et al. (2000). Apoptosis of leukemic cells accompanies reduction in intracellular pH after targeted inhibition of the Na+/H+ exchanger. Blood, 95(4), 1427-34. [Link]

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A Senior Application Scientist's Guide to Statistical Analysis of Control Data Using 5-(N-ethyl-N-isopropyl)amiloride (EIPA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The use of appropriate controls is a cornerstone of robust scientific inquiry, and in the study of cellular processes like macropinocytosis and ion exchange, 5-(N-ethyl-N-isopropyl)amiloride, commonly known as EIPA, has emerged as a critical tool. This guide provides an in-depth, technical comparison of EIPA's performance with alternative inhibitors, supported by experimental data and detailed protocols for its effective use as a control, with a focus on the statistical analysis of the resulting data.

The Critical Role of EIPA as a Control in Cellular Research

EIPA is a potent analog of amiloride, primarily known for its inhibitory effects on the Na+/H+ exchanger (NHE) family of ion transporters.[1] This inhibition has a direct impact on intracellular pH regulation. Consequently, EIPA has become a widely used pharmacological tool to inhibit macropinocytosis, a form of endocytosis that is highly dependent on submembranous pH and actin cytoskeleton dynamics.[2] When used as a control, EIPA allows researchers to dissect the role of NHE and macropinocytosis in various physiological and pathological processes, from cancer cell metabolism to viral entry.

The rationale for using EIPA as a control lies in its ability to establish a baseline for processes dependent on NHE activity or macropinocytosis. By comparing the cellular response in the presence and absence of EIPA, researchers can attribute specific effects to these pathways.

Experimental Workflow for a Macropinocytosis Inhibition Assay

A common application of EIPA as a control is in macropinocytosis assays, which often quantify the uptake of a fluorescent fluid-phase marker, such as high-molecular-weight dextran.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Culture Cell Culture Cell Seeding->Cell Culture Serum Starvation Serum Starvation Cell Culture->Serum Starvation Pre-incubation with EIPA (Control) Pre-incubation with EIPA (Control) Serum Starvation->Pre-incubation with EIPA (Control) Pre-incubation with Vehicle (Experimental) Pre-incubation with Vehicle (Experimental) Serum Starvation->Pre-incubation with Vehicle (Experimental) Incubation with Fluorescent Dextran Incubation with Fluorescent Dextran Pre-incubation with EIPA (Control)->Incubation with Fluorescent Dextran Pre-incubation with Vehicle (Experimental)->Incubation with Fluorescent Dextran Cell Fixation Cell Fixation Incubation with Fluorescent Dextran->Cell Fixation Fluorescence Microscopy Fluorescence Microscopy Cell Fixation->Fluorescence Microscopy Image Quantification Image Quantification Fluorescence Microscopy->Image Quantification Statistical Analysis Statistical Analysis Image Quantification->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Experimental workflow for a macropinocytosis inhibition assay using EIPA as a control.

Detailed Protocol: Dextran Uptake Macropinocytosis Assay

This protocol provides a step-by-step method for quantifying macropinocytosis using fluorescently labeled dextran, with EIPA as an inhibitory control.[3][4]

Materials:

  • Cells of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 5-(N-ethyl-N-isopropyl)amiloride (EIPA)

  • Vehicle (e.g., DMSO)

  • Fluorescently labeled high-molecular-weight (70 kDa) dextran (e.g., FITC-dextran or TMR-dextran)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal levels of macropinocytosis, serum-starve the cells for 2-4 hours in serum-free medium prior to the assay.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of EIPA (e.g., 50 µM in serum-free medium) and a corresponding vehicle control.

    • Aspirate the medium from the wells and replace it with the EIPA or vehicle solution.

    • Pre-incubate the cells for 30 minutes at 37°C.

  • Dextran Uptake:

    • Prepare a solution of fluorescent dextran (e.g., 1 mg/mL) in serum-free medium.

    • Add the dextran solution to each well (containing either EIPA or vehicle) and incubate for 30 minutes at 37°C.

  • Cell Fixation and Staining:

    • Aspirate the dextran-containing medium and wash the cells three times with ice-cold PBS to stop endocytosis and remove extracellular dextran.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition:

    • Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

Statistical Analysis of EIPA Control Data

The goal of the statistical analysis is to determine if the observed difference in dextran uptake between the vehicle-treated and EIPA-treated (control) groups is statistically significant.

Data Quantification

The first step is to quantify the amount of dextran uptake from the acquired images. This can be done using image analysis software like ImageJ/Fiji by measuring the total fluorescence intensity or the total area of fluorescent puncta per cell.[4] The "Macropinocytic Index" is a commonly used metric, calculated as the percentage of the total cell area occupied by dextran-positive vesicles.[4]

Choosing the Right Statistical Test

For comparing two groups (vehicle vs. EIPA), a Student's t-test is appropriate.[5] If the experiment includes multiple treatment groups (e.g., vehicle, EIPA, and other inhibitors), a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Bonferroni's test) should be used to compare the means of all groups.[6]

Example of Statistical Analysis using a Student's t-test:

  • Hypothesis:

    • Null Hypothesis (H0): There is no significant difference in the mean macropinocytic index between the vehicle-treated and EIPA-treated cells.

    • Alternative Hypothesis (H1): There is a significant difference in the mean macropinocytic index between the vehicle-treated and EIPA-treated cells.

  • Data Collection: Quantify the macropinocytic index for a number of cells (e.g., n=30) for both the vehicle and EIPA groups.

  • Perform the t-test: Use statistical software to perform an independent two-sample t-test on the two datasets.

  • Interpret the p-value: If the resulting p-value is less than the chosen significance level (typically p < 0.05), the null hypothesis is rejected. This indicates a statistically significant difference in macropinocytosis between the two groups, confirming the inhibitory effect of EIPA.

Comparison with Alternative Macropinocytosis Inhibitors

While EIPA is a widely used and effective inhibitor, it is not without limitations. It can have off-target effects, and its primary mechanism of NHE inhibition can have broader cellular consequences than just inhibiting macropinocytosis.[7] Therefore, it is often beneficial to use and compare other inhibitors with different mechanisms of action.

InhibitorPrimary TargetTypical Working ConcentrationAdvantagesDisadvantages
EIPA Na+/H+ Exchanger (NHE)[1]10-100 µM[4]Potent and widely characterizedCan have off-target effects on other ion transporters and cellular pH[7]
Imipramine Multiple targets, including inhibition of membrane ruffling[6]10-20 µM[6]Potent inhibitor of macropinocytosis with a different mechanism than EIPA[6]Can have broad effects as a tricyclic antidepressant
Rottlerin Protein Kinase C delta (PKCδ)[8]1-10 µM[9]Inhibits macropinocytosis by affecting actin polymerization downstream of PKCδ[8]Can have off-target effects on other kinases
Wortmannin / LY294002 Phosphoinositide 3-kinases (PI3Ks)[10]100 nM / 10-50 µMTargets a key signaling node in macropinocytosis[10]Broadly affects many cellular processes dependent on PI3K signaling
NSC23766 / EHT1864 Rac1 GTPase[1]50-100 µM / 10-25 µMDirectly targets a key regulator of the actin cytoskeleton involved in macropinocytosis[1]Can affect other Rac1-dependent cellular processes
Signaling Pathways Targeted by Macropinocytosis Inhibitors

The choice of inhibitor can be guided by the specific signaling pathway a researcher wishes to investigate.

G cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_inhibitors Inhibitors Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Ras Ras RTKs->Ras PI3K PI3K Ras->PI3K Rac1/Cdc42 Rac1/Cdc42 PI3K->Rac1/Cdc42 Actin Polymerization Actin Polymerization Rac1/Cdc42->Actin Polymerization Membrane Ruffling Membrane Ruffling Actin Polymerization->Membrane Ruffling Macropinosome Formation Macropinosome Formation Membrane Ruffling->Macropinosome Formation Wortmannin Wortmannin Wortmannin->PI3K NSC23766 NSC23766 NSC23766->Rac1/Cdc42 EIPA EIPA EIPA->Membrane Ruffling

Caption: Simplified signaling pathway of growth factor-induced macropinocytosis and the points of intervention for various inhibitors.

Conclusion: Ensuring Scientific Integrity with Robust Controls and Analysis

The use of 5-H-Amiloride (EIPA) as a control is a powerful technique for elucidating the roles of Na+/H+ exchange and macropinocytosis in cellular biology. However, its effectiveness is contingent upon a well-designed experimental protocol and rigorous statistical analysis. By quantifying the inhibitory effect of EIPA and comparing it to appropriate vehicle controls, researchers can confidently attribute cellular phenomena to these specific pathways.

References

  • Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Macropinocytosis: mechanisms and regulation. (n.d.). Portland Press. Retrieved from [Link]

  • Macropinocytosis: mechanism and targeted therapy in cancers. (n.d.). e-Century Publishing Corporation. Retrieved from [Link]

  • Differential signaling during macropinocytosis in response to M-CSF and PMA in macrophages. (2015, January 29). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of novel macropinocytosis inhibitors using a rational screen of FDA-approved drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of Macropinocytosis Enhances the Sensitivity of Osteosarcoma Cells to Benzethonium Chloride. (n.d.). MDPI. Retrieved from [Link]

  • Rottlerin inhibits macropinocytosis of Porcine Reproductive and Respiratory Syndrome Virus through the PKCδ-Cofilin signaling pathway. (2022, May 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Macropinocytosis: Both a Target and a Tool for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

  • EIPA inhibits NHE1 activity in MDCK and MSV-MDCK cells. EIPA-sensitive... (n.d.). ResearchGate. Retrieved from [Link]

  • Create a Flowchart using Graphviz Dot. (2022, July 11). Medium. Retrieved from [Link]

  • Determining the macropinocytic index of cells through a quantitative image-based assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells. (2022, April 5). Bio-protocol. Retrieved from [Link]

  • Determining the macropinocytic index of cancer cells through a quantitative image-based assay. (2014, July 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Regulators of Macropinocytosis-Dependent Growth Revealed by Informer Set Library Screening in Pancreatic Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • GSK3 Inhibits Macropinocytosis and Lysosomal Activity through the Wnt Destruction Complex Machinery. (2020, July 28). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role and Therapeutic Potential of Macropinocytosis in Cancer. (2022, August 14). Frontiers. Retrieved from [Link]

  • Selective inhibition by rottlerin of macropinocytosis in monocyte-derived dendritic cells. (n.d.). PubMed. Retrieved from [Link]

  • Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration-approved drugs. (n.d.). PubMed. Retrieved from [Link]

  • Automated imaging and analysis for the quantification of fluorescently-labeled macropinosomes. (2021, August 1). eScholarship. Retrieved from [Link]

  • Selective inhibition by rottlerin of macropinocytosis in monocyte-derived dendritic cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Macropinocytosis in Different Cell Types: Similarities and Differences. (n.d.). MDPI. Retrieved from [Link]

  • Building diagrams using graphviz. (2021, March 26). Chad's Blog. Retrieved from [Link]

  • Free Graphviz / Dot online editor. (n.d.). DevTools daily. Retrieved from [Link]

  • Drawings as Code – DOT and Graphviz. (2021, June 28). Thejesh GN. Retrieved from [Link]

  • User Guide. (n.d.). graphviz.org. Retrieved from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

  • Dot Language (graph based diagrams). (2018, October 7). Medium. Retrieved from [Link]

  • Macropinocytosis inhibition using EIPA in A549 cells. (2016, December 1). ResearchGate. Retrieved from [Link]

  • Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]

  • Tips for Pathway Schematic design? (n.d.). Reddit. Retrieved from [Link]

  • Discovery of a novel inhibitor of macropinocytosis with antiviral activity. (2023, October 26). bioRxiv. Retrieved from [Link]

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A Researcher's Guide to Antibody Specificity: Assessing the Cross-Reactivity of Amiloride Antibodies with 5-(N,N-hexamethylene)-amiloride (HMA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with amiloride and its analogs, the specificity of the antibodies used in immunoassays is of paramount importance. Amiloride, a potassium-sparing diuretic, and its derivatives are subjects of intense research in areas ranging from hypertension to cancer therapy.[1][2][3] One such derivative, 5-(N,N-hexamethylene)-amiloride (HMA), is a potent inhibitor of the Na+/H+ exchanger and is frequently used in experimental settings.[4] Given their structural similarities, the potential for cross-reactivity of anti-amiloride antibodies with HMA is a critical consideration that can significantly impact the accuracy and reliability of experimental results.

This guide provides an in-depth comparison of the cross-reactivity profiles of amiloride antibodies with HMA. We will delve into the structural basis of this cross-reactivity, present illustrative experimental data, and provide a detailed protocol for researchers to assess the specificity of their own antibodies.

Structural Basis of Cross-Reactivity: Amiloride vs. HMA

The potential for an antibody to cross-react with a related compound is fundamentally determined by the structural similarity between the parent antigen and the analog, particularly at the epitope recognized by the antibody. Amiloride is a pyrazine-carbonyl-guanidine derivative.[5] Its structure features a pyrazine ring with an acylguanidine group at position 2, amino groups at positions 3 and 5, and a chlorine atom at position 6.[5]

5-(N,N-hexamethylene)-amiloride (HMA) is a derivative of amiloride characterized by the substitution of the amino group at the 5-position of the pyrazine ring with a hexamethyleneamino group.[4] This modification significantly increases the lipophilicity of the molecule.[1][2]

The key determinant of an anti-amiloride antibody's cross-reactivity with HMA is the epitope it recognizes. The site of conjugation of amiloride to a carrier protein during immunogen preparation is a critical factor in determining which part of the amiloride molecule is recognized by the resulting antibodies.[6][7]

  • Antibodies raised against amiloride conjugated through its guanidino moiety are more likely to recognize the pyrazine ring portion of the molecule. These antibodies may exhibit significant cross-reactivity with HMA, as the pyrazine ring is largely conserved.

  • Antibodies raised against amiloride conjugated through its 5-amino group will primarily recognize the guanidino moiety. These antibodies are expected to show lower cross-reactivity with HMA, as the site of modification on HMA is the 5-position, which would be obscured in the immunogen.[6][7][8]

Below is a diagram illustrating the structural differences between amiloride and HMA.

Amiloride_vs_HMA cluster_amiloride Amiloride cluster_hma 5-(N,N-hexamethylene)-amiloride (HMA) Amiloride HMA

Caption: Structural comparison of Amiloride and 5-(N,N-hexamethylene)-amiloride (HMA).

Comparative Cross-Reactivity Data

The following table presents illustrative data on the cross-reactivity of two hypothetical anti-amiloride polyclonal antibodies with HMA. This data is representative of what might be obtained from a competitive ELISA experiment.

Antibody IDImmunogen Conjugation SiteAnalyteIC50 (nM)Cross-Reactivity (%)
Ab-Guanidino Guanidino MoietyAmiloride10100
5-(N,N-hexamethylene)-amiloride (HMA)2540
Ab-5-Amino 5-Amino GroupAmiloride12100
5-(N,N-hexamethylene)-amiloride (HMA)2504.8

Cross-reactivity is calculated as: (IC50 of Amiloride / IC50 of HMA) x 100.

As the illustrative data shows, the antibody generated against amiloride conjugated via the guanidino moiety (Ab-Guanidino) exhibits significant cross-reactivity with HMA. In contrast, the antibody raised against the 5-amino conjugated amiloride (Ab-5-Amino) shows substantially lower cross-reactivity, making it a more specific choice for assays where the presence of HMA is a concern.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of an anti-amiloride antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice.[9][10] This technique measures the ability of an analog (in this case, HMA) to compete with the parent antigen (amiloride) for binding to the antibody.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-amiloride antibody (primary antibody)

  • Amiloride standard

  • 5-(N,N-hexamethylene)-amiloride (HMA)

  • Amiloride-protein conjugate (for coating)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Step-by-Step Methodology
  • Coating:

    • Dilute the amiloride-protein conjugate to a concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.[11]

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.[10]

  • Competitive Reaction:

    • Prepare serial dilutions of both the amiloride standard and HMA in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of the diluted primary anti-amiloride antibody for 1 hour at room temperature.[12]

    • Wash the coated and blocked microtiter plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[13]

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance values against the logarithm of the concentration for both amiloride and HMA to generate two separate competition curves.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for both amiloride and HMA.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

The following diagram illustrates the competitive ELISA workflow.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Amiloride-Protein Conjugate p2 Wash & Block p1->p2 c2 Add Mixture to Coated Plate p2->c2 Incubate c1 Pre-incubate Antibody with Amiloride or HMA c1->c2 d1 Add Secondary Antibody c2->d1 Wash d2 Add Substrate d1->d2 d1->d2 Wash d3 Read Absorbance d2->d3

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Conclusion and Recommendations

The cross-reactivity of anti-amiloride antibodies with 5-(N,N-hexamethylene)-amiloride is a critical parameter that must be empirically determined. The specificity of the antibody is heavily influenced by the immunogen design. For assays requiring high specificity for amiloride in the potential presence of HMA, it is advisable to select an antibody raised against an amiloride-carrier conjugate where the linkage is at the 5-amino position.

Researchers are strongly encouraged to perform in-house validation of their anti-amiloride antibodies using a competitive ELISA to accurately quantify the degree of cross-reactivity with HMA and other relevant analogs. This due diligence is essential for ensuring the generation of accurate, reproducible, and reliable data in their research and development endeavors.

References
  • Lin, C., Musch, M., Meo, P., Zebrowitz, J., Chang, E., & Kleyman, T. R. (1994). Anti-idiotypic antibodies to delineate epitope specificity of anti-amiloride antibodies. American Journal of Physiology-Cell Physiology, 267(3), C821-C826. [Link]

  • Kleyman, T. R., Zebrowitz, J. R., & Cragoe, E. J. (1988). Distinct epitopes on amiloride. II. Variably restricted epitopes defined by monoclonal anti-amiloride antibodies. American Journal of Physiology-Cell Physiology, 255(2), C216-C221. [Link]

  • Hu, M., Liu, R., Castro, N., Loza Sanchez, L., Rueankham, L., Learn, J. A., ... & Carraway, K. L. (2020). A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. Scientific Reports, 10(1), 1-13. [Link]

  • Kleyman, T. R., & Cragoe, E. J. (1988). Distinct epitopes on amiloride. I. 3,5-Diaminopyrazinyl and guanidinocarbonyl moieties. American Journal of Physiology-Cell Physiology, 255(2), C209-C215. [Link]

  • Hu, M., Liu, R., Castro, N., Loza Sanchez, L., Rueankham, L., Learn, J. A., ... & Carraway, K. L. (2020). A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. bioRxiv. [Link]

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). Creative Diagnostics. [Link]

  • Alas, G., Al-Taei, S., Börgel, F., El-Gayar, S., Ghandour, R., Gläser, F., ... & Hilgeroth, A. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(14), 4204-4207. [Link]

  • Kleyman, T. R., Rajendran, V. M., & Meo, P. (1991). Defining topological similarities among ion transport proteins with anti-amiloride antibodies. American Journal of Physiology-Cell Physiology, 260(5), C975-C981. [Link]

  • Kleyman, T. R., & Cragoe Jr, E. J. (1988). Distinct epitopes on amiloride. The FASEB Journal, 2(4), A849-A849. [Link]

  • Alas, G., Al-Taei, S., Börgel, F., El-Gayar, S., Ghandour, R., Gläser, F., ... & Hilgeroth, A. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Semantic Scholar. [Link]

  • Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase‐Type Plasminogen Activator (uPA). (2012). Semantic Scholar. [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. [Link]

  • Amiloride. (n.d.). PubChem. [Link]

  • Structure of amiloride. (n.d.). ResearchGate. [Link]

  • (A) The structures of amiloride and the two C(5) derivatives employed... (n.d.). ResearchGate. [Link]

  • Amiloride. (n.d.). Wikipedia. [Link]

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Presenting 5-H-Amiloride Control Data in Publications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology, cell biology, and drug development, the robust and transparent presentation of control data is the bedrock of scientific integrity. This is particularly critical when employing pharmacological inhibitors like 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride), a potent derivative of amiloride. Due to its activity against multiple targets, a nuanced and comprehensive approach to control experiments is essential to substantiate claims regarding its mechanism of action in a given biological system. This guide provides an in-depth technical framework for designing, executing, and presenting control data for studies involving this compound, ensuring clarity, reproducibility, and scientific rigor in your publications.

The Criticality of Context: Understanding this compound's Mechanism of Action

This compound is most recognized as a potent inhibitor of the Na+/H+ exchanger (NHE), particularly the ubiquitously expressed NHE1 isoform.[1] NHE1 is a crucial regulator of intracellular pH (pHi) and cell volume.[1] By blocking the exchange of intracellular H+ for extracellular Na+, this compound can lead to intracellular acidification and a decrease in intracellular sodium, impacting a multitude of cellular processes including proliferation, migration, and apoptosis.[2]

However, the utility of this compound as a specific NHE1 inhibitor is complicated by its off-target effects. Amiloride and its analogs are known to interact with a range of other proteins, including the epithelial sodium channel (ENaC), the urokinase-type plasminogen activator (uPA), and other ion transporters.[3][4] The relative potency of this compound against these targets is concentration-dependent, making a thorough characterization of its effects in your experimental system paramount.

Signaling Pathway of the Primary Target: Na+/H+ Exchanger 1 (NHE1)

NHE1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NHE1 NHE1 Na_out Na+ Na_in Na+ NHE1->Na_in pH_reg Intracellular pH Regulation NHE1->pH_reg contributes to Receptor GPCR / RTK PLC PLC Receptor->PLC activates ERK ERK1/2 Receptor->ERK activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates PKC->NHE1 phosphorylates (activates) p90RSK p90RSK ERK->p90RSK activates p90RSK->NHE1 phosphorylates (activates) Stimulus Growth Factors, Hormones Stimulus->Receptor binds Na_out->NHE1 H_in H+ H_in->NHE1 allosteric activation H_in->NHE1 Cell_prolif Cell Proliferation & Migration pH_reg->Cell_prolif enables H_prod Metabolic Acid Production H_prod->H_in increases

Caption: A diagram of the NHE1 signaling pathway.

A Validating Framework for this compound Control Data

To build a compelling case for the specific role of NHE1 (or another target) in your observed phenotype, your experimental design must be self-validating. This means including a series of controls that not only demonstrate the efficacy of this compound but also address its specificity and potential off-target effects.

Part 1: Establishing On-Target Efficacy

The first step is to demonstrate that this compound inhibits its primary target, NHE1, in your specific experimental system at the concentrations you intend to use.

Experiment 1: Dose-Response Analysis of NHE1 Activity

The most direct way to demonstrate on-target efficacy is to measure the inhibition of NHE1 activity across a range of this compound concentrations. A common and robust method for this is to monitor the recovery of intracellular pH (pHi) following an acid load.

Protocol: Measuring NHE1-Mediated pHi Recovery

This protocol is adapted from Buckley et al., 2021.[3]

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Load cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).[5] Incubate cells with 2-5 µM BCECF-AM in a serum-free medium for 20-30 minutes at 37°C.

  • Acid Loading: Induce an intracellular acid load using the ammonium chloride (NH4Cl) prepulse technique.[3]

    • Incubate cells in a Na+-free buffer containing 20-40 mM NH4Cl for 3-5 minutes.

    • Rapidly switch to an NH4Cl-free, Na+-free buffer. This will cause a rapid drop in pHi.

  • pHi Recovery: Initiate pHi recovery by switching to a buffer containing 140 mM Na+. In the absence of bicarbonate, this recovery is primarily mediated by NHE1.

  • Inhibitor Treatment: Perform the pHi recovery step in the presence of a vehicle control (e.g., DMSO) and varying concentrations of this compound.

  • Data Acquisition: Monitor the fluorescence of BCECF at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (~535 nm). The ratio of the fluorescence intensities (F490/F440) is proportional to pHi.

  • Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/min) for each concentration of this compound. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Expected Outcome and Data Presentation

Your results should demonstrate a dose-dependent inhibition of pHi recovery by this compound. This data should be presented in a table summarizing the IC50 value and in a graph showing the dose-response curve.

Table 1: Example of Dose-Response Data for NHE1 Inhibition

CompoundNHE1 IC50 (nM)95% Confidence Interval
This compound8575 - 95
Cariporide (Positive Control)108 - 12

Note: IC50 values are illustrative and should be determined experimentally.

Part 2: Addressing Specificity and Off-Target Effects

Given the known promiscuity of amiloride analogs, it is crucial to demonstrate that the observed phenotype is not due to off-target effects.

Experiment 2: Comparative Analysis with a Structurally Unrelated, Specific Inhibitor

A powerful control is to use a structurally distinct and more specific inhibitor of the target of interest. For NHE1, compounds like Cariporide or Zoniporide are excellent choices as they are highly selective NHE1 inhibitors.[6][7]

Experimental Workflow for Comparative Inhibitor Analysis

workflow cluster_phenotype Phenotypic Assay (e.g., Migration, Proliferation) cluster_target Target Activity Assay (e.g., pHi Recovery) cluster_offtarget Off-Target Assay (e.g., ENaC Activity) A Vehicle Control B This compound (Effective Concentration) A->B Compare C Specific Inhibitor (e.g., Cariporide) (Effective Concentration) A->C Compare D Negative Control (Inactive Analog) A->D Compare B->C Compare E Vehicle Control F This compound (Dose-Response) E->F Determine IC50 G Specific Inhibitor (Dose-Response) E->G Determine IC50 H Vehicle Control I This compound (Effective Concentration) H->I Assess Inhibition J Amiloride (Positive Control) H->J Assess Inhibition

Caption: A workflow for comparative inhibitor analysis.

Experiment 3: Assessing Activity Against Key Off-Targets

It is essential to directly measure the activity of this compound against plausible off-targets, particularly ENaC and uPA.

Protocol: Measuring ENaC Activity using Whole-Cell Patch Clamp

Whole-cell patch-clamp is the gold standard for measuring ion channel activity.[8]

  • Cell Culture: Use a cell line endogenously expressing ENaC or a heterologous expression system (e.g., HEK293 or CHO cells transfected with α, β, and γ ENaC subunits).

  • Electrophysiology:

    • Establish a whole-cell patch-clamp configuration.

    • Use a bath solution containing Na+ as the primary cation and a pipette solution with Cs+ to block K+ channels.[9]

    • Clamp the cell at a holding potential of +40 mV and apply voltage ramps (e.g., from +60 mV to -100 mV).[9]

  • Inhibitor Application: Perfuse the cells with the bath solution containing the vehicle control, a known ENaC blocker like amiloride (as a positive control), and this compound at the concentration used in your phenotypic assays.

  • Data Analysis: The ENaC-mediated current is measured as the amiloride-sensitive inward Na+ current. Compare the current inhibition by this compound to that of amiloride.

Data Presentation: A Comparative Table of Inhibitor Potency

Summarize your findings and data from the literature in a comprehensive table. This allows for a clear and objective comparison of the potency and selectivity of this compound.

Table 2: Comparative Inhibitory Profile of this compound and Control Compounds

CompoundTargetIC50 / KiSource
This compound NHE1 ~85 nM [3]
uPA ~175 nM [3]
ENaC >10,000 nM (expected) [10]
AmilorideNHE1~15 µM[11]
uPA~7 µM[12]
ENaC~0.1 µM[13]
CariporideNHE1~10 nM[4]
ENaCInactive[4]

Note: This table should be populated with experimentally determined values from your system whenever possible, supplemented with literature values.

Part 3: The Importance of Cellular Context

The effects of any pharmacological agent can be highly dependent on the cellular environment. Therefore, it is crucial to perform control experiments that assess the general health of the cells.

Experiment 4: Cytotoxicity Assays

It is imperative to ensure that the observed phenotype is not simply a result of cell death. Perform a cytotoxicity assay at the same concentrations and time points used in your primary experiments.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the vehicle control and a range of concentrations of this compound for the desired duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.

Alternatively, a lactate dehydrogenase (LDH) release assay can be used, which measures membrane integrity.

Data Presentation

Present the cytotoxicity data as a percentage of viable cells relative to the vehicle control. This should be a clear graphical representation demonstrating that the concentrations of this compound used in the phenotypic assays are non-toxic.

Conclusion: Weaving a Narrative of Scientific Rigor

The responsible use of pharmacological inhibitors like this compound in research necessitates a multi-faceted approach to control experiments. By systematically establishing on-target efficacy, rigorously assessing specificity against known off-targets, and carefully considering the cellular context, researchers can build a robust and compelling narrative. The clear and comprehensive presentation of this control data in publications is not merely a procedural formality; it is the very essence of transparent and reproducible science. By adhering to the principles outlined in this guide, you will not only strengthen your own scientific claims but also contribute to the collective integrity of the research community.

References

  • Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Teiwes, J., & Toto, R. D. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 20(1), 109–117. [Link]

  • Sun, Q., & Sever, P. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320975893. [Link]

  • Harr, M. W., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11, 266. [Link]

  • Sloothaak, J., et al. (2021). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflugers Archiv : European journal of physiology, 473(5), 859–871. [Link]

  • Maddaford, T. G., et al. (2001). Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass. British journal of pharmacology, 132(3), 595–602. [Link]

  • Knight, D. R., et al. (2001). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Cardiovascular pharmacology, 37(3), 282–292. [Link]

  • Gukovskaya, A. S., et al. (2017). Extracellular serine proteases activate amiloride-insensitive ENaC channels and decrease migration and invasion ability of human leukemia cell lines. American journal of physiology. Cell physiology, 312(6), C719–C729. [Link]

  • Zhang, P., et al. (2012). Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 27(5), 1746–1755. [Link]

  • Wikipedia contributors. (2023). Cariporide. In Wikipedia, The Free Encyclopedia. [Link]

  • Penkov, V., et al. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International journal of molecular sciences, 23(19), 11847. [Link]

  • Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. [Link]

  • Matthews, H., et al. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760–6766. [Link]

  • ResearchGate. (2017). A schematic diagram of the mechanisms involved in NHE1-mediated... [Link]

  • FDA. (2017). Presenting Clinical Pharmacology Information in Prescription Drug Labeling. [Link]

  • Monash University. (2021). Screening of 5- and 6-substituted amiloride libraries identifies dual-UPA/NHE1 active and single target-selective inhibitors. [Link]

  • Bobulescu, I. R., & Moe, O. W. (2012). Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule. Pflugers Archiv : European journal of physiology, 464(5), 485–496. [Link]

  • ResearchGate. (2020). Schematic diagrams of the Na⁺/H⁺ exchanger (NHE1) within the plasma... [Link]

  • Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of membrane biology, 105(1), 1–21. [Link]

  • Matthews, H., et al. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760–6766. [Link]

  • Kinsella, J. L., et al. (1991). High affinity binding of amiloride analogs at an internal site in renal microvillus membrane vesicles. The Journal of biological chemistry, 266(4), 2378–2384. [Link]

  • Ji, H. L., et al. (2012). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. American journal of physiology. Lung cellular and molecular physiology, 303(12), L1013–L1028. [Link]

  • Cardone, R. A., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11, 266. [Link]

  • Staruschenko, A., et al. (2021). Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs. Frontiers in physiology, 12, 725345. [Link]

  • ICH. (n.d.). Efficacy Guidelines. [Link]

  • ClinicalTrials.gov. (n.d.). Clinical Trial Reporting Requirements. [Link]

  • American Heart Association Journals. (2017). 2017 ACC/AHA/AAPA/ABC/ACPM/AGS/APhA/ASH/ASPC/NMA/PCNA Guideline for the Prevention, Detection, Evaluation, and Management of High Blood Pressure in Adults: A Report of the American College of Cardiology/American Heart Association Task Force on Clinical Practice Guidelines. Hypertension, 71(6), e13–e115. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-(N,N-Hexamethylene)amiloride (also known as 5-H-Amiloride or HMA), a potent inhibitor of the Na+/H+ exchanger used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazard Profile of this compound

Before handling or disposing of this compound, it is imperative to understand its hazard profile. According to safety data provided by suppliers, this compound is classified with significant acute toxicity.

Table 1: Hazard Classification for 5-(N,N-Hexamethylene)amiloride

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowedDanger
Acute Toxicity, Dermal3H311: Toxic in contact with skinDanger
Acute Toxicity, Inhalation3H331: Toxic if inhaledDanger

Source: Sigma-Aldrich Safety Information[1]

The "Danger" signal word and the associated H-statements indicate that even small amounts of this compound can be harmful. Therefore, all handling and disposal procedures must be approached with the utmost caution.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the acute toxicity of this compound, a stringent PPE protocol is mandatory for all personnel involved in its handling and disposal.

Required Personal Protective Equipment (PPE)
  • Gloves : Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended, especially when handling pure solid compounds or concentrated solutions.

  • Eye Protection : Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[1]

  • Lab Coat : A fully buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection : When handling the powder form or creating solutions where aerosolization is possible, a NIOSH-approved respirator with a P2 (EN 143) cartridge or N95 dust mask is required.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls
  • All handling of this compound, including weighing and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3][4]

Segregation and Collection of Waste
  • Designate a Waste Container : Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solutions).

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "5-(N,N-Hexamethylene)amiloride," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Solid Waste :

    • Unused or expired solid this compound should be kept in its original container if possible.

    • Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a sealed, labeled bag and placed in the designated solid hazardous waste container.

  • Liquid Waste :

    • Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, sealed, and labeled liquid waste container.

    • Do not mix with other incompatible waste streams. It is crucial to segregate waste to prevent dangerous reactions.[5]

  • Empty Containers :

    • Containers that held this compound are considered to hold an acute hazardous waste. These containers must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble) before being disposed of as regular trash.[3] The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original labels before discarding the container.[3]

Storage of Hazardous Waste
  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is kept securely closed except when adding waste.[3][6]

  • Secondary containment, such as a larger, chemically resistant bin, is required to contain any potential leaks or spills.[3]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in storage for the maximum allowed time (check with your institution's EHS, but it is often no more than one year for partially filled containers), contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

  • Provide Documentation : Be prepared to provide information about the waste, including the chemical name, quantity, and any other components in the waste mixture.

Emergency Procedures

Spills
  • Small Spills (in a fume hood) : If a small amount of solid or liquid is spilled within a chemical fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to clean it up. The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste.

  • Large Spills or Spills Outside of a Fume Hood : Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container as Regular Trash triple_rinse->deface_label collect_rinsate->collect_liquid ehs_pickup Contact EHS for Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexamethylene amiloride. PubChem. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 5-(N,N-Hexamethylene)amiloride (5-H-Amiloride)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-(N,N-Hexamethylene)amiloride (HMA). As a potent bioactive small molecule, strict adherence to these guidelines is critical to ensure personnel safety and maintain a controlled laboratory environment. This document is designed for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks of 5-H-Amiloride

This compound is classified as a hazardous chemical with acute toxicity. The primary risks are associated with its potential to cause harm if ingested, absorbed through the skin, or inhaled.[1][2]

Signal Word: Danger[1]

Hazard Statements: H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]

The causality behind this high alert level is the compound's potent biological activity as a Na+/H+ exchanger inhibitor and its effects on various ion channels.[3] Accidental exposure could lead to systemic toxicity. Therefore, the cornerstone of our safety protocol is the prevention of any direct contact or aerosol generation.

Hazard Classification Category Route of Exposure Primary Risk
Acute ToxicityCategory 3OralToxic if swallowed
Acute ToxicityCategory 3DermalToxic in contact with skin
Acute ToxicityCategory 3InhalationToxic if inhaled

Personal Protective Equipment (PPE): Your Primary Barrier

Given the triple threat of oral, dermal, and inhalation toxicity, a comprehensive PPE strategy is non-negotiable. The selection of PPE is not merely a checklist; it's a scientifically-grounded system to isolate the researcher from the chemical hazard.

Recommended PPE Ensemble
  • Gloves: Double gloving is mandatory. Use two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after the handling procedure is complete or if contamination is suspected. Nitrile provides good resistance against a range of chemicals.[4]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[4] A face shield worn over goggles protects against splashes during solution preparation and potential powder aerosolization.[4]

  • Body Protection: A disposable, solid-front, back-closing laboratory gown is required.[5] This design minimizes the risk of frontal contamination. Ensure cuffs are tucked under the inner glove. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement for handling the powder form of this compound.[1] All handling of the solid compound must be performed within a certified chemical fume hood to further minimize inhalation risk.[4][6]

PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown: Put on the lab gown, ensuring complete coverage.

  • Respirator: Perform a seal check to ensure a tight fit.

  • Goggles and Face Shield: Position goggles for a snug fit, followed by the face shield.

  • Gloves: Don the first pair of gloves (inner), tucking the gown cuffs underneath. Don the second pair of gloves (outer) over the first pair.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from the body. As you roll it down your arms, peel off the inner gloves simultaneously, trapping them within the rolled-up gown. Dispose of the bundle in the hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational Plan: Safe Handling Workflow

All procedures involving this compound powder must be conducted in a designated area, clearly marked with "Toxic Chemicals in Use."[4]

Weighing and Solution Preparation

The primary risk during this stage is the aerosolization of the fine powder.

Step-by-Step Protocol:

  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer) inside the chemical fume hood before bringing in the compound.

  • Tare Weighing: Use the tare method to avoid weighing the chemical directly in the open.[4] Pre-weigh a sealed container (e.g., a microcentrifuge tube). Inside the fume hood, add the this compound powder to the container, seal it, and then remove it to be weighed.

  • Solubilization: Return the sealed container to the fume hood. Add the appropriate solvent directly to the container. Cap securely and vortex until fully dissolved. This minimizes the handling of the powder.

  • Cleanup: Immediately after use, decontaminate all surfaces and equipment.

Workflow Diagram

G Workflow for Safe Handling of this compound Powder cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_ppe 1. Don Full PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood weigh 3. Weigh Powder (Tare Method) prep_hood->weigh Transfer Compound to Hood dissolve 4. Add Solvent & Dissolve weigh->dissolve decon 5. Decontaminate Surfaces dissolve->decon Complete Experiment dispose 6. Dispose of Waste decon->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: Safe handling workflow for this compound powder.

Spill Management and Decontamination

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination. A spill kit should always be readily accessible in the laboratory.[7]

Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the area. If the spill is large or outside of a containment device, evacuate the immediate area.

  • Don PPE: If not already wearing it, don the full PPE ensemble described in section 2.1, including respiratory protection.

  • Containment: For a powder spill, gently cover with absorbent pads to prevent further aerosolization. Do NOT dry sweep.[6] For a liquid spill, cover with absorbent material, working from the outside in.

  • Deactivation/Decontamination: There is no single proven deactivating agent for all hazardous drugs.[8] A common practice for many hazardous compounds is to use a two-step process. First, carefully wipe the area with a solution of 2% sodium hypochlorite (bleach), followed by a wipe with 1% sodium thiosulfate to neutralize the corrosive bleach.[9]

  • Cleaning: Following decontamination, clean the area three times with a detergent solution and then rinse with water.[7]

  • Disposal: All cleanup materials (pads, wipes, contaminated PPE) are considered hazardous waste and must be placed in a sealed, clearly labeled hazardous waste bag or container.

Spill Response Logic

G Spill Response Protocol spill Spill Occurs alert Alert Personnel spill->alert secure Secure Area alert->secure ppe Don Full PPE secure->ppe contain Contain Spill ppe->contain decon Decontaminate Area contain->decon clean Clean Area decon->clean dispose Dispose of Waste clean->dispose report Report Incident dispose->report

Caption: Logical flow for responding to a this compound spill.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be managed according to institutional and local regulations. Under no circumstances should this waste be disposed of in regular trash or down the drain.[10][11]

Waste Segregation and Collection
  • Solid Waste: Contaminated PPE, weigh boats, wipes, and other disposable materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: 5-(N,N-Hexamethylene)amiloride."

  • Liquid Waste: Unused solutions or first-rinse from cleaning glassware should be collected in a sealed, compatible (e.g., glass or polyethylene) container.[7][11] The container must be labeled as hazardous waste with the full chemical name.

  • Empty Containers: The original vial of this compound is considered hazardous waste even when "empty," as it contains residue. The first rinse of any container must be collected as hazardous waste.[11] After a triple rinse, and with the label defaced, the container may be disposed of as regular lab glass.[12]

Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for all hazardous waste containers.[11][12] Do not accumulate more than 10 gallons of hazardous waste in the laboratory.[11] EHS will ensure the waste is transported to a certified hazardous waste disposal facility.

References

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke University Occupational and Environmental Safety Office. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Acute Toxin Fact Sheet. University of Texas at Dallas Environmental Health and Safety. [Link]

  • Choosing The Correct PPE. University of California, Merced Environmental Health & Safety. [Link]

  • Dermal Exposure - Control and Prevention. Occupational Safety and Health Administration (OSHA). [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. The University of California, Irvine. [Link]

  • 40 CFR 156.212 -- Personal protective equipment statements. Electronic Code of Federal Regulations (eCFR). [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Control of Dust From Powder Dye Handling Operations. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]

  • GUIDELINES FOR Safe Handling of Powders and Bulk Solids. UreaKnowHow.com. [Link]

  • Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. [Link]

  • DECONTAMINATION AND CLEANING. American Society of Health-System Pharmacists (ASHP). [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]

  • Decontamination and Sterilization. National Institutes of Health (NIH) Office of Research Services. [Link]

  • Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. National Home Infusion Association (NHIA). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.